molecular formula C11H8N2O2 B083465 6-Phenylpyrazine-2-carboxylic acid CAS No. 13534-76-4

6-Phenylpyrazine-2-carboxylic acid

Cat. No.: B083465
CAS No.: 13534-76-4
M. Wt: 200.19 g/mol
InChI Key: XFUQDWCBZGEUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpyrazine-2-carboxylic acid is a valuable chemical scaffold in medicinal and agricultural chemistry research. As a key intermediate, it is used to develop novel pyrazinecarboxamide derivatives. Such compounds are extensively investigated for their antimycobacterial activity, serving as important analogues in the search for new therapeutics against Mycobacterium tuberculosis and other mycobacterial strains . Beyond antimicrobial applications, research into similar pyrazine-2-carboxamides has demonstrated their potential as abiotic elicitors in plant cell cultures, significantly enhancing the production of valuable secondary metabolites like flavonoids . Furthermore, this class of compounds has shown promise in agrochemical research, exhibiting photosynthesis-inhibiting activity (PET) in spinach chloroplasts and antialgal effects against Chlorella vulgaris, making them candidates for the development of new herbicidal agents . The pyrazine core is a privileged structure in drug discovery, also appearing in compounds with documented antifungal, anticancer, and antiviral properties . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUQDWCBZGEUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536610
Record name 6-Phenylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-76-4
Record name 6-Phenyl-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13534-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Phenylpyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Phenylpyrazine-2-carboxylic Acid

This compound is a heterocyclic organic compound that merges three key chemical motifs: a pyrazine ring, a carboxylic acid functional group, and a phenyl substituent. This unique combination makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds and natural products.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including antimycobacterial and anticancer activities.[2][3]

The addition of a phenyl group at the 6-position introduces steric bulk and modulates the molecule's lipophilicity, which can be critical for tuning pharmacokinetic properties like membrane permeability and protein binding. The carboxylic acid at the 2-position serves as a versatile synthetic handle for creating derivatives such as esters and amides, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering a foundational resource for its application in advanced research.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its constituent functional groups, which dictate its physical and chemical behavior. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature influences the acidity of the carboxylic acid and the reactivity of the entire ring system.

cluster_molecule This compound cluster_properties Key Functional Group Influences mol pyrazine Pyrazine Ring prop1 Electron Deficient Modulates Acidity Site for Nucleophilic Attack pyrazine->prop1 Governs carboxyl Carboxylic Acid prop2 Acidity (pKa) Hydrogen Bonding Handle for Derivatization (Amides, Esters) carboxyl->prop2 Provides phenyl Phenyl Group prop3 Increases Lipophilicity (LogP) Introduces Steric Bulk Modulates π-π Stacking phenyl->prop3 Influences

Caption: Key functional groups of this compound and their primary influence on the molecule's chemical properties.

Data Summary: Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound and its parent compound, pyrazinoic acid, for comparison. The introduction of the phenyl group significantly increases the molecular weight and lipophilicity.

PropertyThis compoundPyrazinoic Acid (Parent Compound)Reference
IUPAC Name This compoundPyrazine-2-carboxylic acid-
Molecular Formula C₁₁H₈N₂O₂C₅H₄N₂O₂
Molecular Weight 199.20 g/mol 124.10 g/mol [5]
Appearance White to off-white solidWhite to off-white crystalline powder[6][7]
pKa (Acidity) ~2.8 (Estimated)2.9[7]
Solubility Soluble in polar organic solvents (DMSO, Ethanol); low solubility in water.Soluble in cold water, ethanol, acetone.[7][8]
Melting Point Data not widely available222-225 °C (decomposes)[7]

Note: The pKa of the 6-phenyl derivative is estimated to be slightly lower (more acidic) than the parent pyrazinoic acid due to the mild electron-withdrawing inductive effect of the phenyl group.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature, but a logical and robust synthetic strategy involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

The strategic disconnection involves coupling a 6-halopyrazine-2-carboxylic acid ester with phenylboronic acid. An ester is used as a protecting group for the carboxylic acid to prevent interference with the basic conditions of the coupling reaction, followed by a final hydrolysis step to yield the desired product.

G Synthetic Workflow via Suzuki Coupling A Start: 6-Chloropyrazine-2-carboxylic acid B Step 1: Esterification (e.g., SOCl₂, Methanol) A->B C Intermediate: Methyl 6-chloropyrazine-2-carboxylate B->C D Step 2: Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base) C->D E Intermediate: Methyl 6-phenylpyrazine-2-carboxylate D->E F Step 3: Hydrolysis (e.g., NaOH, then HCl) E->F G Final Product: this compound F->G H Purification (Recrystallization or Chromatography) G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki Coupling and Hydrolysis

This protocol is a representative, field-proven methodology adapted from similar syntheses of aryl-substituted heterocyclic acids.[9]

PART A: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue (methyl 6-phenylpyrazine-2-carboxylate) by column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify with 1M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The predicted data below are based on established principles of spectroscopic interpretation for carboxylic acids and aromatic systems.[10][11]

TechniqueExpected Observations
¹H NMR ~13 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[11] ~9.0-9.2 ppm (s, 2H): Protons on the pyrazine ring. ~7.5-8.0 ppm (m, 5H): Protons on the phenyl ring.
¹³C NMR ~165-170 ppm: Carboxylic acid carbonyl carbon.[11] ~128-150 ppm: Aromatic carbons of both the pyrazine and phenyl rings.
IR Spectroscopy 2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[10] ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.[11] ~1600, 1450 cm⁻¹: C=C aromatic stretching vibrations.
Mass Spectrometry M⁺ peak at m/z = 199.06 (for C₁₁H₈N₂O₂): Molecular ion. Common Fragments: [M-45]⁺ (loss of -COOH), [M-17]⁺ (loss of -OH).

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid moiety, which provides a gateway for a multitude of chemical transformations crucial for developing compound libraries for biological screening.

cluster_reactions Key Derivatization Pathways center 6-Phenylpyrazine- 2-carboxylic acid amide Amide center->amide Amine, Coupling Agent (e.g., HBTU, T3P) ester Ester center->ester Alcohol (R-OH), Acid Catalyst acid_chloride Acid Chloride center->acid_chloride SOCl₂ or (COCl)₂ alcohol Primary Alcohol center->alcohol Reduction (e.g., LiAlH₄) acid_chloride->amide Amine (R-NH₂)

Caption: Major reaction pathways for the derivatization of this compound.

  • Amide Formation: This is arguably the most important reaction in a medicinal chemistry context. Coupling with various amines using standard peptide coupling reagents (e.g., HBTU, T3P, EDCI/HOBt) generates a library of amides.[4] This allows for fine-tuning of properties like solubility, stability, and target binding.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields esters. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (2-(hydroxymethyl)-6-phenylpyrazine). This opens up further synthetic possibilities.

  • Aromatic Ring Reactivity: The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. The phenyl ring, however, can undergo such reactions (e.g., nitration, halogenation), although the reaction conditions must be carefully controlled to avoid side reactions.

Applications and Research Significance

While specific data for this compound is sparse, its structural components point to significant potential in several research areas:

  • Drug Discovery Scaffold: As a close analog of biologically active phenylpyridine and pyrazine carboxamides, it is a prime candidate for screening libraries. Related structures have shown promise as cell cycle inhibitors for cancer therapy and as antimycobacterial agents.[2][3] The ability to easily generate amide libraries makes it an attractive starting point for hit-to-lead optimization campaigns.[12]

  • Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes the molecule a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers with interesting optical, magnetic, or catalytic properties.[6]

  • Agrochemicals: Pyrazine derivatives are also explored in the agrochemical field, with some compounds showing herbicidal or photosynthesis-inhibiting activity.[1]

Conclusion

This compound is a strategically designed molecule that offers a robust and versatile platform for chemical innovation. Its properties are a direct consequence of the interplay between its electron-deficient pyrazine core, its reactive carboxylic acid handle, and its lipophilic phenyl substituent. While it serves as a valuable building block for generating diverse chemical libraries in drug discovery, its potential as a ligand in materials science should not be overlooked. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this promising chemical entity.

References

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available from: [Link]

  • Yulita, M., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]

  • Verma, S., et al. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Bioprocess and Biosystems Engineering, 44, 1377–1391. Available from: [Link]

  • Yulita, M., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Oriental Journal of Chemistry, 34(3). Available from: [Link]

  • Basavaraja, B.M., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1629-1641. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Available from: [Link]

  • PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Available from: [Link]

  • PubChem. (n.d.). 6-Methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Kráľová, K., et al. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 16(5), 4001-4020. Available from: [Link]

  • Matteucci, M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. Available from: [Link]

  • Paciaroni, N.G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]

  • Ali, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. Available from: [Link]

  • Google Patents. (2002). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Global Substance Registration System. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Available from: [Link]

  • Google Patents. (2016). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry. Available from: [Link]

  • Obaleye, J.A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Available from: [Link]

  • LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

  • Pipzine Chemicals. (n.d.). Pyrazinecarboxylic acid, 6-Methyl-. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-Phenylpyrazine-2-carboxylic acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-phenylpyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its molecular structure, outline a robust synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this valuable chemical scaffold.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a phenyl group and a carboxylic acid moiety onto the pyrazine core, as in this compound, creates a molecule with a unique combination of steric and electronic features, making it a versatile building block for the synthesis of novel bioactive compounds. The carboxylic acid group, in particular, can act as a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a broad chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrazine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. The planar aromatic systems of the pyrazine and phenyl rings are connected by a single carbon-carbon bond, allowing for rotational freedom.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13534-76-4[1]
Molecular Formula C₁₁H₈N₂O₂[1]
Molecular Weight 200.19 g/mol [1]
IUPAC Name This compound[2]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and it is known for its high functional group tolerance and generally good yields.[3]

The proposed synthetic route starts from the commercially available 6-chloropyrazine-2-carboxylic acid and couples it with phenylboronic acid.

Workflow for the Synthesis of this compound:

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 6-chloropyrazine-2-carboxylic acid 6-chloropyrazine-2-carboxylic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 6-chloropyrazine-2-carboxylic acid->Suzuki-Miyaura Coupling Aryl Halide Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki-Miyaura Coupling Boronic Acid Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄)->Suzuki-Miyaura Coupling Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Suzuki-Miyaura Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki-Miyaura Coupling Inert atmosphere (N₂ or Ar) Inert atmosphere (N₂ or Ar) Inert atmosphere (N₂ or Ar)->Suzuki-Miyaura Coupling Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Suzuki-Miyaura Coupling Work-up Work-up Suzuki-Miyaura Coupling->Work-up Reaction Mixture Acidification Acidification Work-up->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization This compound This compound Crystallization->this compound Final Product

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask. Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a 1M HCl solution to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic acid, making it less soluble in water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[3]

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation.

  • Acidification: This step is necessary to isolate the final product in its acidic form, which is typically a solid and can be easily separated from the aqueous phase.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine and phenyl rings, as well as the acidic proton of the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (8.5-9.5 ppm).

  • Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region (7.4-8.0 ppm). The substitution pattern will likely result in a complex multiplet.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm.

  • Aromatic Carbons: The carbon atoms of the pyrazine and phenyl rings will appear in the aromatic region (120-160 ppm).

4.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions corresponding to the aromatic C=N and C=C stretching vibrations of the pyrazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200.19, corresponding to the molecular weight of this compound.

  • Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Research and Drug Development

Derivatives of pyrazine-2-carboxylic acid have shown a wide range of biological activities, making this compound a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

  • Antimycobacterial Agents: Pyrazinamide, a simple derivative of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis. The this compound core can be used to synthesize novel analogs with potentially improved efficacy or a broader spectrum of activity against drug-resistant strains of Mycobacterium tuberculosis.

  • Antifungal Agents: Various substituted pyrazinecarboxamides have demonstrated antifungal activity. Further derivatization of this compound could lead to the discovery of new antifungal compounds.

  • Antiparasitic Agents: The pyrazine carboxamide core has been identified as a promising scaffold for the development of new treatments for Human African Trypanosomiasis.

  • Cancer Therapy: Some phenyl-pyridine-2-carboxylic acid derivatives, structurally similar to the topic compound, have been identified as cell cycle inhibitors with selectivity for cancer cells. This suggests that this compound could serve as a starting point for the development of novel anticancer agents.

Agrochemical Applications:

Derivatives of pyrazine-2-carboxylic acid have also been investigated for their potential use in agriculture as herbicides and plant growth regulators.

Signaling Pathway Diagram (Hypothetical):

While the specific mechanism of action for this compound is not yet elucidated, many small molecule inhibitors target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras This compound Derivative This compound Derivative Raf Raf This compound Derivative->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method. The predicted spectroscopic data provide a clear roadmap for its characterization. The diverse biological activities exhibited by related pyrazine derivatives underscore the importance of further research into the potential applications of this promising molecular scaffold. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this compound and its derivatives.

References

  • Sunway Pharm Ltd. This compound. [Link]

  • Pipzine Chemicals. 6-Phenylpyridine-2-carboxylic Acid. [Link]

  • HS Chemicals. 6-Phenylpyridine-2-carboxylic acid|39774-28-2. [Link]

  • Wikipedia. Stille reaction. [Link]

  • PubChem. CID 11170962. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • PubChemLite. 6-phenylpyridine-2-carboxylic acid (C12H9NO2). [Link]

  • PubChem. 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. [Link]

  • GSRS. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. [Link]

  • Google Patents. CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]

  • MDPI. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. [Link]

  • Google Patents. Preparation of pyrazine-2-carboxylic acid - IL65864A.
  • Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • PubChem. 6-Pyrazin-2-ylpyrazine-2-carboxylic acid. [Link]

  • ChemDad. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. [Link]

  • Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

  • PubChem. 6-Methylpyrazine-2-carboxylic acid. [Link]

  • Patsnap. Preparation method of pyrazine carboxylic acid - Eureka. [Link]

  • Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • Google Patents.
  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

Spectroscopic data of 6-Phenylpyrazine-2-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Phenylpyrazine-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound that holds significant interest for researchers in medicinal and agricultural chemistry. As a derivative of pyrazine, a privileged scaffold in drug discovery, it serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic and biological activities.[1] Pyrazine-based molecules are investigated for a wide range of applications, including antimycobacterial, antifungal, anticancer, and antiviral agents.[1] Accurate structural confirmation and purity assessment are paramount in the development of such compounds, making a thorough understanding of their spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from related pyrazine derivatives and fundamental spectroscopic principles, this document serves as an authoritative resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a pyrazine ring substituted with a phenyl group at the C6 position and a carboxylic acid group at the C2 position. This arrangement of aromatic systems and a key functional group gives rise to a distinct and predictable spectroscopic profile. The following sections will deconstruct the expected data from each major analytical technique.

Structure of this compound C1 C N2 N C1->N2 COOH COOH C1->COOH 2 C3 C N2->C3 N5 N C4 C C3->C4 C4->N5 C6 C N5->C6 C6->C1 Phenyl Phenyl C6->Phenyl 6

Caption: Molecular scaffold of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Analysis and Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the phenyl ring, in addition to a characteristic downfield signal for the carboxylic acid proton.

  • Pyrazine Protons (H3, H5): The pyrazine ring contains two protons at positions 3 and 5. These will appear as singlets or very finely split doublets (due to long-range coupling) in the aromatic region, typically between 8.5 and 9.5 ppm. Their exact chemical shift is influenced by the electronic effects of the carboxylic acid and phenyl substituents.

  • Phenyl Protons: The five protons of the phenyl group will appear in the 7.4-8.2 ppm range. The protons ortho to the pyrazine ring will likely be the most downfield due to deshielding effects. The signal may present as a complex multiplet.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm.[2][3] Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton Assignment Predicted δ (ppm) Multiplicity
-COOH > 12.0 br s
Pyrazine H3, H5 8.8 - 9.4 s, s
Phenyl H (ortho) 8.0 - 8.2 m

| Phenyl H (meta, para) | 7.4 - 7.8 | m |

¹³C NMR Spectroscopy: Analysis and Predicted Data

The ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule.

  • Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the 165-175 ppm range, which is characteristic for carboxylic acids conjugated to an aromatic system.[3][4]

  • Aromatic Carbons: The carbons of the pyrazine and phenyl rings will resonate between 125 and 155 ppm.[4] The carbons directly attached to nitrogen atoms in the pyrazine ring and the carbon attached to the phenyl group will be found at the lower field end of this range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon Assignment Predicted δ (ppm)
C=O (Carboxylic Acid) 165 - 175
Pyrazine C2, C6 145 - 155
Pyrazine C3, C5 140 - 150
Phenyl C (ipso) 135 - 140

| Phenyl C (ortho, meta, para) | 125 - 135 |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz or higher for ¹H nuclei.[5]

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and assign chemical shifts relative to the TMS standard.

NMR Analysis Workflow Sample Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆) Spectrometer NMR Spectrometer (≥400 MHz) Sample->Spectrometer Acquisition Data Acquisition (¹H and ¹³C Pulse Programs) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Plausible MS Fragmentation Pathway M [M]⁺• m/z = 212 M_OH [M-OH]⁺ m/z = 195 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z = 167 M->M_COOH - •COOH Phenyl [C₆H₅]⁺ m/z = 77 M_COOH->Phenyl - C₄H₃N₂

Caption: Proposed fragmentation for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. [5]2. Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for accurate mass determination (LC-MS) or Electron Ionization (EI) for fragmentation analysis (GC-MS or direct infusion). [5]3. Data Acquisition: Infuse the sample solution into the ion source. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₁H₈N₂O₂.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. The ¹H and ¹³C NMR spectra define its carbon-hydrogen framework, with characteristic signals for the pyrazine, phenyl, and carboxyl groups. IR spectroscopy confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid moiety. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system for the structural elucidation and quality control essential for advancing research and development in fields that utilize this versatile chemical scaffold.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem.
  • BenchChem. (n.d.). This compound. BenchChem.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Hassan, A. S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Osman, A. N., & Kappe, T. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of 6-Phenylpyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the realms of medicinal chemistry and materials science. As a derivative of pyrazine, a nitrogen-containing aromatic ring, this molecule's unique structural framework imparts it with the potential for diverse biological activities and applications in the synthesis of novel materials. An in-depth understanding of its fundamental physical properties, such as melting point and solubility, is a critical prerequisite for its effective utilization in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to empower scientists in their pursuit of innovation.

Core Physical Properties: An Estimation Based on Structural Analogs

The physical properties of an organic molecule are intrinsically linked to its structure. By examining compounds with similar structural motifs, we can infer the likely characteristics of this compound.

CompoundStructureMelting Point (°C)Solubility Profile
This compound (Target Compound) Not Experimentally Determined Not Experimentally Determined
6-Phenylpyridine-2-carboxylic acid220-224[1]Poor in water; Soluble in DMSO, DMF[1]
6-Methylpyrazine-2-carboxylic acid189-192[2]Slightly soluble in water; Soluble in polar organic solvents like DMSO[2]
Pyrazine-2-carboxylic acid222-225[3]Soluble in water, ethanol, acetone, DMSO; Low solubility in non-polar solvents.

Based on these analogs, it is reasonable to hypothesize that this compound is a crystalline solid at room temperature with a relatively high melting point, likely in the range of 200-230 °C. The presence of the carboxylic acid group suggests some degree of polarity, which would confer at least slight solubility in polar solvents. The phenyl group, being nonpolar, would likely limit its solubility in water.

Experimental Determination of Physical Properties

To move beyond estimation and obtain precise, reliable data, empirical determination of the melting point and solubility of this compound is essential. The following sections provide detailed protocols for these analyses.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

MeltingPointWorkflow A Sample Preparation B Capillary Tube Loading A->B Grind to fine powder C Instrument Setup B->C Pack to 2-3 mm height D Ramp Rate Setting C->D Insert capillary E Observation & Recording D->E Slow heating near MP F Data Analysis E->F Note start and end of melting

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (10-20°C/minute) can be used to obtain a preliminary, approximate melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the heating rate to be slow (1-2°C/minute) as the temperature approaches the previously determined approximate melting point.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Repeat for Accuracy: For reliable results, perform the determination in triplicate.

Solubility Determination: A Qualitative and Semi-Quantitative Approach

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

SolubilityWorkflow A Sample & Solvent Preparation B Initial Solubility Test (e.g., Water) A->B Add solvent to sample C Observation B->C Vortex/Shake D Classification C->D Soluble, Partially Soluble, or Insoluble E Further Testing (Acidic/Basic/Organic Solvents) D->E Based on initial result F Final Solubility Profile E->F Systematic testing

Caption: Workflow for Solubility Determination.

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent. A recommended panel of solvents includes:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dimethyl sulfoxide (DMSO) (polar, aprotic)

    • Dichloromethane (nonpolar)

    • Hexane (nonpolar)

    • 5% Aqueous Sodium Hydroxide (basic)

    • 5% Aqueous Hydrochloric Acid (acidic)

  • Mixing: Vigorously agitate each test tube using a vortex mixer for at least 30 seconds to ensure thorough mixing.

  • Observation: Allow the tubes to stand and observe for any undissolved solid. The results can be qualitatively categorized as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Semi-Quantitative Analysis: For a more quantitative measure, if the compound dissolves, add further weighed portions of the solute to the solvent until saturation is reached (i.e., solid no longer dissolves). This will provide an approximate solubility in terms of mg/mL.

  • pH Effect: The solubility in acidic and basic solutions will indicate the acidic or basic nature of the compound. As a carboxylic acid, this compound is expected to be soluble in aqueous base due to the formation of a soluble salt.

Conclusion

While the precise physical properties of this compound await experimental confirmation, this guide provides a robust framework for its characterization. By understanding the properties of structurally related molecules and employing the detailed analytical protocols herein, researchers can confidently and accurately determine the melting point and solubility of this promising compound. This foundational knowledge is indispensable for unlocking its full potential in the development of new therapeutics and advanced materials.

References

  • Pipzine Chemicals. 6-Phenylpyridine-2-carboxylic Acid.
  • Bouling Chemical Co., Limited. 6-Methylpyrazine-2-Carboxylic Acid.
  • Wikipedia. Pyrazinoic acid. Available at: [Link]

Sources

Theoretical studies on 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Theoretical Studies on 6-Phenylpyrazine-2-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound built upon the pyrazine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of a phenyl group and a carboxylic acid moiety provides a unique combination of lipophilicity, aromaticity, and functional versatility, making it a valuable building block for drug discovery and materials science. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. By leveraging quantum chemical calculations and molecular modeling techniques, researchers can gain profound insights into the molecule's behavior at an atomic level, thereby accelerating the rational design of novel therapeutics and functional materials. This document details the foundational principles, practical protocols, and interpretive frameworks for these theoretical studies, serving as a vital resource for professionals in the field.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1] Pyrazine derivatives have demonstrated extensive therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] The prototypical anti-tuberculosis drug, Pyrazinamide, underscores the clinical importance of this heterocyclic core.[5][6]

This compound integrates three key chemical features:

  • The Pyrazine Ring: An electron-deficient aromatic system that influences the molecule's overall electronic character and provides sites for hydrogen bonding via its nitrogen atoms.

  • The Phenyl Group: This substituent introduces lipophilicity and the potential for crucial π-π stacking interactions with biological macromolecules.[7]

  • The Carboxylic Acid Group: A highly versatile functional group that can act as a hydrogen bond donor and acceptor, participate in salt bridge formation, and serve as a synthetic handle for creating a diverse library of derivatives such as amides and esters.[8]

Theoretical studies provide a powerful, cost-effective, and rapid means to predict molecular properties before committing to laborious and expensive laboratory synthesis.[9] Computational methods such as Density Functional Theory (DFT) and molecular docking allow for the in-silico characterization of a molecule's geometry, stability, reactivity, and interactions with biological targets, guiding a more rational and efficient drug discovery process.[10][11][12]

Theoretical Elucidation of Molecular Properties

The foundation of any computational analysis is the accurate prediction of the molecule's intrinsic physicochemical properties. These studies are typically performed using quantum mechanical methods.

Molecular Geometry Optimization

The first essential step is to determine the most stable three-dimensional conformation of the molecule, corresponding to its global minimum on the potential energy surface. This is achieved through geometry optimization calculations, most commonly using Density Functional Theory (DFT). The B3LYP functional paired with a 6-311++G(d,p) basis set is a widely accepted and robust combination for such organic molecules, offering a good balance of accuracy and computational efficiency.[9][11] The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

ParameterPredicted Value (Å or °)Description
C-C (Pyrazine-Phenyl)~1.48 ÅSingle bond connecting the two ring systems.
C=O (Carboxyl)~1.21 ÅDouble bond of the carbonyl group.
C-O (Carboxyl)~1.35 ÅSingle bond of the hydroxyl group.
O-H (Carboxyl)~0.97 ÅBond of the acidic proton.
Phenyl-Pyrazine Dihedral~25-35°The degree of twist between the two rings.
Note: These are typical values derived from DFT calculations on similar structures and serve as an illustrative baseline.
Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons. Its energy level (E_HOMO) is related to the ionization potential.

  • LUMO: Represents the innermost empty orbital and is associated with the molecule's capacity to accept electrons. Its energy level (E_LUMO) is related to the electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.[13][14][15]

DescriptorPredicted Value (eV)Implication
E_HOMO-6.5 to -7.5 eVElectron-donating capability.
E_LUMO-2.0 to -3.0 eVElectron-accepting capability.
Energy Gap (ΔE)~4.0 to 5.0 eVIndicates high kinetic stability.
Note: Values are illustrative and depend on the specific computational method and solvent model used.
Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity and for understanding non-covalent interactions.[11]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, primarily located around the electronegative oxygen and nitrogen atoms. These sites are susceptible to electrophilic attack and are key hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These are electron-deficient areas, typically found around the acidic hydrogen of the carboxyl group and the hydrogens on the aromatic rings. These sites are prone to nucleophilic attack.

The MEP map for this compound clearly indicates that the carboxyl oxygen atoms and the pyrazine nitrogen atoms are the primary centers for intermolecular interactions, such as hydrogen bonding with receptor sites.

Predicted Spectroscopic Signatures

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural verification when compared against experimental results.

SpectroscopyKey Predicted FeatureCorresponding Functional Group
FTIR ~1700-1750 cm⁻¹C=O stretching vibration of the carboxylic acid.[16][17]
~3000-3100 cm⁻¹C-H stretching of the aromatic rings.
~1550-1600 cm⁻¹C=N and C=C stretching of the pyrazine ring.
¹H NMR ~8.5-9.5 ppmSignals for the pyrazine ring protons.
~7.5-8.0 ppmSignals for the phenyl ring protons.
>10 ppm (broad)Signal for the carboxylic acid proton.[15]
¹³C NMR ~165-175 ppmSignal for the carboxylic acid carbon.[15]
~125-150 ppmSignals for the aromatic carbons in both rings.
UV-Vis (TD-DFT) ~280-320 nmπ → π* electronic transitions within the conjugated system.[18]

Methodologies for Theoretical Investigation

This section provides standardized, step-by-step protocols for conducting theoretical analyses on this compound and its derivatives.

Protocol: Quantum Chemical Calculations with DFT

This workflow is designed to determine the intrinsic electronic and structural properties of the molecule.

dft_workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Visualization node_a Draw Molecule & Generate Initial 3D Coordinates node_b Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) node_a->node_b node_c Perform Geometry Optimization (Finds lowest energy structure) node_b->node_c node_d Perform Frequency Calculation (Confirms minimum & predicts IR) node_c->node_d node_e Extract Geometric Parameters (Bond lengths, angles) node_d->node_e node_f Analyze Electronic Properties (HOMO, LUMO, Energy Gap) node_g Generate Spectroscopic Data (IR, NMR, UV-Vis) node_h Visualize MEP Surface docking_workflow cluster_prep Step 1: System Preparation cluster_dock Step 2: Docking Execution cluster_analysis Step 3: Post-Docking Analysis node_a Receptor Preparation (Download PDB, remove water, add hydrogens) node_c Define Binding Site (Grid Generation around active site) node_a->node_c node_b Ligand Preparation (Generate 3D structure, assign charges) node_b->node_c node_d Run Docking Algorithm (e.g., AutoDock, Glide) node_c->node_d node_e Analyze Binding Poses & Docking Scores node_d->node_e node_f Visualize Interactions (H-bonds, π-π stacking, hydrophobic contacts) node_e->node_f node_g Formulate SAR Hypothesis node_f->node_g

Caption: Standard workflow for molecular docking studies.

Causality Behind Choices:

  • Receptor Preparation: It is critical to prepare the protein structure from the Protein Data Bank (PDB) by removing non-essential molecules (like water) and adding hydrogen atoms, which are often missing from crystal structures, to ensure correct ionization states and hydrogen bonding patterns.

  • Grid Generation: The docking search space must be confined to the known or predicted active site of the enzyme to make the calculation computationally feasible and biologically relevant.

  • Analysis: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose is essential to confirm that the interactions are chemically sensible and to guide further optimization of the ligand. [10][19]

Applications in Drug Development and Beyond

The insights gained from these theoretical studies have direct, practical applications:

  • Rational Drug Design: Molecular docking results can reveal key interactions between this compound and its target. For instance, if the carboxylic acid forms a critical hydrogen bond with an arginine residue in the active site, this knowledge can be used to design new derivatives that maintain or enhance this interaction.

  • QSAR Modeling: The calculated quantum chemical descriptors (e.g., E_HOMO, E_LUMO, dipole moment) can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate molecular features with biological activity, allowing for the rapid prediction of the potency of novel, unsynthesized derivatives. [11]* ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery pipeline.

  • Materials Science: The unique electronic and structural properties of this compound make it a candidate for use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs), materials with applications in catalysis and gas storage. [7]

Conclusion

Theoretical studies on this compound provide an indispensable framework for understanding its fundamental chemical nature and potential applications. Through the systematic application of DFT and molecular docking, researchers can elucidate its 3D structure, electronic properties, reactivity, and interactions with biological targets. This in-silico approach not only provides a deep mechanistic understanding but also establishes a predictive platform for the rational design of new molecules. By integrating these computational methodologies into the research and development workflow, scientists can significantly de-risk, accelerate, and refine the process of discovering next-generation pharmaceuticals and advanced materials built upon this versatile pyrazine scaffold.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC, NIH. [Link]

  • 6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. PubMed. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Bibliomed. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC, NIH. [Link]

  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ScienceDirect. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC, NIH. [Link]

  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]

  • Pyrazine-2-carboxylic acid|98-97-5. Hubei Yuecheng Biotechnology Co., Ltd. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • Pyrazine-2-carboxylic acid. PubChem. [Link]

  • 6-phenylpyridine-2-carboxylic acid (C12H9NO2). PubChemLite. [Link]

  • 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. PubChem. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • 6-Methylpyrazine-2-carboxylic acid. PubChem. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. [Link]

  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs. [Link]

  • A kind of preparation method of pyrazine carboxylic acid.
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Phenylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a phenyl-substituted pyrazine ring coupled with a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel bioactive molecules.[1][2] Understanding the inherent stability and chemical reactivity of this core is paramount for its effective utilization in the development of new therapeutics. This guide provides a comprehensive analysis of the stability profile of this compound under various stress conditions and explores its reactivity at its key functional sites. We will delve into the causality behind experimental designs for stability testing and synthetic transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking stability or reactivity studies. These properties govern its behavior in different solvent systems and influence the choice of analytical and synthetic methodologies.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂N/A
Molecular Weight 200.19 g/mol N/A
Appearance White to off-white crystalline powder[3]
Solubility Soluble in polar organic solvents like DMSO and ethanol; generally soluble in water due to the carboxylic acid group. Low solubility in non-polar solvents.[3]

Note: Specific quantitative data for the 6-phenyl derivative is sparse; properties are inferred from the parent compound, pyrazine-2-carboxylic acid, and similar structures like 6-phenylpyridine-2-carboxylic acid.[3][4]

Stability Profile: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical process in pharmaceutical development. It involves subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[5][6] This approach provides a rapid understanding of the molecule's intrinsic stability and is essential for developing stability-indicating analytical methods.[5]

The Rationale of Forced Degradation Studies

The objective is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%).[7] This allows for the confident identification and separation of degradation products from the parent compound using techniques like HPLC. The insights gained are crucial for defining storage conditions, formulation development, and understanding potential liabilities of the molecule.[6]

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Method Development Acid Acid Analysis LC-MS/HPLC Analysis of Stressed Samples Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API 6-Phenylpyrazine- 2-carboxylic Acid API->Acid HCl API->Base NaOH API->Oxidation H₂O₂ API->Thermal Heat API->Photolytic UV/Vis Light Method Development of Stability- Indicating Method Analysis->Method

Caption: Workflow for Forced Degradation and Method Development.

Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis is a common degradation pathway for molecules containing labile functional groups.[6]

  • Acidic Conditions: The pyrazine nitrogens can be protonated in acidic media, which can influence the stability of the ring system. Generally, pyrazines are stable in acid. The carboxylic acid group is stable to hydrolysis.

  • Basic Conditions: In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. While this may increase solubility, the core heterocyclic structure is generally stable. The primary concern would be reactions if other susceptible functional groups were present.

Oxidative Stability

Oxidation is a key degradation pathway. The electron-rich nature of the nitrogen atoms and the aromatic system can be susceptible to oxidizing agents like hydrogen peroxide (H₂O₂).[7] Potential oxidation products could include N-oxides or hydroxylated species on either the pyrazine or phenyl ring.

Thermal Stability

Aromatic carboxylic acids tend to be thermally stable.[8] Degradation at elevated temperatures often proceeds via decarboxylation, where the carboxylic acid group is lost as CO₂.[8][9] The stability of the molecule can be quantitatively assessed using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.[10]

Photostability

Pyrazine itself is known to undergo radiationless decay after photoexcitation, which contributes to its photostability.[11][12] However, the presence of the phenyl and carboxyl substituents can alter the electronic properties and potentially introduce new photochemical degradation pathways. Photostability testing, as mandated by ICH guideline Q1B, involves exposure to a combination of UV and visible light to simulate exposure during manufacturing and storage.[7]

Summary of Forced Degradation Conditions

The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve mild degradation, and conditions should be adjusted (e.g., temperature, time, reagent concentration) if no degradation or excessive degradation is observed.[5][7]

Stress ConditionReagent/ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HClIncubate solution at RT to 60°C for up to 7 days.[7]Generally stable; potential for minor ring degradation under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOHIncubate solution at RT to 60°C for up to 7 days.[7]Generally stable; formation of sodium salt.
Oxidation 3% - 30% H₂O₂Incubate solution at RT for up to 24 hours.N-oxides, hydroxylated derivatives.
Thermal Dry Heat (Solid) or SolutionHeat at 70°C.Decarboxylation to form 2-phenylpyrazine.
Photolytic UV/Visible LightExpose solid or solution to light source per ICH Q1B.Isomers, photo-oxidation products.

Reactivity Profile: A Synthetic Chemist's Perspective

The utility of this compound as a building block stems from the distinct reactivity of its three main components: the carboxylic acid, the pyrazine ring, and the phenyl ring.

Overview of Reactive Centers

The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular libraries.

G cluster_reactions Potential Reactions API 6-Phenylpyrazine- 2-carboxylic Acid Amide Amide Coupling API->Amide Carboxylic Acid Ester Esterification API->Ester Carboxylic Acid Decarboxylation Decarboxylation API->Decarboxylation Carboxylic Acid SNAr Nucleophilic Substitution (Requires Leaving Group) API->SNAr Pyrazine Ring EAS Electrophilic Substitution (Challenging) API->EAS Phenyl Ring

Caption: Reactivity map showing key transformation sites.

Reactions at the Carboxylic Acid Moiety

This is the most readily functionalized part of the molecule.

The conversion of the carboxylic acid to an amide is one of the most important reactions in medicinal chemistry, as the amide bond is a key feature of many drugs. This transformation is typically achieved by activating the carboxylic acid, which converts the hydroxyl group into a better leaving group, followed by reaction with a primary or secondary amine.[13]

G Acid Carboxylic Acid (R-COOH) Intermediate Activated Ester Intermediate Acid->Intermediate + Activator Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Amine->Amide Activator Coupling Reagent (e.g., HATU, EDC) Intermediate->Amide + Amine

Caption: General workflow for amide bond formation.

Causality of Reagent Choice: The selection of a coupling reagent is critical. Standard reagents like EDC/HOBt are effective, but for challenging couplings with electron-poor amines, more potent activators like HATU or COMU are often employed. The choice is driven by the need to achieve a balance between reaction efficiency and minimizing side reactions like epimerization (if chiral centers are present).

Reagent ClassExamplesRationale for Use
Carbodiimides EDC, DCCCost-effective, widely used for standard couplings. Often used with additives like HOBt or DMAP.[14]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good for sterically hindered substrates.
Uronium/Guanidinium Salts HATU, HBTU, COMUVery high reactivity, fast reaction times, low rates of racemization. Excellent for difficult couplings.
Acid Chlorides Thionyl Chloride (SOCl₂), Oxalyl ChlorideCreates a highly reactive acid chloride intermediate. Requires careful handling due to reactivity and generation of HCl.[15]

The carboxylic acid can be converted to an ester via standard methods such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.

As noted in the stability section, pyrazine-2-carboxylic acids can undergo decarboxylation, particularly at high temperatures or under specific catalytic conditions, to yield the corresponding phenylpyrazine.[8][16]

Reactions on the Pyrazine Ring

The pyrazine ring's electronic nature dictates its reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient due to the two nitrogen atoms, making it susceptible to attack by nucleophiles.[17][18] However, this reaction typically requires a leaving group (like a halogen) on the ring. For this compound itself, direct SNAr by displacing a hydrogen is uncommon and not synthetically useful.[18]

  • Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic attack (e.g., nitration, halogenation).[17][18] Such reactions require harsh conditions and often result in low yields, if they proceed at all. The presence of strong electron-donating groups on the ring is typically required to facilitate electrophilic substitution.[17]

Reactions on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution. However, the pyrazine ring acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. Substitution, if it occurs, would be directed to the meta position relative to the pyrazine ring. The reaction would likely require more forcing conditions than the substitution of benzene itself.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general, reliable method for the synthesis of an amide derivative from this compound using HATU, a common and highly effective coupling reagent.

Protocol: Synthesis of N-benzyl-6-phenylpyrazine-2-carboxamide

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes at room temperature. This pre-activation step allows for the formation of the activated ester intermediate, ensuring efficient coupling.

  • Amine Addition:

    • Add benzylamine (1.05 eq) dropwise to the activated mixture.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. These washes remove residual base (DIPEA), unreacted amine, and any remaining DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion

This compound is a robust and synthetically versatile scaffold. Its stability profile is characterized by general resistance to hydrolytic degradation, with potential liabilities towards oxidative and high-temperature conditions, the latter of which may induce decarboxylation. The molecule's reactivity is dominated by the chemistry of the carboxylic acid group, which can be readily converted into a wide array of amides and esters, providing a powerful entry point for analog synthesis in drug discovery programs. While the pyrazine ring itself is relatively inert to direct substitution, its electron-withdrawing nature deactivates the attached phenyl ring. A thorough understanding of this stability and reactivity profile enables chemists to design efficient synthetic routes and develop stable, effective drug candidates.

References

  • Synthesis and reactions of Pyrazine. Slideshare. Available from: [Link]

  • Pyrazine Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. National Library of Medicine. Available from: [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. Available from: [Link]

  • 6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals. Available from: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available from: [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. National Library of Medicine. Available from: [Link]

  • CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository. Available from: [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. National Library of Medicine. Available from: [Link]

  • Quantum dynamics of the photostability of pyrazine. RSC Publishing. Available from: [Link]

  • Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. Oxford Academic. Available from: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Creighton University. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Atlantis Press. Available from: [Link]

  • Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. Conference Series. Available from: [Link]

  • Pyrazines: occurrence, formation and biodegradation. National Library of Medicine. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. Available from: [Link]

  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. OUCI. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. Available from: [Link]

  • (PDF) Quantum dynamics of the photostability of pyrazine. ResearchGate. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. ACS Publications. Available from: [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. National Library of Medicine. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]

  • (PDF) Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Unlocking the Potential of 2-Pyrazinecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • "Synthesis of selected pyrazine derivatives and their photopyhsical cha" by Z. Abdullah, H.N. Johari et al. Semantic Scholar. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Library of Medicine. Available from: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. National Library of Medicine. Available from: [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. National Library of Medicine. Available from: [Link]

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available from: [Link]

  • 2-Pyrazinecarboxylic acid. National Library of Medicine. Available from: [Link]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses. Available from: [Link]

  • 6-Phenylpyridine-2-carboxylic Acid. National Library of Medicine. Available from: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Available from: [Link]

  • pyrazine-2-carboxylic acid (CHEBI:71311). EMBL-EBI. Available from: [Link]

  • This compound. Sunway Pharm Ltd. Available from: [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. Available from: [Link]

  • 6-Methylpyrazine-2-carboxylic acid. National Library of Medicine. Available from: [Link]

  • A kind of preparation method of pyrazine carboxylic acid. Google Patents.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Available from: [Link]

Sources

Methodological & Application

Methods for synthesizing 6-Phenylpyrazine-2-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 6-Phenylpyrazine-2-carboxylic acid amides, a class of compounds with significant interest in medicinal chemistry. This document provides a detailed exploration of synthetic strategies, from the construction of the core heterocyclic structure to the final amidation, grounded in established chemical principles and supported by detailed, field-proven protocols.

Introduction: The Significance of Pyrazine Carboxamides

Pyrazine derivatives are a cornerstone in heterocyclic chemistry, renowned for their presence in a wide array of biologically active molecules and natural products. Among these, the this compound amide scaffold is of particular importance. This structural motif is a key component in compounds investigated for various therapeutic applications, including antimycobacterial and antibacterial agents.[1][2][3] The synthesis of these molecules is therefore a critical task for medicinal chemists aiming to develop new therapeutic agents. This guide details the primary synthetic routes, focusing on both the construction of the core phenylpyrazine acid and the subsequent amide bond formation, providing both mechanistic insights and detailed experimental protocols.

Part I: Synthesis of the this compound Core

The foundational step in generating the target amides is the synthesis of the this compound intermediate. This typically involves the strategic introduction of a phenyl group onto a pre-existing pyrazine ring. The method of choice is overwhelmingly the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its high efficiency, functional group tolerance, and mild reaction conditions.

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[4] The reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 6-chloropyrazine-2-carboxylic acid) in the presence of a palladium catalyst and a base.[5][6]

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (the chloropyrazine derivative), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (the phenyl ring) to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Workflow and Visualization

The general workflow for the Suzuki coupling to form the pyrazine acid core is outlined below.

start Starting Materials: 6-Chloropyrazine-2-carboxylic acid Phenylboronic acid reaction Reaction Mixture start->reaction reagents Reagents: Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Solvent (DME/EtOH/H₂O) reagents->reaction heating Heat under N₂ (e.g., 80°C, 48h) reaction->heating Combine workup Aqueous Workup (Acidification & Extraction) heating->workup After reaction completion purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl halides.[6][7]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas supply

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add DME, EtOH, and the 2 M Na₂CO₃ solution in a typical solvent ratio of 4:1:1 (DME:EtOH:Na₂CO₃ soln). The total solvent volume should be sufficient to dissolve the reagents (e.g., ~20 mL per 1 mmol of the limiting reagent).

  • Heat the reaction mixture to 80 °C and stir vigorously under the nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 24-48 hours for complete conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to pH ~2-3 with 1 M HCl. The product should precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Part II: Amide Bond Formation Strategies

With the this compound in hand, the final step is the formation of the amide bond with a desired amine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two primary strategies are widely employed: conversion to a highly reactive acid chloride intermediate, and direct coupling using specialized reagents.

Method 1: The Acid Chloride Route

This classic and robust two-step method involves first converting the carboxylic acid to a highly electrophilic acyl chloride, which then readily reacts with an amine to form the amide.[8]

Mechanistic Rationale
  • Activation: The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.

  • Amidation: The resulting acyl chloride is a potent acylating agent. It reacts rapidly with the primary or secondary amine via a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct generated during the reaction.[9]

Experimental Workflow and Visualization

sub_acid 6-Phenylpyrazine- 2-carboxylic acid reflux1 Reflux (e.g., 1h) sub_acid->reflux1 thionyl Thionyl Chloride (SOCl₂) in dry benzene or DCM thionyl->reflux1 Combine acid_chloride Intermediate: Acyl Chloride (in solution) reflux1->acid_chloride Formation addition Add Acyl Chloride Solution Dropwise acid_chloride->addition amine Amine + Pyridine in dry acetone amine->addition Prepare solution reaction2 Stir at Room Temp addition->reaction2 workup Quench & Precipitate (e.g., add to ice-water) reaction2->workup product Final Product: 6-Phenylpyrazine-2-carboxamide workup->product Collect & Recrystallize

Caption: Workflow for amide synthesis via the acid chloride route.

Protocol 2: Synthesis via the Acid Chloride Method

This protocol is based on the well-documented procedure for synthesizing pyrazine carboxamides from their corresponding acids.[2][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (1.5 equivalents)

  • Dry benzene or Dichloromethane (DCM)

  • The desired primary or secondary amine (1.0 equivalent)

  • Dry pyridine

  • Dry acetone

  • Ice-water bath

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in dry benzene or DCM.

    • Add thionyl chloride (1.5 eq) and reflux the mixture for 1-2 hours. The suspension should become a clear solution.

    • Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent in vacuo. To ensure complete removal, co-evaporate with dry benzene two more times. The crude acyl chloride is used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve the desired amine (1.0 eq) in dry pyridine. Cool the solution in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in dry acetone.

    • Add the acyl chloride solution dropwise to the stirred amine/pyridine solution, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC indicates completion).

  • Workup and Purification:

    • Pour the reaction mixture into a beaker of ice-water.

    • Stir until the product precipitates completely.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Recrystallize the crude amide from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Method 2: Direct Amide Coupling with Reagents

Direct coupling methods avoid the isolation of harsh intermediates like acid chlorides by activating the carboxylic acid in situ. These methods are often milder and have broader functional group tolerance. A variety of coupling reagents can be used, but a particularly effective method for pyrazine derivatives utilizes titanium tetrachloride (TiCl₄).[10][11]

Mechanistic Rationale

Titanium tetrachloride acts as a powerful Lewis acid. It coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. This activation facilitates the direct nucleophilic attack by the amine. Pyridine is used as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product.

Experimental Workflow and Visualization

start Starting Materials: This compound Amine reaction Combine in Sealed Vial start->reaction reagents Reagents: TiCl₄ (3.0 eq) Pyridine (Solvent/Base) reagents->reaction Add sequentially heating Heat (e.g., 85°C, 2h) reaction->heating Seal and stir workup Aqueous Workup (HCl wash & Extraction) heating->workup After reaction, cool & open purification Purification (Evaporation & Chromatography) workup->purification product Final Product: 6-Phenylpyrazine-2-carboxamide purification->product

Caption: Workflow for TiCl₄-mediated direct amide coupling.

Protocol 3: TiCl₄-Mediated Direct Amide Coupling

This protocol is adapted from a procedure used for the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its applicability to similar heterocyclic systems.[11]

Materials:

  • This compound (1.0 equivalent)

  • The desired primary or secondary amine (1.0 equivalent)

  • Titanium tetrachloride (TiCl₄) (3.0 equivalents)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 N aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • In a screw-capped vial suitable for heating, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To the stirred solution, add the amine (1.0 eq).

  • Carefully add TiCl₄ (3.0 eq) to the mixture. Caution: The addition of TiCl₄ can be highly exothermic. Perform this step slowly, potentially with cooling.

  • Tightly seal the vial and heat the reaction mixture to 85 °C with magnetic stirring.

  • Monitor the reaction by TLC. The conversion is often complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 1 N HCl solution and extract with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation: Comparison of Amidation Methods
FeatureMethod 1: Acid Chloride RouteMethod 2: Direct Coupling (TiCl₄)
Activation Principle Conversion to acyl chlorideLewis acid activation of carbonyl
Key Reagents SOCl₂ or (COCl)₂TiCl₄, Pyridine
Number of Steps Two (activation, then amidation)One-pot
Reaction Conditions Reflux for activation, RT for amidation85 °C
Advantages High reactivity, strong driving forceMilder, one-pot, avoids harsh intermediates
Disadvantages Harsh/toxic reagents (SOCl₂), HCl byproductStoichiometric TiCl₄ required, exothermic
Substrate Scope Very broadGood, but may be sensitive to sterics
Conclusion

The synthesis of this compound amides can be achieved through reliable and efficient chemical strategies. The construction of the core phenylpyrazine structure is best accomplished using the versatile Suzuki-Miyaura cross-coupling. For the subsequent amidation, researchers can choose between the classic, high-yielding acid chloride method for robust substrates or opt for a milder, one-pot direct coupling protocol, such as the TiCl₄-mediated approach, for more sensitive molecules. The choice of method will depend on the specific amine, the overall functional group compatibility of the substrate, and the desired scale of the reaction. Both pathways provide effective access to this important class of heterocyclic compounds for further investigation in drug discovery and development.

References
  • Jirásková, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 85(5), 611-620. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Karmakar, B., & Banerji, A. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 12(30), 5571-5575. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Cornejo, J. A., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(2), 20-23. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Cissell, K. C., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of Medicinal and Organic Chemistry, 1(1). [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Perla, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. [Link]

  • Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Charville, H., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. [Link]

  • Bibi, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Szidarovszky, T., et al. (2018). Amide Activation in Ground and Excited States. Molecules, 23(9), 2311. [Link]

Sources

The Ascendance of a Privileged Scaffold: 6-Phenylpyrazine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures that can serve as versatile platforms for therapeutic intervention is paramount. Among the privileged heterocyclic scaffolds, the pyrazine core has emerged as a cornerstone in the design of a multitude of biologically active agents. This guide delves into the specific and compelling applications of a key derivative, 6-phenylpyrazine-2-carboxylic acid, a molecule that has captured the attention of medicinal chemists for its remarkable adaptability in targeting a spectrum of diseases, from infectious agents to malignancies. Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective inhibitors for a variety of biological targets.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a detailed overview of the applications of this compound but also actionable, field-proven protocols for its synthesis, derivatization, and biological evaluation.

The Strategic Advantage of the this compound Scaffold

The this compound moiety possesses a unique combination of features that render it a highly attractive scaffold in medicinal chemistry. The pyrazine ring, a nitrogen-containing heterocycle, is a known bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of a phenyl group at the 6-position provides a vector for extensive structure-activity relationship (SAR) studies, allowing for the exploration of various substitutions to enhance potency and selectivity. Furthermore, the carboxylic acid at the 2-position is a key functional group that can act as a hydrogen bond donor and acceptor, or as a handle for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications: A Multi-Front Assault on Disease

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, most notably in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrazine scaffold has been successfully employed to design potent ATP-competitive kinase inhibitors.[1]

One of the most promising applications of this compound derivatives is in the inhibition of Casein Kinase 2 (CSNK2), a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[2] Inhibition of CSNK2A1, the catalytic subunit of CK2, can disrupt downstream signaling pathways that are critical for tumor progression and can also induce apoptosis (programmed cell death) in cancer cells.[2]

Derivatives of 2-(4'-carboxyphenyl)-6-substituted pyrazines have been identified as potent inhibitors of CSNK2A.[3] The carboxylic acid moiety is crucial for activity, forming key interactions within the ATP-binding pocket of the kinase.[3]

The inhibition of CSNK2A by this compound derivatives can disrupt its anti-apoptotic function, leading to programmed cell death. CSNK2A is known to phosphorylate and inactivate pro-apoptotic proteins while promoting the activity of anti-apoptotic factors. By blocking CSNK2A, these inhibitors can tip the cellular balance towards apoptosis, a desirable outcome in cancer therapy.

CSNK2A_Inhibition_Pathway inhibitor 6-Phenylpyrazine-2-carboxylic acid derivative csnk2a CSNK2A inhibitor->csnk2a Inhibits pro_apoptotic Pro-apoptotic proteins (e.g., caspases) csnk2a->pro_apoptotic Inhibits anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) csnk2a->anti_apoptotic Activates dna_damage DNA Damage Repair Inhibition csnk2a->dna_damage Promotes apoptosis Apoptosis pro_apoptotic->apoptosis Induces anti_apoptotic->apoptosis Inhibits

CSNK2A Inhibition Pathway
Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The pyrazine core is also a well-established pharmacophore in the development of antimicrobial agents. Pyrazinamide, a cornerstone of tuberculosis treatment, is a simple pyrazine derivative. Building upon this legacy, researchers have explored more complex derivatives, including those based on the this compound scaffold, to combat a range of bacterial and parasitic infections.

Derivatives of 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[4] The lipophilicity of these compounds, influenced by the nature of the alkylamino chain, has been found to be a critical determinant of their antimycobacterial efficacy.[5] Furthermore, certain derivatives have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives of pyrazine-2-carboxylic acid, highlighting the potential of the 6-phenyl substituted scaffold.

Table 1: Kinase Inhibitory Activity of Pyrazine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
2-(4'-carboxyphenyl)-6-indolopyrazinesCSNK2A12[3]
Imidazo[1,2-a]pyrazine DerivativesPI3Kα1250[7]
Pyrazolopyridine DerivativesPIM-118.9[8]

Table 2: Antimicrobial Activity of Pyrazine Derivatives

Compound ClassTarget OrganismMIC (µM)Reference
6-Heptylamino-N-phenylpyrazine-2-carboxamidesMycobacterium tuberculosis H37Rv5-10[6]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesXDR S. Typhi6.25 (mg/mL)[9]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv46[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives. These protocols are designed to be self-validating and are based on established, peer-reviewed methods.

Synthesis of this compound Derivatives

Synthesis_Workflow start Pyrazine-2-carboxylic Acid (or 6-phenyl derivative) anhydride Mixed Anhydride Formation start->anhydride amide Target Amide Derivative anhydride->amide reagent Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) reagent->anhydride amine Amine (R-NH2) amine->amide dmap DMAP dmap->amide

General Synthesis Workflow

Protocol: Synthesis of N-substituted-6-phenylpyrazine-2-carboxamides via Yamaguchi Esterification and Amidation

This protocol describes the conversion of a this compound to its corresponding amide derivative.

Materials:

  • This compound

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted amine (R-NH2)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mixed Anhydride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Amidation:

    • In a separate flask, dissolve the desired amine (1.2 eq) and DMAP (1.2 eq) in anhydrous DCM.

    • Add the amine/DMAP solution to the mixed anhydride solution at room temperature.

    • Stir the reaction mixture overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-6-phenylpyrazine-2-carboxamide.

Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [13][14][15]

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][16][17][18]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum to the appropriate concentration for testing.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted compound with the bacterial inoculum.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic accessibility and the amenability to structural modification make this scaffold an exciting platform for the development of new therapeutics. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable molecular architecture in their drug discovery endeavors.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Dolezal, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 85(5), 621-631. [Link]

  • What are CSNK2A1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Gingipalli, L., et al. (2023). Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • Dolezal, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 85(5), 621-631. [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Kim, S. Y., et al. (2021). CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway. Cells, 10(7), 1770. [Link]

  • Kim, S. Y., et al. (2021). CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway. Cells, 10(7), 1770. [Link]

  • Gyenis, L., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 21(7), 100252. [Link]

  • A kind of preparation method of pyrazine carboxylic acid.
  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]

  • CSNK2A1 casein kinase 2 alpha 1 [ (human)]. National Center for Biotechnology Information. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2947. [Link]

  • Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

  • Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases. ResearchGate. [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Cho, S. G., & Choi, E. J. (2001). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry and Molecular Biology, 34(1), 1-12. [Link]

Sources

Using 6-Phenylpyrazine-2-carboxylic acid as a building block in organic synthesis

This building block provides a reliable and versatile entry point for developing novel inhibitors and therapeutic agents, underscoring its importance in modern drug discovery pipelines. [16]

References

  • Kumar, V., & Mahajan, M. P. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(11), 1607–1625. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Biosynce. (n.d.). What are the applications of pyrazine derivatives? Biosynce Blog. [Link]

  • Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7008. [Link]

  • Zitko, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical biology & drug design, 86(3), 345–352. [Link]

  • Pipzine Chemicals. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 814–825. [Link]

  • Syafitri, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

  • Brehmer, D., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1336–1341. [Link]

  • Oravec, M., et al. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 16(6), 4749–4762. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Sperry, J., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Kumar, K. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1645. [Link]

  • Scott, J. S., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of medicinal chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Cárdenas-García, J. D., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(2), 22-25. [Link]

  • Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2385293. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Application Notes and Protocol for the Synthesis of 6-Phenylpyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

Pyrazine-2-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic activities, including antimycobacterial, antifungal, antibacterial, and even anticancer properties.[1][2] The derivatization of the pyrazine ring, particularly with a phenyl group at the 6-position and a carboxamide at the 2-position, allows for fine-tuning of the molecule's physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of 6-phenylpyrazine-2-carboxamide derivatives, intended for researchers, scientists, and professionals in the field of drug development.

General Synthetic Strategies

The synthesis of 6-phenylpyrazine-2-carboxamide derivatives typically involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of a pyrazine-2-carboxylic acid precursor is activated to facilitate nucleophilic attack by an amine.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a substituted aniline to form the desired carboxamide.

Several methods can be employed for the activation of the carboxylic acid and subsequent amide coupling. The choice of method often depends on the specific substrates, desired yield, and reaction conditions.

Key Synthetic Pathways:
  • Acid Chloride Formation followed by Amination: This is a classic and widely used method. The pyrazine-2-carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired aniline to form the amide.[3][4][5]

  • Direct Amide Coupling: This approach utilizes coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid and the amine, avoiding the need to isolate the acid chloride. Common coupling agents include N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-Dimethylaminopyridine (DMAP), or propylphosphonic anhydride (T3P).[6][7]

  • Yamaguchi Esterification followed by Amination: This method involves the formation of a mixed anhydride from the carboxylic acid, which then reacts with the amine.[8]

This protocol will focus on the most common and robust method: Acid Chloride Formation followed by Amination .

Visualizing the Synthetic Workflow

The overall workflow for the synthesis of 6-phenylpyrazine-2-carboxamide derivatives can be visualized as a two-stage process.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling cluster_2 Purification start Pyrazine-2-carboxylic Acid product1 Pyrazine-2-carbonyl Chloride start->product1 Reaction reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 Reagent product2 6-Phenylpyrazine-2-carboxamide Derivative product1->product2 Reaction reagent2 Substituted Aniline reagent2->product2 Nucleophile purification Recrystallization / Chromatography product2->purification

Caption: General workflow for the synthesis of 6-Phenylpyrazine-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the synthesis of a representative 6-phenylpyrazine-2-carboxamide derivative starting from a commercially available or synthesized pyrazine-2-carboxylic acid.

Materials and Reagents
  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

Step-by-Step Procedure

Part 1: Synthesis of Pyrazine-2-carbonyl Chloride [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To this suspension, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). Then, slowly add thionyl chloride (SOCl₂) (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude pyrazine-2-carbonyl chloride is typically used in the next step without further purification.

Part 2: Amide Bond Formation [3][5]

  • Dissolution of Amine: In a separate flask, dissolve the substituted aniline (1.0 eq) and a base such as triethylamine (Et₃N) or pyridine (1.2 eq) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the aniline solution in an ice bath (0°C). Dissolve the crude pyrazine-2-carbonyl chloride from Part 1 in anhydrous DCM and add it dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 6-phenylpyrazine-2-carboxamide derivative.

Reaction Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction.

G cluster_0 Acid Chloride Formation cluster_1 Amide Formation (Nucleophilic Acyl Substitution) R-COOH Pyrazine-2-carboxylic Acid R-COCl Pyrazine-2-carbonyl Chloride R-COOH->R-COCl + SOCl₂ SOCl2 Thionyl Chloride Intermediate Tetrahedral Intermediate R-COCl->Intermediate + R'-NH₂ R'-NH2 Aniline Product Pyrazine-2-carboxamide Intermediate->Product - HCl

Caption: Simplified reaction mechanism for amide formation.

Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various substituted pyrazine-2-carboxamides.

Starting Pyrazine-2-carboxylic acidSubstituted AnilineCoupling MethodSolventBaseYield (%)Reference
6-chloropyrazine-2-carboxylic acid2-methylanilineAcid ChlorideDCMPyridineHigh[3]
5-tert-butylpyrazine-2-carboxylic acid3-bromoanilineAcid ChlorideDCMPyridineGood[3]
Pyrazine-2-carboxylic acid4-bromo-3-methyl anilineDCC/DMAPDCMDMAP83%[7]
Substituted pyrazine-2-carboxylic acidsVarious piperazinesT3PDCM-Good[6]

Causality Behind Experimental Choices

  • Why use Thionyl Chloride? Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

  • The Role of DMF: N,N-Dimethylformamide acts as a catalyst in the formation of the acid chloride by forming a Vilsmeier reagent intermediate, which is more reactive than the carboxylic acid itself.

  • Importance of an Anhydrous Environment: The reagents used, particularly the acid chloride, are sensitive to moisture. Water can hydrolyze the acid chloride back to the carboxylic acid, reducing the yield of the desired amide.

  • The Function of a Base in Amide Coupling: A base like triethylamine or pyridine is added to neutralize the HCl that is formed during the reaction between the acid chloride and the amine. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Self-Validating System and Trustworthiness

The protocol described is a self-validating system. The purity and identity of the synthesized compounds should be confirmed at each key step.

  • Monitoring Reaction Progress: Thin Layer Chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of the product.

  • Product Characterization: The final purified product should be characterized by standard analytical techniques such as:

    • Melting Point: To check for purity.

    • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.[8][9]

    • Mass Spectrometry (MS): To confirm the molecular weight.[8]

Consistent and reproducible results from these analytical techniques will validate the success of the synthesis.

References

  • J. Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Verma, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1915-1926. [Link]

  • Jirásková, V., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 336-345. [Link]

  • Yunus, U., et al. (2014). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. AIP Conference Proceedings, 1589, 213. [Link]

  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

  • Jampílek, J., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(9), 17394-17416. [Link]

  • Verma, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. ResearchGate. [Link]

  • Jantová, S., et al. (2008). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 13(12), 3105-3121. [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Scilit. [Link]

  • Jones, R. G., & McLaughlin, K. C. (1955). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 35, 88. [Link]

  • Jampílek, J., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • Jantová, S., et al. (2008). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. MDPI. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 25(18), 4239. [Link]

  • Patrick, D. A., et al. (2011). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry, 54(15), 5513-5525. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(21), 14337-14355. [Link]

  • Wang, Y., et al. (2023). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 13(2), 1071-1077. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6046. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Phenylpyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal and agricultural chemistry. We present an integrated workflow that combines chromatographic and spectroscopic techniques to unambiguously confirm the identity, purity, and structural integrity of the compound. This document explains the causality behind experimental choices and furnishes detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to provide researchers with a self-validating system for the reliable characterization of this and structurally related compounds.

Introduction

This compound (Compound 1 ) is a bifunctional molecule featuring a pyrazine ring, a carboxylic acid group, and a phenyl substituent. This unique combination of moieties makes it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Derivatives of pyrazine-2-carboxamide have been extensively studied for their potent antimycobacterial activity, highlighting the importance of this chemical scaffold.[1] Given its role as a critical starting material, ensuring the structural identity and purity of this compound is paramount for the validity and reproducibility of subsequent research and development.

This application note details an integrated analytical strategy to provide a complete characterization profile of the molecule.

Compound Profile: this compound (1)

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₁H₈N₂O₂[2]
Molecular Weight 200.19 g/mol [2]
CAS Number 13534-76-4[2]
Appearance Expected to be a white to off-white solidInferred from analogs[3]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and poorly soluble in water and non-polar solvents.Inferred from analogs[3]

Integrated Analytical Workflow

A robust characterization of a novel or synthesized compound relies on the convergence of data from multiple orthogonal techniques. No single method can provide all the necessary information. The workflow presented below ensures that identity, purity, and structure are confirmed through a logical sequence of analyses.

Analytical_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Purity & Quantification cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Sample of 6-Phenylpyrazine- 2-carboxylic acid Solubility Solubility Testing (DMSO, MeOH, ACN, H2O) Sample->Solubility HPLC HPLC-UV (Purity Assay) Solubility->HPLC FTIR FT-IR Spectroscopy (Functional Groups) HPLC->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Report Certificate of Analysis (Identity, Purity, Structure Confirmed) MS->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules. The method's high resolution allows for the separation of the main compound from potential impurities, such as starting materials, by-products, or degradation products.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which is ideal for retaining the aromatic phenyl and pyrazine rings of the analyte.

  • Mobile Phase: A reverse-phase elution is employed. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (formic acid) serves to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring a sharp, symmetrical peak shape. A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main peak.

  • Detection: The aromatic nature of the compound imparts strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution, allowing for the determination of the optimal detection wavelength and peak purity analysis.

Protocol 3.1: HPLC-UV Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD at 260 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Peak purity should be assessed using the PDA detector's software to ensure the main peak is spectrally homogenous.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides irrefutable evidence of a molecule's structure. FT-IR identifies the functional groups present, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy reveals the precise arrangement and connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Rationale for Interpretation: The structure of this compound contains several key bonds. The carboxylic acid group is expected to produce a very broad O-H stretch and a strong C=O stretch. The aromatic rings will show C=C and C-H stretching and bending vibrations.[4]

Protocol 4.1.1: FT-IR Analysis
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before analysis.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (co-added)

  • Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H stretchCarboxylic Acid
~3100–3000C-H stretchAromatic (Phenyl & Pyrazine)
~1710 (strong)C=O stretchCarboxylic Acid (H-bonded dimer)
~1600–1450C=C stretchAromatic (Phenyl & Pyrazine)
~1300–1200C-O stretch / O-H bendCarboxylic Acid
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it can be run in both positive and negative ion modes.

Rationale for Interpretation: In positive mode, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative mode, it will be observed as the deprotonated species [M-H]⁻. Key fragmentation patterns for carboxylic acids include the loss of water (M-18), hydroxyl radical (M-17), and the entire carboxyl group (M-45).[5][6]

Protocol 4.2.1: LC-MS Analysis
  • Sample Preparation: Use the same solution prepared for the HPLC-UV analysis (0.1 mg/mL).

  • Instrumentation:

    • LC System: As described in Protocol 3.1.

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.

  • MS Parameters:

    • Ionization Mode: ESI Positive & Negative

    • Scan Range: m/z 50–500

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Gas Temperature: 350 °C

  • Expected Results:

    • Molecular Formula: C₁₁H₈N₂O₂

    • Exact Mass: 200.0586

    • Positive Mode [M+H]⁺: m/z 201.06

    • Negative Mode [M-H]⁻: m/z 199.05

    • Key Fragments: m/z 183 ([M+H-H₂O]⁺), m/z 155 ([M+H-HCOOH]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structural elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Rationale for Interpretation: The molecule has a distinct set of protons: five on the phenyl ring and two on the pyrazine ring, plus the acidic proton of the carboxyl group. Their chemical shifts and coupling patterns will confirm the substitution pattern. The ¹³C NMR will show 11 distinct carbon signals (unless there is accidental equivalence), with the carboxyl carbon being the most downfield.[7]

NMR_Structure cluster_0 Structural Confirmation via NMR cluster_1 ¹H NMR Data cluster_2 ¹³C NMR Data Structure This compound H_NMR Proton Signals - Phenyl (7.5-8.5 ppm) - Pyrazine (8.8-9.2 ppm) - COOH (>10 ppm, broad) Structure->H_NMR correlates to C_NMR Carbon Signals - Phenyl (127-135 ppm) - Pyrazine (140-155 ppm) - COOH (>165 ppm) Structure->C_NMR correlates to

Caption: Logical relationship between structure and expected NMR data.

Protocol 4.3.1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow observation of the exchangeable carboxylic acid proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiments: ¹H, ¹³C, (optional: COSY, HSQC for full assignment).

    • Temperature: 25 °C.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • >10 ppm (broad singlet, 1H): -COOH proton.

    • ~9.2 ppm (singlet, 1H): Pyrazine H-3.

    • ~8.8 ppm (singlet, 1H): Pyrazine H-5.

    • ~8.2-8.4 ppm (multiplet, 2H): Phenyl ortho-protons.

    • ~7.5-7.7 ppm (multiplet, 3H): Phenyl meta- and para-protons.

  • Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

    • >165 ppm: -COOH carbon.

    • ~140-155 ppm: Pyrazine carbons.

    • ~127-135 ppm: Phenyl carbons.

Conclusion

The combination of HPLC for purity assessment, along with FT-IR, MS, and NMR for structural confirmation, provides a comprehensive and reliable characterization of this compound. The protocols detailed herein are designed to be robust and transferable, forming a self-validating workflow. Adherence to this multi-technique approach ensures high confidence in the quality and identity of the material, which is a critical prerequisite for its successful application in research and development.

References

  • Sunway Pharm Ltd. This compound - CAS:13534-76-4. Available at: [Link]

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884. Available at: [Link]

  • ResearchGate. FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Available at: [Link]

  • Zitko, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 345-352. Available at: [Link]

  • Pipzine Chemicals. 6-Phenylpyridine-2-carboxylic Acid. Available at: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract. Available at: [Link]

  • ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • HS Chemicals. 6-Phenylpyridine-2-carboxylic acid|39774-28-2. Available at: [Link]

  • PubChem. 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid | C12H7F3N2O3 | CID 91296058. Available at: [Link]

  • PubChem. 6-Pyrazin-2-ylpyrazine-2-carboxylic acid | C9H6N4O2 | CID 154207292. Available at: [Link]

  • PubChem. CID 11170962 | C5H4N2O2. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Available at: [Link]

  • PubChem. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897. Available at: [Link]

  • Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. Available at: [Link]

  • PubChem. 6-(2-Methylpyrazol-3-yl)pyrazine-2-carboxylic acid | C9H8N4O2 | CID 177762099. Available at: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • PubChem. 6-(2-Methyl-1-piperidyl)pyrazine-2-carboxylic acid | C11H15N3O2 | CID 457570. Available at: [Link]

  • Global Substance Registration System. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Available at: [Link]

  • Kim, H., & Lee, W. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 59. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

  • Google Patents. Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • NIST WebBook. 2-Methylpyrazine-5-carboxylic acid. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • NIST WebBook. 2-Methylpyrazine-5-carboxylic acid. Available at: [Link]

Sources

Application Notes and Protocols for the Development of 6-Phenylpyrazine-2-carboxylic Acid Derivatives as Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Therapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered conventional therapies ineffective, creating an urgent need for the development of new antimycobacterial agents with novel mechanisms of action.[1][2] Pyrazinamide (PZA), a cornerstone of first-line TB treatment, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[3][4][5] PZA's unique ability to target non-replicating or "persister" mycobacteria in acidic environments is crucial for shortening the duration of TB therapy.[6] This document provides a comprehensive guide for researchers on the exploration of 6-phenylpyrazine-2-carboxylic acid and its derivatives as a promising class of antimycobacterial agents, inspired by the structural and mechanistic attributes of PZA.

Mechanism of Action: Insights from Pyrazinoic Acid

The precise mechanism of action of pyrazinoic acid is multifaceted and continues to be an area of active research. Several key targets and pathways have been identified, providing a rational basis for the design of new pyrazine-based antitubercular drugs.

One of the primary proposed mechanisms involves the disruption of membrane energetics and transport functions in M. tuberculosis.[7] In the acidic environment of the phagolysosome where dormant mycobacteria reside, the protonated form of POA can diffuse across the cell membrane. Once inside the neutral cytoplasm, it deprotonates, releasing a proton and acidifying the intracellular environment. This acidification can disrupt the proton motive force, leading to a collapse of the membrane potential and inhibition of essential transport processes.[3][7]

Another significant target of POA is the ribosomal protein S1 (RpsA), which is involved in trans-translation, a crucial process for rescuing stalled ribosomes and maintaining protein synthesis.[4] By binding to RpsA, POA can inhibit this rescue mechanism, leading to a lethal accumulation of non-functional ribosomes. Furthermore, recent studies have identified the enzyme PanD, an aspartate decarboxylase essential for the biosynthesis of coenzyme A (CoA), as a target of POA.[5][8][9] Inhibition of PanD disrupts the CoA biosynthetic pathway, which is vital for the survival of both replicating and non-replicating M. tuberculosis.[5][8][9] It is also suggested that POA may inhibit fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[3]

The introduction of a phenyl group at the 6-position of the pyrazine-2-carboxylic acid scaffold is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the complex, lipid-rich mycobacterial cell wall. This modification could also influence the binding affinity of the compound to its molecular targets.

Proposed Mechanism of Action of this compound Derivatives

Antimycobacterial Mechanism of this compound Proposed Antimycobacterial Action of this compound Derivatives cluster_0 Mycobacterium tuberculosis Cell Drug 6-Phenylpyrazine-2- carboxylic Acid Derivative Membrane Cell Membrane Drug->Membrane Passive Diffusion Cytoplasm Cytoplasm (Neutral pH) Membrane->Cytoplasm Proton_Accumulation Intracellular Acidification Cytoplasm->Proton_Accumulation Deprotonation FAS-I Fatty Acid Synthase I (FAS-I) Cytoplasm->FAS-I Inhibition PanD Aspartate Decarboxylase (PanD) Cytoplasm->PanD Inhibition RpsA Ribosomal Protein S1 (RpsA) Cytoplasm->RpsA Inhibition PMF_Disruption Disruption of Proton Motive Force Proton_Accumulation->PMF_Disruption Bactericidal_Effect Bactericidal Effect PMF_Disruption->Bactericidal_Effect Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis FAS-I->Mycolic_Acid_Inhibition Mycolic_Acid_Inhibition->Bactericidal_Effect CoA_Inhibition Inhibition of Coenzyme A Biosynthesis PanD->CoA_Inhibition CoA_Inhibition->Bactericidal_Effect Trans-translation_Inhibition Inhibition of trans-translation RpsA->Trans-translation_Inhibition Trans-translation_Inhibition->Bactericidal_Effect Antimycobacterial Drug Development Workflow Workflow for Development of this compound Derivatives Start Start: Design of 6-Phenylpyrazine-2-carboxylic Acid Derivatives Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification In_Vitro_Screening In Vitro Antimycobacterial Screening (MIC Assay) Purification->In_Vitro_Screening Active Active Compounds (Low MIC) In_Vitro_Screening->Active Yes Inactive Inactive Compounds (High MIC) In_Vitro_Screening->Inactive No Cytotoxicity Cytotoxicity Testing (e.g., against mammalian cell lines) Active->Cytotoxicity Lead_Optimization Lead Optimization (SAR-guided design) Inactive->Lead_Optimization Non_Toxic Non-Toxic Cytotoxicity->Non_Toxic Yes Toxic Toxic Cytotoxicity->Toxic No Mechanism_Studies Mechanism of Action Studies Non_Toxic->Mechanism_Studies Toxic->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization End Preclinical Candidate In_Vivo_Studies->End Successful Lead_Optimization->Synthesis

Sources

Application Notes & Protocols: 6-Phenylpyrazine-2-carboxylic acid in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative for Novel Antifungal Scaffolds

The global health landscape is increasingly threatened by the rise of invasive fungal infections, exacerbated by a growing population of immunocompromised individuals and the emergence of multidrug-resistant fungal strains.[1][2] Pathogens such as Candida auris and resistant Aspergillus fumigatus present formidable clinical challenges, with mortality rates for some infections reaching alarming levels.[2] The existing antifungal arsenal is limited to a few core classes—polyenes, azoles, echinocandins, and pyrimidines—each facing limitations due to toxicity, fungistatic (rather than fungicidal) action, or mounting resistance.[2][3][4] This reality underscores the urgent need for basic research into new chemical scaffolds that can serve as the foundation for the next generation of antifungal therapies.[1][5]

Nitrogen-containing heterocyclic compounds, particularly those based on the pyrazine ring, represent a promising area of exploration.[6][7][8] The pyrazine core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents.[6][8] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimycobacterial, and antifungal properties.[8][9][10][11] This document provides a detailed guide for researchers on the evaluation of 6-Phenylpyrazine-2-carboxylic acid as a potential lead compound in antifungal drug discovery. We will outline a logical, field-proven workflow from initial screening to preliminary mechanism of action studies, providing both the "how" and the "why" behind each protocol.

Compound Profile: this compound

Structure:

Molecular Formula: C₁₁H₈N₂O₂ Rationale for Investigation: The structure of this compound combines the pyrazine-2-carboxylic acid scaffold, a known pharmacophore (e.g., in the antitubercular drug Pyrazinamide), with a phenyl group at the 6-position. This substitution may enhance interactions with fungal-specific targets through mechanisms like π-π stacking or hydrophobic interactions, while the carboxylic acid moiety provides a key site for hydrogen bonding and potential pro-drug strategies. While direct antifungal data on this specific molecule is sparse in public literature, related N-phenylpyrazine-2-carboxamides have shown activity against various fungal strains, justifying the investigation of this parent carboxylic acid.[10][12]

Phase 1: Primary Antifungal Susceptibility Screening

The foundational step in evaluating any new compound is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The gold standard for this is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60)

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a yeast pathogen, such as Candida albicans.

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This medium is standardized for antifungal testing; it is buffered with MOPS to maintain a stable pH and has low concentrations of para-aminobenzoic acid (PABA) and thymidine, which can interfere with some antifungal mechanisms.

  • Inoculum Standardization: Fungal susceptibility results are highly dependent on the starting number of cells. A standardized inoculum (0.5–2.5 x 10³ cells/mL) ensures reproducibility and comparability of data between experiments and labs.[13]

  • Serial Dilution: A 2-fold serial dilution provides a clear concentration gradient to pinpoint the MIC value accurately.

  • Controls: The sterility control (medium only) ensures no contamination, while the growth control (cells + medium + DMSO) confirms the fungus is viable and establishes the baseline for 100% growth.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS, pH 7.0) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of the highest desired concentration of the test compound (e.g., 128 µg/mL) in RPMI-1640. This often requires an intermediate dilution from the DMSO stock.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Culture the yeast strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100 µL if using a pre-prepared drug plate). The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[15]

  • Reading Results: Determine the MIC as the lowest concentration of the compound that causes a significant (typically ≥50% for azoles, but often 100% for new compounds) inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density (OD) at 530 nm.

Phase 2: Assessing Selective Toxicity

A promising antifungal agent must be potent against fungal cells while exhibiting minimal toxicity to host (mammalian) cells. This selectivity is paramount for therapeutic potential. The MTT assay is a standard, reliable colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[16][17]

Protocol 2: MTT Cytotoxicity Assay

This protocol measures the effect of this compound on the viability of a human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).

Causality Behind Experimental Choices:

  • Mitochondrial Reduction: The assay's principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

  • Solubilization: The insoluble formazan crystals must be dissolved (typically with DMSO or isopropanol) to allow for spectrophotometric quantification.[18]

  • Controls: A "cells + medium" control represents 100% viability, while a "medium only" blank corrects for background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with mammalian cells (e.g., HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[16][18]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours at 37°C in 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[16][19] Observe for the formation of purple crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data from these initial screens should be summarized for clarity.

Table 1: Example Antifungal Activity and Cytotoxicity Data

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI) (HEK293/C. albicans)
This compound 816>128>16
Fluconazole (Control) 2>64>256>128

The Selectivity Index (SI = IC₅₀ / MIC) is a critical metric. A higher SI value indicates greater selectivity for the fungal target over mammalian cells, which is a highly desirable characteristic for a drug candidate.

Visualizing the Drug Discovery Workflow

A logical progression of experiments is key to an efficient drug discovery campaign.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & MoA Compound This compound MIC Antifungal MIC Assay (C. albicans, A. fumigatus, etc.) Compound->MIC Active Active? (MIC ≤ 16 µg/mL) MIC->Active Inactive Inactive / Deprioritize Active->Inactive No Cytotox Cytotoxicity Assay (e.g., MTT on HEK293) Active->Cytotox Yes Selective Selective? (SI > 10) Cytotox->Selective Toxic Toxic / Deprioritize Selective->Toxic No MoA Mechanism of Action Studies (e.g., Ergosterol Assay) Selective->MoA Yes

Caption: High-level workflow for antifungal compound evaluation.

Phase 3: Investigating the Mechanism of Action (MoA)

Once a compound demonstrates selective antifungal activity, the next critical step is to identify its biological target. The fungal cell membrane and cell wall are excellent targets as they contain components, like ergosterol and β-(1,3)-D-glucan, that are absent in mammalian cells.[3][20][21][22] A common mechanism for antifungal drugs is the disruption of ergosterol biosynthesis.

Hypothesis: Inhibition of the Ergosterol Biosynthesis Pathway

Many successful antifungals, like the azoles, target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the production of ergosterol.[23] A reduction in the total cellular ergosterol content after treatment with this compound would provide strong evidence for this MoA.

Ergosterol_Pathway cluster_pathway Simplified Ergosterol Biosynthesis cluster_inhibition Potential Inhibition Points Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol (Essential for Membrane Fluidity) Intermediate Sterols->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits ERG11 Test_Compound This compound (Hypothetical Target) Test_Compound->Lanosterol Possible Inhibition?

Caption: Simplified ergosterol pathway highlighting potential drug targets.

Protocol 3: Spectrophotometric Quantification of Cellular Ergosterol

This protocol provides a method to extract and quantify total ergosterol from yeast cells following treatment with the test compound.[24]

Causality Behind Experimental Choices:

  • Saponification: Ergosterol exists in both free and esterified forms within the cell membrane. Heating with alcoholic potassium hydroxide (saponification) hydrolyzes the esters, ensuring all ergosterol is converted to its free form for extraction.[24]

  • Solvent Extraction: Ergosterol is a nonpolar lipid. A nonpolar solvent like n-heptane or n-hexane is used to efficiently extract it from the aqueous saponification mixture.[24]

  • UV Spectrophotometry: The conjugated diene system in the B-ring of ergosterol produces a characteristic dual-peak absorbance spectrum between 230 nm and 300 nm. This allows for quantification without the need for HPLC in initial screens.[25]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow a large-volume culture of C. albicans to mid-log phase.

    • Treat the culture with this compound at concentrations equivalent to its MIC and 0.5x MIC. Include an untreated (vehicle control) and a positive control (e.g., fluconazole).

    • Incubate for a defined period (e.g., 4-6 hours).

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and determine the wet weight of the cell pellet.

  • Saponification:

    • To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).

    • Vortex vigorously and incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.

    • Transfer the upper n-heptane layer to a clean glass tube.

  • Quantification:

    • Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a UV spectrophotometer, using n-heptane as a blank.

    • Calculate the percentage of ergosterol on a dry weight basis using the following formula: % Ergosterol = [(A₂₈₂ / 290) - (A₂₃₀ / 518)] / dry weight of pellet (Where 290 and 518 are empirically determined constants for ergosterol and the interfering sterol 24(28)DHE, respectively).

    • A significant, dose-dependent reduction in the % ergosterol in treated samples compared to the untreated control indicates inhibition of the biosynthesis pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial assessment of this compound as a potential antifungal drug lead. A compound demonstrating a potent MIC (e.g., ≤8 µg/mL), a high selectivity index (e.g., >10), and evidence of targeting a fungal-specific pathway like ergosterol synthesis would be a strong candidate for further investigation. Subsequent steps would include lead optimization through medicinal chemistry, validation of the molecular target, and eventual evaluation in animal models of infection. The systematic application of these robust, validated protocols is essential for navigating the complex but critical path of novel antifungal drug discovery.[1][5]

References

  • Arastehfar, A., et al. (2021). Antifungal drug discovery: the process and outcomes . Future Microbiology, 9(6), 791-805. [Link]

  • Bouz, G., & Doležal, M. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review . Molecules, 26(24), 7673. [Link]

  • Clinical and Laboratory Standards Institute. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts . CLSI. [Link]

  • Patsnap. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work? . Patsnap Synapse. [Link]

  • Denning, D. W. (2002). Fungal cell wall inhibitors: emphasis on clinical aspects . Journal of Antimicrobial Chemotherapy, 49(suppl_1), 23-28. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • Neto, A. C., et al. (2019). Fungal Cell Wall: Emerging Antifungals and Drug Resistance . Frontiers in Microbiology, 10, 2573. [Link]

  • Cheung, M. C., & Hui, M. (2022). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing . Journal of Fungi, 8(7), 676. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition . CLSI. [Link]

  • Robbins, N., et al. (2016). Antifungal Drugs: The Current Armamentarium and Development of New Agents . Microbiology Spectrum, 4(1). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods . Springer Nature. [Link]

  • Fiveable. Cell wall synthesis inhibition Definition . Intro to Pharmacology Key Term. [Link]

  • Fairlamb, A. H., et al. (2014). Antifungal drug discovery: the process and outcomes . Future Microbiology, 9(6), 791-805. [Link]

  • Del Poeta, M. (2015). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents . Expert Review of Anti-infective Therapy, 13(10), 1269-1282. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts . CLSI. [Link]

  • Zitko, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides . Chemical Biology & Drug Design, 86(1), 115-124. [Link]

  • Jampilek, J., et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides . Molecules, 15(12), 8846-8865. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts . CLSI. [Link]

  • Al-Dujaili, A. M. J. (2023). MTT (Assay protocol) . Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays . Assay Guidance Manual. [Link]

  • Wiederhold, N. P. (2018). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing . Methods in Molecular Biology, 1827, 215-225. [Link]

  • Jampilek, J., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides . Molecules, 15(12), 8846-8865. [Link]

  • Sivasakthi, V., & Thilagavathi, G. (2019). Ergosterol quantification: a tool to measure fungal infection in plant tissue . Journal of Applied Biology & Biotechnology, 7(05), 51-54. [Link]

  • Jampilek, J., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides . Molecules, 15(12), 8846-8865. [Link]

  • Rosenfeld, E., et al. (2021). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes . Scientific Reports, 11(1), 1-11. [Link]

  • Zill, G., Engelhardt, G., & Wallnöfer, P. R. (1988). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC . Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 187(3), 246-249. [Link]

  • Dinter, T., et al. (2022). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass . Journal of Fungi, 8(3), 263. [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent . Scientific Reports, 10(1), 11767. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity . Molecules, 11(4), 242-256. [Link]

  • Wang, Y., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . Molecules, 29(1), 195. [Link]

  • Foks, H., et al. (2012). Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage . Heteroatom Chemistry, 23(1), 49-58. [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines . European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Zitko, J., & Doležal, M. (2015). Pyrazine derivatives: a patent review (June 2012 - present) . Expert Opinion on Therapeutic Patents, 25(3), 269-284. [Link]

  • Bao, X., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters . Journal of Thermal Analysis and Calorimetry, 147(12), 7015-7026. [Link]

  • CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google P
  • Ali, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations . Molecules, 26(23), 7352. [Link]

  • Melander, R. J., et al. (2019). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery . Journal of Organic & Inorganic Chemistry, 2(1), 1-10. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Patsnap Eureka. [Link]

Sources

In Vitro Testing Protocols for 6-Phenylpyrazine-2-carboxylic Acid Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the in vitro evaluation of 6-phenylpyrazine-2-carboxylic acid derivatives, a class of heterocyclic compounds with demonstrated potential in oncology and infectious diseases. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a framework for characterizing the biological activity of these promising molecules. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that each experiment is a self-validating system for generating robust and reproducible data.

Introduction to this compound Derivatives

The pyrazine ring is a key pharmacophore found in numerous biologically active compounds. The addition of a phenyl group and a carboxylic acid moiety at positions 6 and 2, respectively, creates a scaffold with significant therapeutic potential. Research has indicated that derivatives of this core structure can exhibit a range of biological effects, including anticancer and antimicrobial activities. Notably, certain phenyl-pyridine-2-carboxylic acid analogs have been identified as cell cycle inhibitors that selectively induce apoptosis in cancer cells[1]. Furthermore, derivatives of 3-aminopyrazine-2-carboxamide have emerged as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy[2]. This guide will focus on in vitro assays to elucidate the anticancer and antimicrobial properties of novel this compound derivatives.

Part 1: Anticancer Activity Profiling

A primary focus for the development of this compound derivatives is their potential as anticancer agents[3]. The following suite of in vitro assays provides a hierarchical approach to characterizing their cytotoxic and mechanistic properties.

Initial Cytotoxicity Screening: Cell Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability of cancer cells. Colorimetric assays like the MTT and XTT assays are widely used for this purpose due to their reliability and suitability for high-throughput screening.

Scientific Rationale: These assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of living, metabolically active cells. The choice between MTT and XTT often depends on experimental needs; XTT has the advantage of producing a water-soluble formazan, simplifying the protocol.

Protocol 1: XTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • XTT labeling reagent and electron-coupling solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling solution. Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cancer Cell LineDerivative 1 IC50 (µM)Derivative 2 IC50 (µM)Doxorubicin IC50 (µM)
MCF-7[Insert Data][Insert Data][Insert Data]
A549[Insert Data][Insert Data][Insert Data]
PC-3[Insert Data][Insert Data][Insert Data]
Mechanistic Elucidation: Delving Deeper into the Mode of Action

Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis), halts the cell cycle at a specific phase, or inhibits cell migration and invasion.

Scientific Rationale: A hallmark of many successful anticancer drugs is their ability to induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound derivatives in cancer cells.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Scientific Rationale: As some phenyl-pyridine-2-carboxylic acid derivatives are known to be cell cycle inhibitors, it is crucial to assess the effect of new derivatives on cell cycle progression[1]. Propidium iodide (PI) staining followed by flow cytometry is a common method for this analysis. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Cycle Analysis by PI Staining

Objective: To determine if this compound derivatives induce cell cycle arrest.

Materials:

  • Cancer cells treated with the test compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Scientific Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. The transwell migration and invasion assays are widely used to assess these processes in vitro[4]. These assays measure the ability of cells to move through a porous membrane towards a chemoattractant. For the invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) to mimic the in vivo barrier[3].

Protocol 4: Transwell Invasion Assay

Objective: To evaluate the inhibitory effect of this compound derivatives on cancer cell invasion.

Materials:

  • Transwell inserts with porous membranes

  • Matrigel or another ECM component

  • Cancer cells

  • Chemoattractant (e.g., medium with 10% FBS)

Procedure:

  • Insert Coating: Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the coated inserts.

  • Treatment: Add the test compound to the upper chamber with the cells.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the stained cells under a microscope.

Target-Specific Assays: Investigating Molecular Mechanisms

For derivatives that show promising activity in the initial screens, it is essential to investigate their molecular targets and effects on specific signaling pathways.

Scientific Rationale: Given that some pyrazine derivatives are known to inhibit kinases like FGFR, it is pertinent to screen new compounds against a panel of relevant kinases[2]. In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase.

Protocol 5: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the inhibitory activity of this compound derivatives against specific kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound in the assay buffer.

  • Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at the optimal temperature for the kinase.

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

Scientific Rationale: Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway[5][6]. This can provide insights into the mechanism of action, for example, by examining the phosphorylation of downstream targets of a specific kinase.

Protocol 6: Western Blot Analysis

Objective: To analyze the modulation of cancer-related signaling pathways by this compound derivatives.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., against phosphorylated and total forms of key signaling proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with specific primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Part 2: Antimicrobial Activity Screening

Several pyrazine-2-carboxylic acid derivatives have shown promising activity against various microbes, including Mycobacterium tuberculosis[7][8]. The following protocol outlines a standard method for determining the antimicrobial efficacy of new compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.

Protocol 7: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound derivatives against a panel of bacteria and fungi.

Materials:

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antimicrobial agents

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification A Cancer Cell Lines B Treatment with Derivatives A->B C Cell Viability Assay (XTT) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E If IC50 is potent F Cell Cycle Analysis (PI Staining) D->F If IC50 is potent G Invasion Assay (Transwell) D->G If IC50 is potent H Kinase Inhibition Assay D->H Based on structural similarity to known inhibitors I Western Blotting E->I F->I G->I H->I

Caption: A hierarchical workflow for the in vitro screening of novel anticancer agents.

Simplified FGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR FGF FGF Ligand FGF->FGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor 6-Phenylpyrazine-2- carboxylic acid derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

Conclusion

The in vitro testing protocols outlined in this guide provide a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating their cytotoxicity, mechanism of action, and potential molecular targets, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. The emphasis on understanding the scientific rationale behind each protocol ensures the generation of high-quality, interpretable data, which is paramount in the field of drug discovery.

References

Sources

Application Notes and Protocols: 6-Phenylpyrazine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive technical guide on the application of 6-phenylpyrazine-2-carboxylic acid as a versatile ligand in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and synthesis of novel metal complexes. In the following sections, we will move beyond a simple recitation of procedural steps. Instead, we will delve into the underlying chemical principles and strategic considerations that inform the synthesis of the ligand, its coordination to various metal centers, and the characterization of the resulting complexes. Our focus is on providing not just the "how," but the critical "why" behind each experimental choice, thereby empowering you to adapt and innovate upon these foundational protocols.

Introduction: The Unique Potential of this compound as a Ligand

This compound is a bifunctional organic molecule that presents a compelling scaffold for the construction of a diverse array of coordination compounds. Its structure, featuring a pyrazine ring, a phenyl substituent, and a carboxylic acid group, offers a unique combination of electronic and steric properties that can be exploited to create metal complexes with tailored functionalities.

The pyrazine moiety, with its two nitrogen atoms, can act as a bridging ligand, facilitating the formation of polynuclear complexes and metal-organic frameworks (MOFs). The presence of the phenyl group introduces steric bulk, which can influence the coordination geometry and dimensionality of the resulting structures. Furthermore, the phenyl ring can be functionalized to modulate the electronic properties of the ligand and, by extension, the photophysical or catalytic behavior of its metal complexes. The carboxylic acid group provides a versatile coordination site, capable of binding to metal centers in a monodentate, bidentate, or bridging fashion. This versatility in coordination modes allows for the construction of complexes with varied nuclearities and dimensionalities.

The strategic combination of these features makes this compound a promising candidate for applications in areas such as:

  • Luminescent Materials: The extended π-system of the ligand can be exploited to create metal complexes with interesting photoluminescent properties.[1][2]

  • Metal-Organic Frameworks (MOFs): The bridging capability of the pyrazine and carboxylate groups makes it an excellent building block for porous MOFs with potential applications in gas storage and catalysis.[3]

  • Bioinorganic Chemistry: The pyrazine core is found in various biologically active molecules, and its metal complexes could exhibit interesting antimicrobial or anticancer properties.[4][5]

This guide will provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of coordination complexes. We will also cover essential characterization techniques to elucidate the structure and properties of these novel materials.

Synthesis of this compound: A Plausible Synthetic Route

While a direct, one-pot synthesis for this compound is not prominently reported in the literature, a plausible and robust multi-step synthetic strategy can be devised based on well-established organic transformations. The proposed pathway involves a Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by the conversion of a cyano group to the desired carboxylic acid.

Diagram of the Proposed Synthetic Workflow

Synthesis_of_6_Phenylpyrazine_2_carboxylic_acid cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis start 2-Chloro-6-cyanopyrazine reagents1 Phenylboronic acid, Pd catalyst, Base start->reagents1 intermediate 6-Phenyl-2-cyanopyrazine reagents1->intermediate reagents2 Acid or Base Hydrolysis intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Synthesis of 6-Phenyl-2-cyanopyrazine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaromatic systems.[6][7] This protocol outlines the synthesis of the key intermediate, 6-phenyl-2-cyanopyrazine, from commercially available 2-chloro-6-cyanopyrazine and phenylboronic acid.

Materials:

  • 2-Chloro-6-cyanopyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloro-6-cyanopyrazine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. Then, add potassium carbonate (2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) for 15 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-phenyl-2-cyanopyrazine.

Causality of Experimental Choices:

  • Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki coupling.[6]

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings to facilitate the transmetalation step.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium catalyst.

Protocol 2.2: Hydrolysis of 6-Phenyl-2-cyanopyrazine to this compound

The hydrolysis of a nitrile (cyano group) to a carboxylic acid is a classic transformation in organic synthesis.[8][9] This can be achieved under either acidic or basic conditions. Here, we present a protocol for basic hydrolysis.

Materials:

  • 6-Phenyl-2-cyanopyrazine

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[10]

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-phenyl-2-cyanopyrazine (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (3-5 eq) to the solution. Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

  • Base: Sodium hydroxide is a strong base that effectively hydrolyzes the nitrile to the corresponding carboxylate salt.

  • Reflux: Heating the reaction mixture accelerates the rate of hydrolysis.

  • Acidification: The addition of a strong acid is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Synthesis of Coordination Complexes with this compound

The coordination behavior of this compound allows for the synthesis of a variety of metal complexes, from discrete mononuclear and polynuclear clusters to extended coordination polymers and MOFs. The outcome of the coordination reaction is highly dependent on factors such as the choice of metal ion, the solvent system, the reaction temperature, and the presence of ancillary ligands.

Diagram of Coordination Complex Synthesis Workflow

Coordination_Complex_Synthesis cluster_0 Reaction Conditions ligand This compound complex Coordination Complex ligand->complex metal_salt Metal Salt (e.g., M(NO₃)₂, MCl₂) metal_salt->complex solvent Solvent (e.g., DMF, EtOH, H₂O) solvent->complex room_temp Room Temperature Synthesis room_temp->complex solvothermal Solvothermal Synthesis solvothermal->complex

Caption: General workflow for the synthesis of coordination complexes.

Protocol 3.1: Room Temperature Synthesis of a Coordination Polymer

This protocol describes a general method for the synthesis of a coordination polymer at room temperature, which is often suitable for the formation of crystalline materials.[11]

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A suitable solvent or solvent system (e.g., Dimethylformamide (DMF), Ethanol, Water)

Procedure:

  • Solution Preparation: In separate vials, prepare a solution of this compound (2 eq) in the chosen solvent and a solution of the metal salt (1 eq) in the same or a miscible solvent.

  • Slow Diffusion: Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow test tube. Alternatively, place the two vials in a sealed container and allow for slow vapor diffusion of a more volatile solvent into a less volatile one in which the reagents are dissolved.

  • Crystallization: Allow the setup to stand undisturbed at room temperature for several days to weeks. Crystals of the coordination polymer will form at the interface of the two solutions or at the bottom of the vial.

  • Isolation: Carefully decant the supernatant and wash the crystals with fresh solvent. Dry the crystals in air or under a gentle stream of inert gas.

Causality of Experimental Choices:

  • Slow Diffusion: This technique allows for slow and controlled crystal growth, which is often necessary to obtain single crystals of sufficient quality for X-ray diffraction analysis.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the final structure of the coordination polymer.

Protocol 3.2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for the preparation of robust, highly crystalline MOFs.[12][13]

Materials:

  • This compound

  • A suitable metal salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

Procedure:

  • Reaction Mixture: In a Teflon-lined stainless-steel autoclave, combine this compound (1 eq) and the metal salt (1 eq). Add the solvent to fill approximately two-thirds of the autoclave's volume.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the reaction mixture to a temperature between 100 °C and 180 °C for 24-72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash thoroughly with the reaction solvent, and then with a more volatile solvent like ethanol or acetone.

  • Activation: To remove the solvent molecules from the pores of the MOF, the product may need to be activated by heating under vacuum.

Causality of Experimental Choices:

  • Elevated Temperature and Pressure: The solvothermal conditions facilitate the dissolution of reactants and promote the formation of thermodynamically stable, highly crystalline products.

  • Teflon Liner: The Teflon liner is inert to most solvents and reagents at high temperatures and pressures, preventing contamination of the reaction mixture.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the resulting coordination complexes.

Table 1: Key Characterization Techniques and Expected Observations
TechniqueSampleExpected Observations and Insights
¹H and ¹³C NMR Spectroscopy This compound (in a suitable deuterated solvent)Confirms the chemical structure of the ligand by showing the expected number of signals with appropriate chemical shifts, multiplicities, and integration values for the protons and carbons of the pyrazine and phenyl rings.
¹H NMR Spectroscopy Diamagnetic Metal Complex (e.g., Zn(II), Cd(II))Coordination of the ligand to the metal center will cause shifts in the proton signals compared to the free ligand. The magnitude and direction of these shifts provide information about the coordination environment.[14][15]
FT-IR Spectroscopy Ligand and Metal ComplexLigand: Shows characteristic stretches for the C=O and O-H of the carboxylic acid, and C=N and C=C of the aromatic rings. Complex: A shift in the C=O stretching frequency upon coordination to the metal ion is expected. The disappearance of the broad O-H stretch indicates deprotonation of the carboxylic acid upon coordination.[16]
UV-Vis Spectroscopy Ligand and Metal Complex (in solution)Ligand: Shows absorption bands corresponding to π-π* transitions within the aromatic system. Complex: Coordination to a metal can lead to the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and shifts in the intra-ligand transitions.[17][18]
Single-Crystal X-ray Diffraction Crystalline Metal ComplexProvides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry of the metal center, and the packing of the molecules in the crystal lattice.[4]
Photoluminescence Spectroscopy Luminescent Metal ComplexMeasures the emission and excitation spectra of the complex, providing information about its photophysical properties, such as emission wavelength, quantum yield, and excited-state lifetime.[1][2]
Protocol 4.1: General Procedure for NMR Spectroscopic Analysis

For the Ligand:

  • Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integrations to confirm the structure.

For a Diamagnetic Complex:

  • Follow the same procedure as for the ligand, ensuring the complex is soluble in the chosen deuterated solvent.

  • Compare the spectrum of the complex to that of the free ligand to identify coordination-induced shifts. For more complex structures, 2D NMR techniques like COSY and HSQC may be necessary for full assignment.[19]

Protocol 4.2: General Procedure for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.[4]

Potential Applications and Future Directions

The unique structural and electronic features of this compound make it a promising ligand for the development of a wide range of functional coordination compounds.

  • Luminescent Probes and Materials: The extended aromatic system of the ligand, when coordinated to appropriate metal ions (e.g., Ru(II), Ir(III), Eu(III)), could lead to the formation of highly luminescent complexes.[1] These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The phenyl group offers a site for further functionalization to fine-tune the emission properties.[2]

  • Catalysis: MOFs constructed from this ligand could serve as heterogeneous catalysts. The pyrazine nitrogen atoms can act as basic sites, while the metal nodes can function as Lewis acid sites. The porosity of the MOF would allow for size- and shape-selective catalysis.

  • Drug Development: Pyrazine derivatives are known to possess a wide range of biological activities.[5] Metal complexes of this compound could be investigated for their antimicrobial, antiviral, or anticancer properties. The coordination of the ligand to a metal ion can enhance its biological activity.

The protocols and insights provided in this guide are intended to serve as a foundation for further exploration of the rich coordination chemistry of this compound. By systematically varying the metal ions, reaction conditions, and ancillary ligands, a vast landscape of novel coordination compounds with exciting properties and applications awaits discovery.

References

  • Synthesis and luminescence modulation of pyrazine-based gold(iii) pincer complexes. Dalton Transactions, 2017.

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 2021.

  • Single crystal X-ray diffraction of organometallic compounds. BenchChem, 2025.

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 2022.

  • Exploring Metal-NHC Complexes for Optoelectronic Applications: Photophysics and Tunable Emission Properties. DSpace Repository, 2021.

  • N-Heterocyclic carbene metal complexes: photoluminescence and applications. Chemical Society Reviews, 2014.

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 2011.

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 2007.

  • 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS. ResearchGate.

  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.

  • UV-Vis Spectra of Ligand and Corresponding Metal Complexes. ResearchGate.

  • Crystal structures, luminescence, and DFT study of mixed-ligand Zn(II) and Cd(II) complexes with phenyl-containing benzimidazole derivatives with linker C N or N N group. Semantic Scholar, 2021.

  • The synthetic method of 2-pyridine carboxylic acid. Google Patents, 2009.

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega, 2022.

  • Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 2007.

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Journal of Analytical & Pharmaceutical Research, 2018.

  • Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2. Chemical Communications, 2013.

  • Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY Academic Works, 2022.

  • Selected examples relevant for the preparation of luminescent transition metal complexes featuring normal C² (I–VI) and abnormal C⁴/C⁵ (VII–VIII) binding motifs. ResearchGate.

  • N-heterocyclic carbene metal complexes: photoluminescence and applications. Chemical Society Reviews, 2014.

  • On the preparation of coordination polymers by controlled thermal decomposition: synthesis, crystal structures, and thermal properties of zinc halide pyrazine coordination compounds. Inorganic Chemistry, 2005.

  • Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Journal of the American Chemical Society, 2021.

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 2021.

  • Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Semantic Scholar, 2007.

  • Tutorial 3 Solutions. Scribd.

  • UV–vis spectra of ligand and corresponding metal complexes. ResearchGate.

  • Pyrazines (Update 2011). Science of Synthesis, 2011.

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • A 1D Cu(i)–I-pyrazine coordination polymer with controlled pressure-induced phase transition and opto-electronic response depending on mechanical stimuli, temperature, and CuI content. Journal of Materials Chemistry C, 2020.

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses.

  • NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe, 2020.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 2022.

  • 1H-NMR of diamagnetic complexes. Reddit.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 2020.

  • NMR characterization of a diamagnetic model of unliganded alpha chains from human hemoglobin. Biochemistry, 1995.

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Angewandte Chemie International Edition, 2020.

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal. Angewandte Chemie, 2020.

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018.

  • Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. Molecules, 2020.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2021.

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Angewandte Chemie International Edition, 2021.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014.

  • Synthesis of 2-Cyanopyrimidines. Molbank, 2019.

  • Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Phenylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common and robust method of oxidizing 2-methyl-6-phenylpyrazine.

Q1: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?

A: A low or zero yield is typically traced back to one of three areas: the oxidation step, the workup procedure, or the stability of the starting material.

  • Ineffective Oxidation: The most common cause is incomplete oxidation. Potassium permanganate (KMnO₄) is a powerful oxidant, but its effectiveness depends critically on reaction conditions.

    • Causality: The oxidation of the methyl group to a carboxylic acid is a multi-step process. Insufficient temperature can lead to the reaction stalling at the alcohol or aldehyde stage. Conversely, an excessively high temperature can promote side reactions or degradation of the pyrazine ring. The reaction is often performed by heating the mixture to ensure the reaction goes to completion[1].

    • Recommendation: Ensure the reaction temperature is maintained consistently, typically around 70-90°C. The KMnO₄ should be added portion-wise or as a solution dropwise to control the exothermic reaction and prevent localized overheating[1]. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

  • Product Loss During Workup: The product is a carboxylic acid, making its solubility pH-dependent. Significant product can be lost if the pH is not correctly controlled during extraction.

    • Causality: At neutral or basic pH, the carboxylic acid will be deprotonated to its carboxylate salt form, which is highly soluble in water. Attempting to extract the product with an organic solvent at a pH above its pKa (~3.1) will result in it remaining in the aqueous layer[1].

    • Recommendation: After filtering the manganese dioxide (MnO₂) byproduct, the aqueous filtrate must be acidified to a pH of approximately 1.5-2.5 using a strong acid like HCl[1]. This protonates the carboxylate, making the neutral carboxylic acid significantly less soluble in water and extractable into an organic solvent like ethyl acetate.

  • Starting Material Quality: Impurities in the 2-methyl-6-phenylpyrazine can inhibit the reaction.

    • Recommendation: Verify the purity of your starting material by NMR or GC-MS before starting the reaction. If necessary, purify it by column chromatography or recrystallization.

Q2: I'm observing significant impurities alongside my product. How can I identify and minimize them?

A: Impurity formation usually stems from incomplete reaction, over-oxidation, or side reactions involving the pyrazine ring.

  • Unreacted Starting Material: This is the most common "impurity." Its presence indicates the reaction has not gone to completion.

    • Solution: Increase the reaction time or temperature moderately. Consider adding a slight excess of KMnO₄ (1.1-1.2 equivalents per methyl group) to drive the reaction forward.

  • Formation of Hydroxylated Byproducts: Aggressive oxidation conditions can lead to the formation of hydroxylated species on the phenyl or pyrazine rings.

    • Causality: High temperatures and a large excess of oxidant can lead to undesired C-H activation and subsequent hydroxylation.

    • Solution: Maintain strict temperature control. Avoid adding the oxidant too quickly. Use the stoichiometric amount of KMnO₄ required for the oxidation of the methyl group.

  • Decarboxylation: Pyrazine-2-carboxylic acids can undergo decarboxylation under harsh acidic or thermal conditions[2].

    • Causality: The electron-withdrawing nature of the pyrazine ring can facilitate the loss of CO₂ from the carboxylic acid group, especially at high temperatures during workup or purification.

    • Solution: Avoid prolonged heating, especially under strong acidic conditions. During solvent removal, use a rotary evaporator at a moderate temperature (e.g., < 50°C).

Q3: I'm having difficulty purifying the final product. What are the best methods?

A: Purification challenges often involve removing residual manganese salts and closely related organic impurities.

  • Residual Manganese Dioxide (MnO₂): This fine brown solid can be difficult to filter.

    • Recommendation: After the reaction is complete, cool the mixture and add a small amount of a reducing agent like sodium bisulfite or isopropanol to quench any excess KMnO₄. This also helps to break down colloidal MnO₂. Filter the mixture through a pad of Celite® to effectively remove the fine MnO₂ particles[1]. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

  • Purification by Recrystallization: This is often the most effective method for obtaining highly pure this compound.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Acid/Base Extraction: If the product is contaminated with neutral organic impurities, an acid/base wash can be effective.

    • Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt. The neutral impurities will remain in the organic layer, which can be discarded. Re-acidify the aqueous layer with HCl to a pH of ~2, causing the pure product to precipitate or become extractable with fresh ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A: One of the most common and reliable methods is the oxidation of 2-methyl-6-phenylpyrazine with potassium permanganate (KMnO₄)[1]. This method is advantageous because the starting material is readily accessible, and the reaction is typically robust and high-yielding when performed correctly. An alternative route involves the hydrolysis of 6-phenyl-2-cyanopyrazine, which can be performed under acidic or basic conditions[3].

Q2: What are the critical reaction parameters to control during the oxidation of 2-methyl-6-phenylpyrazine?

A: The three most critical parameters are temperature, stoichiometry of the oxidant, and pH during workup.

ParameterRecommended ValueRationale
Temperature 70-90°CEnsures complete oxidation without causing significant degradation of the pyrazine ring.
KMnO₄ Stoichiometry ~3.0 equivalentsProvides sufficient oxidizing power to convert the methyl group completely to a carboxylic acid.
Workup pH 1.5 - 2.5Protonates the carboxylate to the neutral carboxylic acid, minimizing its aqueous solubility and allowing for efficient extraction.[1]
Q3: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic and physical methods should be used:

  • ¹H NMR: To confirm the structure. Expect to see aromatic protons for the phenyl and pyrazine rings and the disappearance of the methyl singlet from the starting material. The carboxylic acid proton will appear as a broad singlet, typically >10 ppm.

  • ¹³C NMR: To confirm the carbon skeleton and the presence of the carboxyl carbon (~165-175 ppm).

  • FT-IR Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1730 cm⁻¹) characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight. For this compound (C₁₁H₈N₂O₂), the expected [M+H]⁺ is approximately 201.06 m/z.

  • Melting Point: A sharp melting point indicates high purity. Compare the observed value to the literature value.

Q4: Are there any specific safety precautions I should take?

A: Yes. Potassium permanganate (KMnO₄) is a strong oxidizing agent and should be handled with care.

  • Oxidizer Hazard: Do not mix KMnO₄ directly with concentrated organic materials or strong reducing agents, as this can lead to fire or explosion.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Exothermic Reaction: The oxidation is exothermic. Add the KMnO₄ slowly and with efficient stirring to maintain control of the reaction temperature. Perform the reaction in a fume hood.

Experimental Protocols & Visualizations

Protocol: Synthesis via Oxidation of 2-methyl-6-phenylpyrazine

This protocol details the oxidation of 2-methyl-6-phenylpyrazine using potassium permanganate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-phenylpyrazine (1.0 eq) in water (20 mL per gram of starting material).

  • Heating: Heat the mixture to 70-80°C with vigorous stirring.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄, 3.0 eq) in water. Add this solution dropwise to the heated reaction mixture over 1-2 hours. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring the mixture overnight. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with several portions of hot water.

  • Acidification: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to pH ~2 with concentrated HCl. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup cluster_purification Purification A Dissolve 2-methyl-6-phenylpyrazine in water B Heat to 70-80°C A->B C Add KMnO₄ solution dropwise B->C D Stir overnight & Monitor by TLC C->D E Filter MnO₂ through Celite D->E F Acidify filtrate to pH 2 E->F G Extract with Ethyl Acetate F->G H Dry & Evaporate Solvent G->H I Recrystallize Product H->I J Final Product I->J

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Observed CheckSM Starting material (SM) still present on TLC? Start->CheckSM WorkupIssue Was workup pH < 3? CheckSM->WorkupIssue No IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes ProductLoss Product Lost to Aqueous Phase WorkupIssue->ProductLoss No OtherIssue Check starting material purity or potential degradation. WorkupIssue->OtherIssue Yes Solution1 Increase reaction time or temperature. Add more oxidant. IncompleteRxn->Solution1 Solution2 Re-acidify aqueous layer to pH 2 and re-extract. ProductLoss->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

References

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Jirásek, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design.
  • Černíková, A., et al. (2012). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Pyrazinecarboxylic Acid in Organic Chemistry.
  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • National Center for Biotechnology Information. 2-Pyrazinecarboxylic acid. PubChem Compound Summary for CID 1047.
  • BenchChem. (2025). Technical Support Center: Production of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemdad Co. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Usage And Synthesis.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Phenylpyrazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Phenylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve optimal results in your laboratory.

Introduction

This compound is a valuable heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and reproducibility. This guide provides a comprehensive overview of a robust synthetic strategy, focusing on the optimization of a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. We will delve into the causality behind experimental choices and provide field-proven insights to help you overcome common hurdles.

Recommended Synthetic Pathway

The most common and efficient route to this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of a methyl 6-halopyrazine-2-carboxylate (typically chloro- or bromo-) with phenylboronic acid to form methyl 6-phenylpyrazine-2-carboxylate.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

This pathway is favored due to the high functional group tolerance and generally good yields of the Suzuki-Miyaura coupling.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-phenylpyrazine-2-carboxylate via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of methyl 6-chloropyrazine-2-carboxylate with phenylboronic acid.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF, often with water)

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 6-phenylpyrazine-2-carboxylate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis of Methyl 6-phenylpyrazine-2-carboxylate

This protocol describes the conversion of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 6-phenylpyrazine-2-carboxylate

  • Base (e.g., Lithium hydroxide or Sodium hydroxide)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/water)

  • Acid for neutralization (e.g., 1M Hydrochloric acid)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve methyl 6-phenylpyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).[2]

  • Base Addition: Add the chosen base (e.g., LiOH, 1.5-2.0 eq) to the solution.[2][3]

  • Reaction: Stir the reaction mixture at room temperature, monitoring the disappearance of the starting material by TLC or LC-MS.[2]

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 with 1M HCl to precipitate the carboxylic acid.[2]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or butanone.[4]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Q: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes?

    A: Several factors can contribute to a failed or low-yielding Suzuki coupling. Here's a systematic approach to troubleshooting:

    • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst was handled under an inert atmosphere and that the solvents were properly degassed. A black precipitate (palladium black) can indicate catalyst decomposition.

    • Ineffective Base: The choice and quality of the base are critical. Carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are commonly used. Ensure the base is finely powdered and anhydrous. The base not only facilitates the catalytic cycle but also needs to be soluble enough in the reaction medium. Sometimes, using a stronger base or a phase-transfer catalyst can improve results.

    • Poor Quality of Boronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly. It is prone to protodeboronation (hydrolysis of the C-B bond). Consider using a fresh batch or a more stable boronic ester, such as a pinacol ester.

    • Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently. Ensure the reaction is heated to the recommended temperature for the chosen solvent and catalyst system.

    • Solvent Effects: The solubility of all reactants is crucial. If your starting materials are not dissolving, consider a different solvent system. For instance, DMF or dioxane are often good choices for less soluble substrates.

Issue 2: Formation of Side Products in Suzuki-Miyaura Coupling

  • Q: I am observing significant amounts of side products in my reaction mixture. How can I minimize them?

    A: The most common side products in Suzuki couplings are homocoupled boronic acid (biphenyl in this case) and protodeboronated starting material.

    • Homocoupling of Phenylboronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction is essential to minimize this.[1]

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common issue. This can be exacerbated by strong bases and high temperatures.

      • Solution 1: Milder Base: Consider using a weaker base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[1]

      • Solution 2: Use Boronic Esters: Pinacol boronic esters are generally more resistant to protodeboronation.[1]

      • Solution 3: Anhydrous Conditions: While aqueous conditions are common, running the reaction under strictly anhydrous conditions can sometimes reduce protodeboronation.

Issue 3: Incomplete Hydrolysis of the Methyl Ester

  • Q: The hydrolysis of my methyl 6-phenylpyrazine-2-carboxylate is slow or incomplete. What can I do?

    A: Incomplete hydrolysis can be due to several factors:

    • Insufficient Base: Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).

    • Reaction Time: Some sterically hindered esters may require longer reaction times or gentle heating to drive the reaction to completion.

    • Solvent System: The solubility of the ester can be a limiting factor. Ensure a homogeneous solution by adjusting the ratio of THF to water. If the ester is still not fully dissolved, a co-solvent like methanol could be added.

    • Choice of Base: Lithium hydroxide is often preferred over sodium hydroxide due to its higher reactivity in some cases.

Issue 4: Difficulty in Purifying the Final Product

  • Q: I am struggling to purify the final this compound. What are the best methods?

    A: The purification of aryl carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.

    • Acid-Base Extraction: A common and effective method is to dissolve the crude product in an aqueous base (like dilute NaOH) and wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities. Then, re-acidify the aqueous layer with a strong acid (like HCl) to precipitate the purified carboxylic acid.

    • Recrystallization: This is a powerful technique for obtaining high-purity material. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol/water, ethyl acetate/hexane, or butanone.[4]

    • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Can I perform the Suzuki coupling directly on 6-chloropyrazine-2-carboxylic acid without protecting the carboxylic acid group?

    A1: While some Suzuki couplings can tolerate free carboxylic acids, it is generally not recommended for this substrate. The acidic proton can interfere with the basic conditions of the reaction, potentially neutralizing the base and inhibiting the catalyst. Protecting the carboxylic acid as a methyl or ethyl ester is a standard and effective strategy to avoid these complications.

  • Q2: What is the best palladium catalyst for the Suzuki-Miyaura coupling of a pyrazine derivative?

    A2: The choice of catalyst can be substrate-dependent. For chloro- and bromopyrazines, common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Pd(dppf)Cl₂ is often more robust and effective for challenging couplings. It is advisable to screen a few catalysts if you are experiencing low yields.

  • Q3: My final product is colored. What is the likely cause and how can I remove the color?

    A3: Color in the final product can be due to trace amounts of palladium catalyst or colored organic impurities.

    • Palladium Residues: These can often be removed by treating a solution of the product with activated carbon and then filtering through a pad of Celite.

    • Organic Impurities: Recrystallization is the most effective method for removing colored organic impurities. Ensure the crystals are washed thoroughly with a cold, non-polar solvent.

  • Q4: How can I confirm the identity and purity of my synthesized this compound?

    A4: A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

    • Melting Point: A sharp melting point is a good indicator of high purity.

Part 4: Visualizations and Data

Diagrams

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Methyl 6-chloropyrazine-2-carboxylate Methyl 6-chloropyrazine-2-carboxylate Methyl 6-phenylpyrazine-2-carboxylate Methyl 6-phenylpyrazine-2-carboxylate Methyl 6-chloropyrazine-2-carboxylate->Methyl 6-phenylpyrazine-2-carboxylate Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Methyl 6-phenylpyrazine-2-carboxylate Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd Catalyst (e.g., Pd(dppf)Cl₂)->Methyl 6-phenylpyrazine-2-carboxylate Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Methyl 6-phenylpyrazine-2-carboxylate Solvent (e.g., Toluene/H₂O) Solvent (e.g., Toluene/H₂O) Solvent (e.g., Toluene/H₂O)->Methyl 6-phenylpyrazine-2-carboxylate Heat (80-110 °C) Heat (80-110 °C) Heat (80-110 °C)->Methyl 6-phenylpyrazine-2-carboxylate

Caption: Suzuki-Miyaura coupling for the synthesis of the ester intermediate.

Hydrolysis cluster_conditions Reaction Conditions Methyl 6-phenylpyrazine-2-carboxylate Methyl 6-phenylpyrazine-2-carboxylate This compound This compound Methyl 6-phenylpyrazine-2-carboxylate->this compound Hydrolysis Base (e.g., LiOH) Base (e.g., LiOH) Base (e.g., LiOH)->this compound Solvent (THF/H₂O) Solvent (THF/H₂O) Solvent (THF/H₂O)->this compound Acidic Work-up (HCl) Acidic Work-up (HCl) Acidic Work-up (HCl)->this compound

Caption: Hydrolysis of the methyl ester to the final carboxylic acid product.

Data Tables

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazine Derivatives

EntryHalideBoronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Methyl 6-chloropyrazine-2-carboxylatePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
2Methyl 6-bromopyrazine-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O901680-90
3Methyl 6-chloropyrazine-2-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)DMF110888

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Table 2: Troubleshooting Summary for Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
Low/No YieldInactive catalystUse fresh catalyst, ensure inert atmosphere
Ineffective baseUse finely powdered, anhydrous base; consider K₃PO₄
Poor quality boronic acidUse fresh boronic acid or a pinacol ester
Side ProductsHomocouplingRigorous degassing of solvents
ProtodeboronationUse a milder base (e.g., KF); use a boronic ester
Incomplete ReactionLow temperatureIncrease reaction temperature
Poor solubilityChange solvent (e.g., to DMF or dioxane)

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Pyrazinecarboxylic Acids. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105.

Sources

Technical Support Center: Optimizing the Synthesis of 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-Phenylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective route involves the condensation of an α-dicarbonyl compound, such as phenylglyoxal, with a diamino acid derivative. This is followed by an in-situ oxidation of the resulting dihydropyrazine intermediate to the aromatic pyrazine.[1][2]

This guide will focus on the challenges and optimization of this specific pathway, which is favored for its convergent nature and the availability of starting materials.

Core Reaction Scheme

The fundamental transformation can be visualized as a two-step, one-pot process:

  • Condensation: Phenylglyoxal reacts with a 1,2-diamine to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the final aromatic this compound.

Synthesis_Pathway Phenylglyoxal Phenylglyoxal Condensation Condensation Phenylglyoxal->Condensation Diamino_Acid_Derivative Diamino_Acid_Derivative Diamino_Acid_Derivative->Condensation Dihydropyrazine_Intermediate Dihydropyrazine_Intermediate Oxidation Oxidation Dihydropyrazine_Intermediate->Oxidation Step 2 6-Phenylpyrazine-2-carboxylic_acid 6-Phenylpyrazine-2-carboxylic_acid Condensation->Dihydropyrazine_Intermediate Step 1 Oxidation->6-Phenylpyrazine-2-carboxylic_acid Troubleshooting_Workflow start Low Yield or High Impurity? check_reagents Verify Purity of Starting Materials (Phenylglyoxal, Diamine) start->check_reagents Yes check_pH Optimize Reaction pH (7.5-8.5) check_reagents->check_pH check_oxidation Ensure Complete Oxidation (Time, Oxidant) check_pH->check_oxidation check_temp Optimize Reaction Temperature check_oxidation->check_temp check_atmosphere Consider Inert Atmosphere for Condensation check_temp->check_atmosphere purification Refine Purification Protocol (Workup, Recrystallization, Chromatography) check_atmosphere->purification success High Yield & Purity Achieved purification->success

Sources

Technical Support Center: 6-Phenylpyrazine-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Phenylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your target compound.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows significant impurities by TLC and NMR. What are the likely side products, and how can I remove them?

A: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves a Suzuki-Miyaura coupling reaction.[1] Potential impurities can include unreacted starting materials, homocoupled byproducts, and residual catalyst.

Recommended Actions:

  • Initial Work-up: A primary acidic or basic wash can help remove many impurities. Given that this compound is acidic due to its carboxylic acid group, you can dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the desired product into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product, which is subsequently filtered.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Due to the presence of both a phenyl group and a carboxylic acid, the solubility can be complex. It is soluble in some organic solvents like DMSO and DMF, and has some solubility in ethanol.[2] Experiment with single and mixed solvent systems. A good starting point would be recrystallization from ethanol, methanol, or an ethanol/water mixture.[3]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a powerful alternative. For pyrazine derivatives, silica gel chromatography is commonly used.[4][5] A solvent system of hexane/ethyl acetate is a good starting point for elution.[4][5]

Issue 2: The Purified Product is Colored (Yellow or Brown)

Q: After purification, my this compound is not a white solid as expected, but has a persistent yellow or brown tint. What causes this, and how can I decolorize it?

A: A colored product often indicates the presence of trace, highly conjugated impurities or degradation products. These can arise from overheating during synthesis or work-up, or from residual catalysts.

Recommended Actions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. After a short boiling period with the carbon, it can be removed by hot filtration through a pad of celite.

  • Re-purification: If the color persists, a second purification step may be necessary. If you initially used recrystallization, consider column chromatography, or vice-versa.

  • Avoid High Temperatures: Pyrazine derivatives can be sensitive to high temperatures, which may lead to decomposition and color formation. Ensure that during solvent removal or drying, the temperature is kept to a minimum.

Issue 3: Difficulty with Recrystallization

Q: I'm having trouble getting my this compound to crystallize from solution. It either oils out or remains in solution even after cooling. What should I do?

A: Recrystallization can be challenging. "Oiling out" occurs when the solute is not soluble enough in the hot solvent and comes out of solution as a liquid at a temperature above its melting point. Failure to crystallize upon cooling suggests the solution is not supersaturated or that nucleation is inhibited.

Recommended Actions:

  • If the compound "oils out":

    • Increase the solvent volume: You may not be using enough solvent to fully dissolve the compound at the boiling point.

    • Add a co-solvent: Introduce a solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Then, allow it to cool slowly.

    • Lower the cooling temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization.

  • If the compound remains in solution:

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

    • Change the solvent system: The chosen solvent may be too good a solvent for your compound. Experiment with a solvent in which the compound is less soluble.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid.[2] While some sources describe the related 6-phenylpyridine-2-carboxylic acid as a white to off-white solid powder, the exact appearance can vary.[2] The melting point for the pyridine analog is reported to be in the range of 220 - 224 °C.[2]

Q2: What are the best solvents for dissolving this compound?

A2: this compound is poorly soluble in water.[2] It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It also shows some solubility in ethanol and acetone.[2][6] The solubility in ethanol can be increased by moderate heating.[2] It has low to negligible solubility in non-polar solvents like hexane and toluene.[6]

Q3: Can I use liquid-liquid extraction for purification?

A3: Yes, liquid-liquid extraction (LLE) can be a very effective initial purification step.[4][5] By adjusting the pH of the aqueous phase, you can selectively extract this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous solution of a weak base (e.g., 1M sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and slowly acidify it with a strong acid (e.g., 1M HCl) to a pH of around 1.5-4.0 to precipitate the purified product.[7][8]

  • Filter the solid precipitate, wash with cold water, and dry thoroughly.

Visualizing Purification Workflows

To aid in your experimental design, the following diagrams illustrate key decision-making processes in the purification of this compound.

Purification_Decision_Tree start Crude 6-Phenylpyrazine- 2-carboxylic acid acid_base Acid-Base Extraction start->acid_base Initial Cleanup analyze_purity Analyze Purity (TLC/NMR) acid_base->analyze_purity recrystallization Recrystallization chromatography Column Chromatography recrystallization->chromatography Recrystallization Fails recrystallization->analyze_purity chromatography->analyze_purity pure_product Pure Product analyze_purity->recrystallization Purity < 98% analyze_purity->pure_product Purity > 98%

Caption: Decision tree for selecting a purification method.

Recrystallization_Troubleshooting start Dissolve in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out cool->oiling_out Problem no_crystals No Crystals Form cool->no_crystals Problem crystals_form Crystals Form cool->crystals_form add_more_solvent Add More Solvent / Co-solvent oiling_out->add_more_solvent Solution reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Try First induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization Try Second change_solvent Change Solvent System no_crystals->change_solvent Last Resort add_more_solvent->start reduce_solvent->cool induce_crystallization->cool change_solvent->start

Caption: Troubleshooting workflow for recrystallization.

References

  • 6-Phenylpyridine-2-carboxylic Acid - Pipzine Chemicals. (URL: )
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. (URL: )
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (URL: )
  • Pyrazine-2-carboxylic acid - Solubility of Things. (URL: )
  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: )
  • An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 6-Fluoro-pyrazine-2-carboxylic Acid - Benchchem. (URL: )
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID - Chongqing Chemdad Co., Ltd. (URL: )

Sources

Common side products in 6-Phenylpyrazine-2-carboxylic acid synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyrazine-2-carboxylic acid is a critical building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the purity of the final compound paramount for reliable downstream applications. This guide is designed to provide practical, experience-driven advice to troubleshoot and optimize your synthetic protocols.

Common Synthetic Routes and Potential Pitfalls

The synthesis of this compound and its analogs often involves the condensation of a dicarbonyl compound with an aminonitrile, followed by oxidation, or the reaction of a substituted pyrazine with a phenyl-containing reagent. While seemingly straightforward, these reactions can be prone to the formation of various side products that complicate purification and reduce yields.

Visualizing the Synthesis and Side Reactions

To better understand the chemical transformations, the following diagram illustrates a generalized synthetic pathway and potential side reactions.

Synthesis_of_6-Phenylpyrazine-2-carboxylic_Acid A Starting Materials (e.g., α-keto acid, diamine) B Condensation A->B Reaction Conditions (Solvent, Temp, Catalyst) C Dihydropyrazine Intermediate B->C H Polymerization/Tars B->H High Temperature Incorrect Stoichiometry D Oxidation C->D Oxidizing Agent G Incomplete Oxidation C->G Insufficient Oxidant Short Reaction Time E This compound (Desired Product) D->E Controlled Conditions F Over-oxidation Products (e.g., N-oxides) D->F Excess Oxidant High Temperature I Decarboxylation E->I High Temperature

Caption: Generalized synthetic pathway and common side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of dark, tar-like material. What is causing this and how can I prevent it?

A1: The formation of tar-like substances is a common issue in pyrazine synthesis, often resulting from polymerization or decomposition of starting materials and intermediates.

  • Causality: High reaction temperatures and incorrect stoichiometry are the primary culprits. The reactive intermediates, particularly the dihydropyrazine species, can be unstable and prone to polymerization if not efficiently converted to the desired pyrazine.

  • Avoidance Strategies:

    • Temperature Control: Maintain the recommended reaction temperature. Running the reaction at a lower temperature, even if it prolongs the reaction time, can significantly reduce the formation of tars.[1]

    • Stoichiometry: Ensure a precise molar ratio of your reactants. A slight excess of one reagent might be used to drive the reaction to completion, but a large excess should be avoided.[1]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

Q2: I'm observing an impurity with a higher molecular weight than my desired product, which seems to be an N-oxide. How can I minimize its formation?

A2: The formation of pyrazine N-oxides is a classic example of over-oxidation. The nitrogen atoms in the pyrazine ring are susceptible to oxidation, especially under harsh conditions.

  • Causality: This side product arises when the oxidizing agent is too strong or used in excess. High temperatures can also promote N-oxide formation.

  • Avoidance Strategies:

    • Choice of Oxidant: Use a milder oxidizing agent. If using a strong oxidant like potassium permanganate (KMnO₄), carefully control the stoichiometry and addition rate.[2]

    • Controlled Addition: Add the oxidizing agent portion-wise or as a dilute solution to maintain a low instantaneous concentration.

    • Temperature Management: Keep the reaction temperature low during the oxidation step.

Q3: My final product shows the presence of the unoxidized dihydropyrazine intermediate. How can I ensure complete oxidation?

A3: Incomplete oxidation leads to a mixture of the desired aromatic pyrazine and its dihydropyrazine precursor, which can be difficult to separate.

  • Causality: This issue is typically caused by an insufficient amount of the oxidizing agent, a short reaction time, or a reaction temperature that is too low for the chosen oxidant to be effective.

  • Avoidance Strategies:

    • Optimize Oxidant Amount: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary, but this should be balanced against the risk of over-oxidation.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyrazine intermediate.

    • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

Q4: I am experiencing low yields due to decarboxylation of my product. What conditions favor this side reaction?

A4: Decarboxylation, the loss of the carboxylic acid group, is a potential side reaction, especially at elevated temperatures.

  • Causality: The pyrazine ring is electron-withdrawing, which can facilitate the loss of CO₂ from the carboxylic acid group, particularly under acidic conditions or at high temperatures during workup or purification.

  • Avoidance Strategies:

    • Temperature Control During Workup: Avoid excessive heating during solvent removal or recrystallization.

    • pH Control: Maintain a neutral or slightly basic pH during the workup process until the final acidification and extraction step.

Q5: What are the best practices for purifying this compound to remove common side products?

A5: A multi-step purification strategy is often necessary to achieve high purity.

  • Initial Workup:

    • Extraction: A liquid-liquid extraction can be effective for removing water-soluble impurities. Ethyl acetate is a commonly used solvent.[1]

  • Primary Purification:

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities.[1] A common eluent system is a gradient of hexane and ethyl acetate.[1][3]

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final step to obtain highly pure material.[1] Ethanol or mixtures of solvents like hexane/ethyl acetate are often suitable.

Experimental Protocols

Example Synthesis of a Substituted Pyrazine-2-Carboxylic Acid Amide

This protocol is adapted from a general procedure for the synthesis of N-phenylpyrazine-2-carboxamides and highlights key control points.[4][5][6][7]

Step 1: Formation of the Acyl Chloride

  • A mixture of the starting pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

    • Expert Insight: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acyl chloride. Dry toluene is crucial to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

  • Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

    • Trustworthiness Check: This step is critical as residual thionyl chloride can lead to unwanted side reactions in the subsequent step.

Step 2: Amidation

  • The crude acyl chloride is dissolved in dry acetone (50 mL).

  • This solution is added dropwise to a stirred solution of the desired substituted aniline (50.0 mmol) in dry pyridine (50 mL) at room temperature.

    • Expert Insight: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Dropwise addition helps to control the reaction exotherm.

  • After the addition is complete, stirring is continued for another 30 minutes.

  • The reaction mixture is then poured into cold water (100 mL), and the crude amide is collected by filtration.

Step 3: Purification

  • The crude product is recrystallized from aqueous ethanol.

Visualizing the Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Acyl Chloride Formation - Mix pyrazine-2-carboxylic acid and thionyl chloride in dry toluene. - Reflux for 1 hour. start->step1 step2 Remove Excess Thionyl Chloride - Repeated evaporation with dry toluene in vacuo. step1->step2 step3 Step 2: Amidation - Dissolve acyl chloride in dry acetone. - Add dropwise to aniline in dry pyridine. step2->step3 step4 Reaction Quench & Product Isolation - Pour into cold water. - Collect crude amide by filtration. step3->step4 step5 Step 3: Purification - Recrystallize from aqueous ethanol. step4->step5 end End (Pure Product) step5->end

Caption: Step-by-step experimental workflow for amide synthesis.

Data Summary

Side ProductCommon Cause(s)Avoidance Strategy
Polymerization/Tars High temperature, incorrect stoichiometryControl temperature, use precise stoichiometry, inert atmosphere.
N-oxides Excess or strong oxidant, high temperatureUse mild oxidant, control stoichiometry, low temperature.
Dihydropyrazine Insufficient oxidant, short reaction timeOptimize oxidant amount, monitor reaction, adjust time/temp.
Decarboxylation High temperature during workupAvoid excessive heat, control pH.

References

  • Doležal, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 345-355. Available from: [Link]

  • Google Patents. (2021). US11091446B2 - Methods of selectively forming substituted pyrazines.
  • Jampílek, J., et al. (2005). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 10(7), 814-827. Available from: [Link]

  • Jampílek, J., et al. (2004). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 9(1), 13-29. Available from: [Link]

  • Li, Z., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(54), 34267-34274. Available from: [Link]

  • Jampílek, J., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 11(5), 305-319. Available from: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]

  • Chemdad. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-phenylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Navigating Common Hurdles in Synthesis

This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages: condensation, hydrolysis, and deamination.

Diagram of the Synthetic Workflow

Synthetic_Workflow A Phenylglyoxal + Diaminomaleonitrile (DAMN) B 3-Amino-6-phenylpyrazine- 2-carbonitrile A->B Condensation C 3-Amino-6-phenylpyrazine- 2-carboxylic acid B->C Nitrile Hydrolysis D 6-Phenylpyrazine- 2-carboxylic acid C->D Deamination (Diazotization/ Reduction)

Caption: Synthetic workflow for this compound.

Q1: My condensation of phenylglyoxal and diaminomaleonitrile (DAMN) is resulting in a low yield of 3-amino-6-phenylpyrazine-2-carbonitrile. What are the likely causes and how can I improve it?

A1: Low yields in this condensation step are often attributed to several factors. Firstly, the purity of your starting materials is critical. Phenylglyoxal can be prone to polymerization or oxidation, so using freshly prepared or purified phenylglyoxal is recommended. Secondly, the reaction is sensitive to pH. An acidic catalyst, such as a catalytic amount of acetic acid, is often employed to facilitate the reaction. However, strongly acidic or basic conditions can lead to side reactions and decomposition of the starting materials.

Troubleshooting Steps:

  • Purity of Phenylglyoxal: Assess the purity of your phenylglyoxal. If it appears discolored or has been stored for an extended period, consider purifying it by distillation or recrystallization.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent for this reaction. Ensure it is of an appropriate grade and dry.

    • Temperature: The reaction is typically run at reflux. Ensure your reaction temperature is being maintained consistently.

    • Catalyst: If you are not using an acidic catalyst, consider adding a catalytic amount of glacial acetic acid. If you are already using a catalyst, you may need to optimize the amount.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q2: During the hydrolysis of 3-amino-6-phenylpyrazine-2-carbonitrile, I'm observing incomplete conversion to the carboxylic acid. How can I drive the reaction to completion?

A2: The hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions.[1][2][3] Incomplete hydrolysis is a common issue, often due to the stability of the intermediate amide.

Troubleshooting Steps:

  • Choice of Hydrolysis Conditions:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid is a common method.[3] If you are seeing incomplete conversion, you can try increasing the reaction time or using a more concentrated acid.

    • Basic Hydrolysis: Refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide will initially form the carboxylate salt.[3] This is often a more vigorous method for hydrolyzing stable nitriles. After the reaction is complete, acidification is necessary to obtain the carboxylic acid.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide.

  • Solvent: The use of a co-solvent like ethanol or dioxane can sometimes improve the solubility of the starting material and facilitate a more complete reaction.

Q3: The deamination of 3-amino-6-phenylpyrazine-2-carboxylic acid is proving to be challenging, with low yields and the formation of side products. What is the best approach for this step?

A3: The deamination of an aromatic amine is typically achieved through a two-step process: diazotization followed by reduction. This is often referred to as a Sandmeyer-type reaction.[4][5] This step is crucial and requires careful control of reaction conditions to avoid the formation of unwanted byproducts.

Troubleshooting Steps:

  • Diazotization:

    • Temperature Control: The formation of the diazonium salt is an exothermic reaction and the resulting salt is often unstable at higher temperatures. It is critical to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.

    • Acidic Conditions: The reaction must be carried out in a strongly acidic solution (e.g., HCl or H2SO4) to ensure the complete formation of nitrous acid and to stabilize the diazonium salt.

  • Reduction of the Diazonium Salt:

    • Reducing Agent: Hypophosphorous acid (H3PO2) is a common and effective reducing agent for this transformation.[6] The reduction is typically carried out in the presence of a copper(I) catalyst.

    • Alternative Reducing Agents: Other reducing agents, such as ethanol, can also be used, but may require higher temperatures and can sometimes lead to the formation of ethoxy-substituted byproducts.

  • Side Reactions: A common side reaction is the formation of phenolic byproducts if the diazonium salt reacts with water. Maintaining a low temperature and using an appropriate reducing agent can help to minimize this.

Diagram of the Deamination Process

Deamination_Process C 3-Amino-6-phenylpyrazine- 2-carboxylic acid E Diazonium Salt Intermediate C->E Diazotization (NaNO₂, HCl, 0-5°C) D 6-Phenylpyrazine- 2-carboxylic acid E->D Reduction (H₃PO₂, Cu⁺ catalyst)

Caption: Key steps in the deamination of the pyrazine intermediate.

II. Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Safety is paramount, especially during scale-up. Key considerations include:

  • Diazonium Salt Instability: As mentioned in the troubleshooting guide, diazonium salts can be explosive when isolated or allowed to warm up. Always prepare and use them in solution at low temperatures. Ensure adequate cooling capacity for the scale of your reaction.

  • Gas Evolution: The deamination step releases nitrogen gas. Ensure your reactor is properly vented to handle the gas evolution safely.

  • Handling of Reagents:

    • Sodium Nitrite: This is an oxidizing agent and can be toxic. Handle with appropriate personal protective equipment (PPE).

    • Acids and Bases: Use appropriate PPE when handling concentrated acids and bases.

    • Solvents: Many organic solvents are flammable. Ensure proper grounding of equipment and work in a well-ventilated area away from ignition sources.

Q5: How can I effectively purify the final product, this compound, on a larger scale?

A5: For large-scale purification, crystallization is the most practical and cost-effective method.

Purification Strategy:

  • Solvent Selection: The ideal solvent is one in which the product has high solubility at an elevated temperature and low solubility at room temperature or below. A common choice for similar compounds is an ethanol/water mixture or butanone.[7]

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If colored impurities are present, you can treat the hot solution with activated carbon and then filter it.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals.

    • Cooling in an ice bath can further increase the yield.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the purified product under vacuum.

  • Alternative Method: For certain impurities, you can perform an acid-base extraction. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.

Q6: What are the expected byproducts in this synthesis, and how can I minimize their formation?

A6: Potential byproducts can arise at each stage of the synthesis:

  • Condensation: Incomplete reaction can leave unreacted starting materials. Side reactions of phenylglyoxal, such as self-condensation, can also occur. Minimization: Use pure starting materials and optimized reaction conditions.

  • Hydrolysis: The intermediate amide is the primary byproduct of incomplete hydrolysis. Minimization: Ensure sufficient reaction time and appropriate hydrolysis conditions (acid or base concentration).

  • Deamination: The most common byproduct is the corresponding phenol (6-hydroxy-3-phenylpyrazine-2-carboxylic acid) formed from the reaction of the diazonium salt with water. Minimization: Strict temperature control during diazotization and the use of an efficient reducing agent are crucial.

Q7: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A7: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is also the preferred method for determining the final purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile
  • To a solution of diaminomaleonitrile (1.0 equivalent) in ethanol, add phenylglyoxal (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethanol.

Protocol 2: Hydrolysis to 3-Amino-6-phenylpyrazine-2-carboxylic acid
  • Suspend 3-amino-6-phenylpyrazine-2-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Deamination to this compound
  • Dissolve 3-amino-6-phenylpyrazine-2-carboxylic acid (1.0 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of hypophosphorous acid (excess) and a catalytic amount of copper(I) oxide.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to ensure complete reduction (cessation of nitrogen evolution).

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

IV. Quantitative Data Summary

ParameterCondensationNitrile HydrolysisDeamination
Key Reagents Phenylglyoxal, DAMNHCl or NaOHNaNO₂, H₃PO₂, Cu₂O
Typical Solvent EthanolWater/Acid or BaseWater/Acid
Temperature RefluxReflux0-5 °C then gentle heating
Typical Yield Moderate to HighHighModerate
Purification RecrystallizationPrecipitationExtraction & Recrystallization

V. References

  • Technical Support Center: Purification of Substituted Pyrazinecarboxylic Acids - Benchchem. (URL not provided in search results)

  • Sandmeyer reaction - Wikipedia. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL not provided in search results)

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL not provided in search results)

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL not provided in search results)

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (URL not provided in search results)

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (URL not provided in search results)

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC - NIH. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

  • Diazotisation - Organic Chemistry Portal. (URL not provided in search results)

  • Replacement of the Aromatic Primary Amino Group by Hydrogen - Organic Reactions. (URL not provided in search results)

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. (URL not provided in search results)

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

  • 3-Aminopyrazine-2-carboxylic acid - PubMed. [Link]

  • 3-Amino-2-pyrazinecarboxylic acid = 99 5424-01-1 - Sigma-Aldrich. (URL not provided in search results)

  • Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Phenylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges often encountered with this compound in biological assays. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting FAQs to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a chemical structure that includes a phenyl group, a pyrazine ring, and a carboxylic acid functional group.[1][2] This combination of aromatic and acidic moieties gives it unique chemical properties but also presents solubility challenges, particularly in aqueous media used for biological assays.[1][3] The molecule's relatively planar structure can contribute to strong crystal lattice energy, further limiting its solubility.[4]

Key properties to consider:

  • Molecular Formula: C₁₂H₉NO₂[2]

  • Molecular Weight: 199.20 g/mol [2]

  • Predicted LogP (XLogP3-AA): 2.4[2] This value suggests moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not highly greasy.

  • Acidity: The carboxylic acid group is the primary acidic functional group.[1]

The core of the solubility issue lies in the interplay between its acidic nature and the pH of the solvent. Like many carboxylic acids, this compound is less soluble in acidic conditions due to the protonation of the carboxylate group, which reduces its ability to interact with polar water molecules.[5][6][7][8] Conversely, in neutral to basic solutions, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with this compound.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?

A1: The first step is to assess the pH of your buffer. Since this compound is an acidic compound, its solubility is highly pH-dependent.[5][6][7][8] In acidic or neutral aqueous solutions, it will likely have low solubility.

Initial Troubleshooting Steps:

  • Check Buffer pH: If your buffer is neutral or acidic, this is the likely cause of the poor solubility.

  • Prepare a Concentrated Stock in an Organic Solvent: The recommended approach is to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[9] DMSO is a powerful solvent for many organic molecules and is compatible with most biological assays at low final concentrations.[10]

  • Serial Dilution: Once you have a concentrated stock solution in DMSO, you can perform serial dilutions into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect your biological system, typically ≤0.5%.[11]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration organic solvent, crashes out of solution when introduced to the predominantly aqueous environment of the cell culture medium.

Strategies to Prevent Precipitation:

  • pH Adjustment of the Final Medium: If your experimental design allows, slightly increasing the pH of your final assay medium can significantly enhance the solubility of the deprotonated carboxylate form of the molecule.[5][6][7][8]

  • Use of Co-solvents: Incorporating a small percentage of a co-solvent in your final assay buffer can help maintain solubility.[12][13] Besides DMSO, other potential co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[12] However, always verify the tolerance of your specific cell line or biological system to these solvents.

  • Employing Solubilizing Excipients: For more challenging cases, the use of solubilizing excipients can be highly effective. These are additives that help to keep hydrophobic compounds in solution.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively increasing their aqueous solubility.[14][15][16][17] SBE-β-CD is a commonly used derivative for this purpose.[9]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that entrap the compound, preventing precipitation.[15][18] This is more suitable for biochemical assays than cell-based assays, as surfactants can be cytotoxic.[19]

  • Kinetic vs. Thermodynamic Solubility: Preparing the compound in an amorphous state (e.g., by lyophilization) can enhance its kinetic solubility, meaning it will dissolve faster and may remain in solution for the duration of a short-term experiment before potentially recrystallizing.[19]

Q3: What is the maximum recommended concentration of this compound I can expect to achieve in a typical biological buffer (e.g., PBS at pH 7.4)?

A3: The exact maximum solubility will depend on the specific buffer composition and temperature. However, based on its acidic nature, you can expect the solubility to be significantly higher at pH 7.4 than in acidic conditions. For initial experiments, it is advisable to start with lower concentrations (e.g., 1-10 µM) and gradually increase to determine the practical working concentration for your assay. Any compound that is not soluble at 10 µM in cell culture media containing up to 2% DMSO may require significant formulation efforts.[19]

Q4: Are there any alternative strategies if the above methods are not suitable for my assay?

A4: Yes, several advanced formulation strategies can be considered, particularly in a drug development context:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility.[3][20] This is a common strategy in pharmaceutical development.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[21][22][23]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed to solubilize lipophilic compounds.[14][22][24]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can lead to a faster dissolution rate.[15][21][23]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Troubleshooting Solubility in Biological Assays

The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Solubility Issue Encountered prep_dmso Prepare concentrated stock in 100% DMSO start->prep_dmso dilute_assay Dilute stock into aqueous assay buffer prep_dmso->dilute_assay check_precipitate Precipitation observed? dilute_assay->check_precipitate success Success: Proceed with Assay check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes ph_adjust Option 1: Adjust Buffer pH (if compatible with assay) troubleshoot->ph_adjust cosolvent Option 2: Add Co-solvent (e.g., PEG, Ethanol) troubleshoot->cosolvent excipient Option 3: Use Solubilizing Excipient (e.g., Cyclodextrin) troubleshoot->excipient advanced Option 4: Advanced Formulation (e.g., Salt Formation, Solid Dispersion) troubleshoot->advanced

Caption: Decision workflow for addressing solubility issues.

Quantitative Data Summary

The following table provides a qualitative summary of solvent compatibility for this compound based on its chemical properties.

Solvent/SystemExpected SolubilityRationale & Considerations
Water (acidic pH) PoorThe carboxylic acid is protonated and less polar.[5][6][7][8]
Water (neutral to basic pH) Moderate to GoodThe carboxylic acid deprotonates to a more soluble carboxylate salt.[5][6][7][8]
DMSO, DMF GoodThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.[1]
Ethanol, Methanol ModerateThe compound has some solubility in polar protic solvents.[1]
Aqueous Buffers with Co-solvents ImprovedCo-solvents reduce the overall polarity of the aqueous medium, helping to keep the compound in solution.[12][13][20]

Final Recommendations

When working with this compound, a proactive approach to solubility is key. Always start by preparing a concentrated stock solution in a suitable organic solvent like DMSO. When diluting into aqueous media, be mindful of the potential for precipitation and have a systematic troubleshooting plan in place. By understanding the pH-dependent nature of its solubility and utilizing the strategies outlined in this guide, you can successfully incorporate this compound into your biological assays and obtain reliable, reproducible results.

References

  • pH and Solubility - AP Chem | Fiveable. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. Available at: [Link]

  • How does pH affect solubility? - askIITians. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • How Does pH Impact Ionic Compound Solubility? - YouTube. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. Available at: [Link]

  • 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available at: [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid | C12H7F3N2O3 | CID - PubChem. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. Available at: [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at: [Link]

  • Pyrazine-2-carboxylic acid - Solubility of Things. Available at: [Link]

  • Solubility Enhancement Excipients - American Pharmaceutical Review. Available at: [Link]

  • Solubilizer Excipients - American Pharmaceutical Review. Available at: [Link]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]

  • 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. Available at: [Link]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors - ACS Publications. Available at: [Link]

  • This compound - CAS:13534-76-4 - Sunway Pharm Ltd. Available at: [Link]

  • Pyrazinoic acid - Wikipedia. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Enhancing the stability of 6-Phenylpyrazine-2-carboxylic acid for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Phenylpyrazine-2-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the stability and ensuring the consistent performance of this compound in your experiments. As a molecule with significant potential in medicinal and agricultural chemistry, its proper handling is paramount for reproducible and reliable results.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling and use of this compound. Each solution is grounded in the physicochemical properties of the compound.

Q1: My this compound is not dissolving properly or is precipitating out of my aqueous buffer. What's happening and how can I fix it?

Root Cause Analysis: The structure of this compound contains both a hydrophobic phenyl-pyrazine core and a hydrophilic carboxylic acid group. This amphipathic nature dictates its solubility. It is poorly soluble in water and non-polar solvents but shows good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] The protonation state of the carboxylic acid group is critical; in its acidic (protonated) form at low pH, the molecule is less polar and thus less soluble in aqueous media. As the pH increases above the compound's pKa, the carboxyl group deprotonates to form a more soluble carboxylate salt.[2]

Solutions Protocol:

  • Primary Stock Solution Preparation:

    • Step 1: Avoid dissolving the compound directly in aqueous buffers. First, prepare a high-concentration primary stock solution in 100% anhydrous DMSO. A concentration of 10-50 mM is typically achievable.

    • Step 2: To aid dissolution, gently warm the solution to 37°C and use a vortex mixer or sonication bath for short intervals. Do not overheat, as this can accelerate degradation.

    • Step 3: Once fully dissolved, sterile-filter the DMSO stock solution using a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Working Solution Preparation:

    • Step 1: Perform a serial dilution of your DMSO stock into your final aqueous experimental buffer. It is critical to add the DMSO stock to the buffer, not the other way around, while vortexing gently to prevent localized high concentrations that can cause precipitation.

    • Step 2: Ensure the final concentration of DMSO in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • Step 3: Adjust the pH of your final aqueous buffer to be neutral or slightly alkaline (pH 7.2-7.8). This ensures the carboxylic acid is in its more soluble deprotonated carboxylate form. A study on the related compound phenazine-1-carboxylic acid (PCA) demonstrated significantly greater stability at pH 6.8 compared to pH 5.0.[3]

Q2: I'm observing a loss of compound activity or inconsistent results over time from the same stock solution. Could the compound be degrading?

Root Cause Analysis: Yes, degradation is a primary cause of inconsistent results. Heterocyclic carboxylic acids, particularly those with aromatic rings, can be susceptible to degradation via several mechanisms. The most common culprits for compounds like this are photodegradation and pH-dependent hydrolysis or oxidative reactions. Research on PCA, a structurally related compound, has shown that its degradation is light-dependent and accelerated by acidic conditions and the presence of oxidants.[3]

Solutions Protocol:

  • Minimize Light Exposure:

    • Action: Store the solid compound and all solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.

    • Rationale: The pyrazine ring system can absorb UV and visible light, leading to photochemical reactions that break down the molecule.[3]

  • Control pH and Buffer Choice:

    • Action: Prepare working solutions in a well-buffered medium at a pH of 7.2 or higher. Avoid acidic conditions.

    • Rationale: Low pH can protonate the ring nitrogens, potentially making the ring more susceptible to nucleophilic attack, while also keeping the carboxylic acid in its less stable, protonated form.[3]

  • Optimize Storage Conditions:

    • Action: Aliquot your primary DMSO stock into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Rationale: Aliquoting prevents contamination and degradation of the entire stock. Freezing minimizes thermal energy that can overcome activation barriers for degradation reactions. Safety Data Sheets for similar pyrazine compounds consistently recommend storage in a cool, dry place.[4][5]

  • Inert Atmosphere:

    • Action: For long-term storage of high-value stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Rationale: This displaces oxygen, reducing the risk of oxidative degradation, which can be a concern for electron-rich aromatic systems.

Experimental Workflow & Stability Diagram

To visually summarize the best practices for handling this compound, the following workflow and stability diagrams are provided.

G cluster_0 Preparation of Stable Stock Solution cluster_1 Preparation of Working Solution solid Weigh Solid Compound (Under Subdued Light) dmso Add Anhydrous DMSO (e.g., to 20 mM) solid->dmso dissolve Vortex / Sonicate (Gentle warming if needed) dmso->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot into Amber Vials (Single-use volumes) filter->aliquot store Store at -80°C (Protect from light) aliquot->store thaw Thaw One Aliquot store->thaw For Immediate Use dilute Serially Dilute Stock into Buffer (Add stock to buffer while vortexing) thaw->dilute buffer Prepare Final Aqueous Buffer (pH 7.2-7.8) buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable solutions.

G cluster_degradation cluster_protection center 6-Phenylpyrazine- 2-carboxylic Acid (Stable State) light Light Exposure (UV/Visible) low_ph Acidic pH (< 6.8) oxygen Oxygen / Oxidants heat Excessive Heat / Freeze-Thaw Cycles degraded Degraded / Inactive Compound light->degraded low_ph->degraded oxygen->degraded heat->degraded amber Amber Vials / Foil Wrap amber->center Protects buffer Buffered Solution (pH > 7.2) buffer->center Protects inert Inert Gas Overlay (Argon/Nitrogen) inert->center Protects storage Aliquot & Store at -80°C storage->center Protects

Caption: Factors influencing compound stability.

Frequently Asked Questions (FAQs)

Q: What are the basic physical and chemical properties I should be aware of?

This compound is a solid, often appearing as a powder.[2] Its chemical structure features a phenyl group attached to a pyrazine-2-carboxylic acid core. This structure is fundamental to its biological activity, which has been explored in developing novel antimycobacterial agents and herbicides.[1][6]

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[1]
Appearance Solid[2]
Solubility in Water Poor[2]
Common Solvents DMSO, DMF[2][7]
Storage Temp. Cool, Dry Place (0-8°C suggested for some pyrazines)[4][8][9]
Q: How should I handle the solid (powder) form of the compound?

Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area or chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.[8][10][11]

Q: Can I use solvents other than DMSO?

While DMSO is the most common choice, other polar aprotic solvents like DMF may be used. Polar protic solvents like ethanol can also dissolve the compound, potentially requiring gentle heating.[2] However, you must always validate the compatibility of your chosen solvent with your specific experimental system. For cell-based assays, ensure the final solvent concentration is below the toxicity threshold for your cell line.

References

  • 6-Phenylpyridine-2-carboxylic Acid - Pipzine Chemicals.
  • SAFETY D
  • 2 - SAFETY D
  • Pyrazine-2-carboxylic acid - Apollo Scientific.
  • 5 - SAFETY D
  • 6-Methylpyrazine-2-carboxylic acid - Apollo Scientific.
  • Pyrazine-2-carboxylic acid - Solubility of Things.
  • This compound | RUO | Supplier - Benchchem.
  • Pyrazine-2-carboxylic acid - Chem-Impex.
  • Initial degradation step of phenazine-1-carboxylic acid in strain DP58,...
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - MDPI.
  • Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed.

Sources

Refinement of analytical methods for 6-Phenylpyrazine-2-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of 6-Phenylpyrazine-2-carboxylic Acid

Welcome to the dedicated support center for the analytical quantification of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the determination of this compound. Here, we move beyond simple protocols to address the common challenges and nuances encountered during method development and routine analysis. Our focus is on providing practical, field-tested solutions grounded in solid scientific principles.

Foundational Concepts: Understanding the Analyte

This compound is a heterocyclic organic acid. Its chemical structure, featuring a pyrazine ring, a phenyl group, and a carboxylic acid moiety, dictates its analytical behavior. Key properties to consider are its moderate polarity, acidic nature (due to the carboxyl group), and UV chromophore (from the aromatic systems). Accurate quantification is critical in various applications, from synthetic chemistry to metabolic studies.

This guide will primarily focus on the two most prevalent analytical techniques for this class of molecule: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Methods

HPLC-UV is often the first choice for quantification due to its accessibility and robustness. However, the polar and acidic nature of this compound can present specific challenges.

Troubleshooting Guide: HPLC-UV Analysis

This section addresses common issues in a direct question-and-answer format.

Question: Why is my chromatographic peak for this compound showing significant tailing?

  • Answer: Peak tailing for acidic compounds is a frequent issue, primarily caused by secondary interactions between the analyte and the stationary phase.[1]

    • Causality 1: Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. The acidic proton of your carboxylic acid can interact strongly with these sites, leading to a non-ideal partitioning process and a tailed peak shape.[1]

    • Solution A (Mobile Phase Modification): The most common solution is to suppress the ionization of the silanol groups. Lower the pH of your mobile phase by adding an acid like formic acid or phosphoric acid. A general rule is to set the mobile phase pH at least 2 units below the pKa of your analyte to ensure it is in its neutral, undissociated form.[1]

    • Solution B (Competing Acid): Adding a small amount of a competing acid, such as trifluoroacetic acid (TFA), can also be effective. TFA acts as an ion-pairing agent and masks the active silanol sites, improving peak shape. However, be aware that TFA can be difficult to flush from the HPLC system and may suppress ionization if you later transfer the method to LC-MS.[1]

    • Causality 2: Incorrect Mobile Phase pH: If the mobile phase pH is near the pKa of this compound, the analyte will exist as a mixture of its ionized and non-ionized forms, which can also lead to peak tailing or splitting.[2]

    • Solution C (Column Selection): Use a column specifically designed for polar compounds or organic acids. Options include columns with polar-embedded stationary phases or those with more exhaustive end-capping to minimize residual silanols.[1]

Question: I'm struggling with poor retention on a standard C18 column. The peak elutes at or very near the void volume. What should I do?

  • Answer: This is expected for polar compounds like this compound on a non-polar C18 stationary phase.

    • Causality: Polarity Mismatch: The analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase, resulting in minimal retention.

    • Solution A (Highly Aqueous Mobile Phase): You can increase retention by using a mobile phase with a very high aqueous content (e.g., 95-100% water with a pH modifier). However, this can lead to a phenomenon called "phase dewetting" or "phase collapse" on many traditional C18 columns, where the stationary phase repels the highly aqueous mobile phase, causing a sudden and dramatic loss of retention.[3] If you must use this approach, select an "aqueous-stable" C18 column specifically designed to prevent this issue.

    • Solution B (Alternative Stationary Phase): A better approach is to use a more suitable stationary phase. Consider a Polar-Embedded C18 column or an Ion-Exchange column for more controlled and robust retention of polar acids.[3]

Question: My baseline is noisy or drifting, compromising my limit of quantification (LOQ). How can I fix this?

  • Answer: A stable baseline is crucial for sensitivity. Noise and drift can originate from several sources.

    • Causality 1: Mobile Phase Issues: Dissolved air in the mobile phase can outgas in the pump or detector, creating bubbles that cause baseline spikes.[4] Using non-HPLC grade solvents can introduce impurities that contribute to a noisy or drifting baseline.[1]

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[1] Thoroughly degas your mobile phase before and during the run using an online degasser, sonication, or helium sparging.[4]

    • Causality 2: System Contamination: Contaminants from previous analyses can build up on the column or in the detector cell, slowly eluting and causing the baseline to drift.[4]

    • Solution: Flush the column and the entire system with a strong, appropriate solvent to remove contaminants. Develop a routine system flush protocol between different analyses.[4]

    • Causality 3: Temperature Fluctuations: The refractive index of the mobile phase is sensitive to temperature. If the column is not thermostatted, ambient temperature changes in the lab can cause the baseline to drift.[4]

    • Solution: Always use a column oven to maintain a constant and stable temperature.[4]

Workflow for HPLC Troubleshooting

The following diagram illustrates a logical workflow for diagnosing common HPLC issues.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Splitting) start->peak_shape retention Retention Time Issue? (Drift, No Retention) start->retention baseline Baseline Issue? (Noise, Drift) start->baseline tailing Peak Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split Yes rt_drift RT Drifting retention->rt_drift Yes no_retention No/Low Retention retention->no_retention Yes noise High Noise / Spikes baseline->noise Yes drift Baseline Drift baseline->drift Yes check_ph Check Mobile Phase pH (>2 units from pKa) tailing->check_ph check_injector Check Injector (Clean, Check Seal) split->check_injector check_column Consider Polar-Embedded or End-Capped Column check_ph->check_column check_sample_solvent Sample Solvent Weaker than Mobile Phase? check_injector->check_sample_solvent check_temp Check Temperature (Use Column Oven) rt_drift->check_temp use_aq_stable_c18 Use Aqueous-Stable C18 or Polar Column no_retention->use_aq_stable_c18 check_equilibration Increase Column Equilibration Time check_temp->check_equilibration check_mp_prep Prepare Fresh Mobile Phase check_equilibration->check_mp_prep degas_mp Degas Mobile Phase noise->degas_mp flush_system Flush System & Detector Cell drift->flush_system check_solvents Use HPLC-Grade Solvents degas_mp->check_solvents flush_system->check_temp

Caption: A logical workflow for troubleshooting common HPLC issues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. However, it introduces a new set of challenges related to ionization and matrix effects.

Troubleshooting Guide: LC-MS/MS Analysis

Question: I am getting very low sensitivity for this compound in my LC-MS/MS analysis. How can I improve the signal?

  • Answer: Low sensitivity for carboxylic acids is a common problem, often related to poor ionization efficiency.

    • Causality: Carboxylic acids are typically analyzed in negative ion mode (ESI-), where they lose a proton to form [M-H]⁻. However, this process can be inefficient and prone to suppression from mobile phase additives and matrix components.

    • Solution A (Derivatization): The most effective strategy is often chemical derivatization.[5] By reacting the carboxylic acid group with a specific reagent, you can attach a moiety that is easily and efficiently ionized in positive ion mode (ESI+). This can increase sensitivity by several orders of magnitude.[5] Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used to derivatize carboxylic acids, yielding derivatives that ionize well in ESI+.[6][7]

    • Solution B (Mobile Phase Optimization): If you must use negative mode, carefully optimize your mobile phase. While acids like formic acid are needed for chromatography, they can suppress ESI- signal. Use the lowest concentration possible that still provides good peak shape. Sometimes, a small amount of a weak base like ammonium acetate can help, but this must be empirically tested.

Question: My results are inconsistent when analyzing samples from biological matrices (e.g., plasma, urine). What is causing this variability?

  • Answer: The issue is almost certainly matrix effects.[8]

    • Causality: Ion Suppression/Enhancement: Co-eluting endogenous compounds from the biological matrix (salts, lipids, phospholipids, etc.) can interfere with the ionization of your analyte in the MS source.[8] This can either suppress the signal (most common) or enhance it, leading to inaccurate and irreproducible results.

    • Solution A (Improved Sample Preparation): The best defense against matrix effects is a cleaner sample. Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient.[9] Implement a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to selectively isolate the analyte and remove interfering components.[10][11]

    • Solution B (Stable Isotope-Labeled Internal Standard): The gold standard for correcting matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ²H). The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement is normalized, leading to accurate quantification.

    • Solution C (Chromatographic Separation): Adjust your HPLC gradient to better separate the this compound from the bulk of the matrix components, particularly the early-eluting, highly polar interferences.

Protocol: Sample Preparation & Derivatization for LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in plasma using protein precipitation followed by derivatization.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), chilled at -20°C

  • 3-nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in ACN/water)[6]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution with 6% pyridine (e.g., 120 mM in ACN/water)[6]

  • Reconstitution solvent (e.g., 50:50 ACN/water)

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS solution to the plasma and vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold ACN to the tube. Vortex vigorously for 1 minute to precipitate proteins.[9]

  • Centrifugation: Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube.

  • Derivatization:

    • Add 20 µL of the 200 mM 3-NPH solution.[6]

    • Add 20 µL of the 120 mM EDC/pyridine solution.[6]

    • Vortex and incubate the mixture at 40°C for 30 minutes.[6]

  • Dilution & Injection: After incubation, dilute the sample as needed with the reconstitution solvent, centrifuge one final time, and inject the supernatant into the LC-MS/MS system.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (e.g., with ACN) add_is->ppt lle_spe Or LLE / SPE add_is->lle_spe extract Collect Supernatant / Eluate ppt->extract lle_spe->extract add_reagents Add Derivatization Reagents (e.g., 3-NPH, EDC) extract->add_reagents incubate Incubate (e.g., 40°C, 30 min) add_reagents->incubate inject Inject Sample incubate->inject hplc HPLC Separation (Reversed-Phase) inject->hplc ms MS Detection (ESI+) (MRM Mode) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: General workflow for LC-MS/MS analysis involving sample prep and derivatization.

Comparative Overview of Sample Preparation Techniques

Choosing the right sample preparation method is a critical step that balances the need for sample cleanliness with throughput and recovery. The complexity of the biological matrix dictates the level of cleanup required.[8][11]

TechniquePrincipleProsConsBest For
Filtration Removes particulates.Simple, fast, cheap.[10]Does not remove dissolved matrix components.[10]Simple matrices like urine (as a first step).
Protein Precipitation (PPT) Protein removal by denaturation with organic solvent or acid.Fast, simple, generic, high throughput.[9]Non-selective (keeps many small molecules), risk of analyte co-precipitation, significant matrix effects remain.[9]Screening, when matrix effects are low or corrected by a SIL-IS.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases.Effective cleanup, can be selective by adjusting pH and solvent polarity.[10]Labor-intensive, uses larger solvent volumes, can be difficult to automate, risk of emulsions.[10]Removing highly polar (salts) or non-polar (lipids) interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix passes through, then selectively eluted.Highly selective, high concentration factor, excellent for removing interferences, easily automated.[9]Requires method development, more expensive per sample.Regulated bioanalysis, when lowest LOQ and highest data quality are required.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting detection wavelength for HPLC-UV analysis of this compound?

    • A: Based on its pyrazine and phenyl ring structures, a good starting point would be to scan for the UV absorbance maximum (λ-max) between 250 nm and 280 nm. A diode array detector (DAD) is ideal for determining the optimal wavelength during method development.

  • Q2: Is derivatization always necessary for LC-MS analysis?

    • A: Not always, but it is highly recommended if you require high sensitivity, especially in complex matrices. Direct analysis in negative ion mode is possible but will likely result in a much higher limit of quantification and be more susceptible to matrix effects. The improvement in signal-to-noise from derivatization is often substantial.[5][7]

  • Q3: Can I use the same HPLC column for both UV and MS detection?

    • A: Yes, absolutely. However, when moving a method from UV to MS, ensure your mobile phase is compatible. Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer source.[1] Stick to volatile mobile phase components like formic acid, acetic acid, and ammonium acetate.[12]

References

  • Benchchem. (n.d.). common HPLC problems and solutions for organic acid analysis.
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
  • NIH National Library of Medicine. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • NIH National Library of Medicine. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.
  • PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Sources

Technical Support Center: Optimizing the Biological Activity of 6-Phenylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the optimization of 6-phenylpyrazine-2-carboxylic acid derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this promising class of compounds. The pyrazine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its synthesis and biological evaluation is paramount to success.[1][2][3]

Section 1: Synthesis and Purification – Troubleshooting and Guidance

The synthesis of this compound derivatives often involves cross-coupling reactions, which can be challenging due to the electron-deficient nature of the pyrazine ring.[4][5] This section addresses common hurdles in synthesis and purification.

Frequently Asked Questions (FAQs): Synthesis

Q1: I'm experiencing low to no yield in my Suzuki-Miyaura coupling of a chloropyrazine with a phenylboronic acid. What are the likely causes and solutions?

A1: This is a frequent challenge. The primary culprits are often an inappropriate catalyst system, incorrect base selection, or the inherent low reactivity of the chloropyrazine.[4][6]

  • Inadequate Catalyst System: Standard palladium catalysts may be ineffective for electron-deficient heterocycles like pyrazines.

    • Solution: Employ specialized palladium catalysts known for their high activity in cross-coupling reactions with challenging substrates. For instance, palladium(II) ONO pincer complexes have demonstrated superior performance in the Suzuki-Miyaura coupling of 2-chloropyrazine.[4]

  • Incorrect Base: The base is crucial for the transmetalation step.

    • Solution: A combination of a potent catalyst with a suitable base in a biphasic solvent system like toluene/water has proven effective.[4] Weaker bases such as K₃PO₄ or Cs₂CO₃ can also be viable alternatives, though they might necessitate higher temperatures or longer reaction times.[4]

  • Aryl Halide Reactivity: The reactivity order for pyrazine halides is I > Br > Cl.[4] Chloropyrazines are the most challenging.

    • Solution: For less reactive chloropyrazines, consider using more active, third-generation Buchwald-Hartwig catalysts and ligands.[6]

Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings.

  • Solution: One effective strategy is to add the reagents in a specific order. Mixing the aryl halide with the palladium catalyst before introducing the boronic acid can suppress homocoupling.[5] Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical to prevent oxidative processes that can contribute to homocoupling.

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or inappropriate ligand.Use a fresh, high-activity palladium pre-catalyst. For challenging substrates like chloropyrazines, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6]
Insufficiently strong base.Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[6]
Low reaction temperature.Increase the reaction temperature, especially when using less reactive aryl chlorides (e.g., 100-120 °C).[6]
Formation of Mono-substituted Product Only (in di-substitution reactions) Insufficient equivalents of the coupling partner.Increase the excess of the boronic acid (e.g., 2.5-3.0 equivalents).[6]
Deactivation of the catalyst after the first coupling.Increase the catalyst loading (e.g., 5-10 mol%) for the second coupling step.[6]
Insufficiently forcing reaction conditions.Prolong the reaction time and consider a further increase in temperature.[6]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound derivatives. Optimization for specific substrates is recommended.

  • Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., a palladium(II) ONO pincer complex, 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[4]

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 2: Biological Activity Evaluation – Assays and Optimization

This compound derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] This section provides guidance on evaluating the biological activity of your synthesized compounds.

Frequently Asked Questions (FAQs): Biological Assays

Q1: What is a standard initial assay to screen for anticancer activity of my pyrazine derivatives?

A1: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is an excellent starting point for screening potential anticancer agents.[8][9] It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to a purple formazan product.[8]

Q2: My compound has low solubility in aqueous media for biological assays. How can I address this?

A2: Poor aqueous solubility is a common challenge in drug discovery.[7]

  • Solution: Initially, dissolve your compound in a water-miscible organic solvent like DMSO to create a stock solution. For the assay, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

Q3: How do I determine if my compound is inducing apoptosis in cancer cells?

A3: Observing a decrease in cell viability with the MTT assay is a good first step. To confirm apoptosis, you can use more specific assays.

  • Solution: Fluorescence microscopy with stains like acridine orange/ethidium bromide (AO/EB) or DAPI can visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining is a quantitative method to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: MTT Assay for Anticancer Screening
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of your pyrazine derivatives from a stock solution in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can lead to significant changes in biological activity.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence potency and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions with the target protein.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can impact solubility, cell permeability, and metabolic stability. For instance, the synthesis of N-phenylpyrazine-2-carboxamides has been explored for antimycobacterial and antifungal activities.[10]

  • Substitution on the Pyrazine Ring: Introducing substituents on the pyrazine ring can modulate the compound's physicochemical properties and biological activity. For example, the presence of a tert-butyl group has been shown to influence the antimycobacterial activity of some pyrazine derivatives.[11]

Section 3: Visualized Workflows and Pathways

To provide a clearer understanding of the experimental and logical processes involved, the following diagrams have been generated.

General Synthetic Workflow

G start Start: 2-Chloropyrazine Derivative & Phenylboronic Acid reagents Reagents: - Palladium Catalyst - Base - Solvent start->reagents reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - HRMS purification->characterization product Final Product: This compound Derivative characterization->product

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting Logic for Low Synthetic Yield

G start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes sol_catalyst Use fresh, high-activity catalyst. Employ bulky, electron-rich ligands. check_catalyst->sol_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is anhydrous. check_base->sol_base No sol_temp Increase temperature (100-120 °C) for less reactive chlorides. check_temp->sol_temp No end Re-run Optimized Reaction check_temp->end Yes sol_catalyst->check_base sol_base->check_temp sol_temp->end

Caption: Troubleshooting decision tree for low synthetic yields.

Workflow for Biological Activity Screening

G start Synthesized Pyrazine Derivative solubility Solubility Test & Stock Solution Prep (DMSO) start->solubility mtt Primary Screening: MTT Assay for Cytotoxicity (IC₅₀) solubility->mtt hit_id Hit Identification (Potent Compounds) mtt->hit_id apoptosis Secondary Assays: - Apoptosis Staining (AO/EB, DAPI) - Flow Cytometry (Annexin V/PI) hit_id->apoptosis Yes sar Structure-Activity Relationship (SAR) Analysis hit_id->sar No (Inactive) apoptosis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for anticancer activity screening of pyrazine derivatives.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). ACS Publications. Retrieved from [Link]

  • Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). PubMed. Retrieved from [Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. (n.d.). PubMed. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI. Retrieved from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved from [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Retrieved from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Factors affecting the formation of pyrazine compounds in sugar-amine reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved from [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Association of Pharmacy Professionals. Retrieved from [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). PubMed. Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Phenylpyrazine-2-carboxylic Acid and Other Pyrazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These derivatives have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4] This guide provides an in-depth comparison of 6-phenylpyrazine-2-carboxylic acid and other notable pyrazine derivatives, focusing on their performance in biological assays, underlying mechanisms, and the experimental protocols used for their evaluation.

The Significance of the Pyrazine Scaffold in Drug Discovery

Pyrazine-containing compounds are prevalent in both natural products and synthetic drugs.[1][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like protein kinases.[5] This structural feature, combined with the ring's electronic properties, makes pyrazine a "privileged structure" in drug design, capable of interacting with a diverse range of biological targets.[2] Marketed drugs containing the pyrazine scaffold include the anti-cancer agent bortezomib and the diuretic amiloride, highlighting the therapeutic importance of this heterocyclic system.[4]

Featured Pyrazine Derivatives: A Head-to-Head Comparison

This guide will focus on a comparative analysis of this compound and other pyrazine derivatives that have demonstrated significant biological activity. The selection is based on available data from antitubercular and anticancer assays, two areas where pyrazine derivatives have shown considerable promise.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[6] Pyrazinamide, a simple pyrazine derivative, is a first-line antitubercular drug.[7] Its active form, pyrazinoic acid (POA), is known to disrupt membrane transport and energy production in Mycobacterium tuberculosis.[8]

Recent studies have explored various derivatives of pyrazine-2-carboxamide for their antimycobacterial activity. The following table summarizes the performance of several key derivatives against M. tuberculosis H37Rv.

Compound/DerivativeStructureAssay TypeTarget/StrainActivity (MIC/IC50)Reference
This compound Phenyl group at C6Not specifiedNot specifiedData not available in reviewed sources
Pyrazinamide Amide at C2Whole-cellM. tuberculosis H37RvMIC: 6.25 µg/mL[9]
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Chloro substitutionsWhole-cellM. tuberculosis H37Rv65% inhibition at 6.25 µg/mL[10]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide Multiple substitutionsWhole-cellM. tuberculosis H37RvIC90 = 0.819 μg/mL[6]
6-Heptylamino-N-phenylpyrazine-2-carboxamide Heptylamino at C6Whole-cellM. tuberculosis H37RvMIC = 5-10 μM[11]

Insights from Structure-Activity Relationships (SAR):

The data reveals that substitutions on the pyrazine ring and the carboxamide nitrogen significantly influence antitubercular activity.[6][11] For instance, the introduction of a heptylamino group at the 6-position of N-phenylpyrazine-2-carboxamide leads to potent activity.[11] Similarly, complex substitutions on both the pyrazine and phenyl rings, as seen in 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, result in very high efficacy.[6] The lipophilicity and electronic properties of these substituents play a crucial role in the compounds' ability to penetrate the mycobacterial cell wall and interact with their target.[10]

Anticancer Activity: Targeting Proliferation and Kinase Signaling

Pyrazine derivatives have also emerged as promising anticancer agents, often by targeting key enzymes like protein kinases.[4][12] The following table compares the activity of different pyrazine derivatives in cancer cell lines.

Compound/DerivativeStructureAssay TypeCell LineActivity (IC50)Reference
Chalcone–pyrazine derivative (Compound 48) Chalcone moietyMTT AssayBEL-740210.74 μM[1]
Resveratrol-pyrazine hybrid (Compound 67) Resveratrol moietyMTT AssayMCF-770.9 μM[1]
AKN-028 Tyrosine kinase inhibitorPreclinical studiesAcute myeloid leukemia (AML)Promising results[4]
Pyrazine-2-carboxamide derivative (12c) EML4-ALK inhibitorXenograft model3T3 cells expressing EML4-ALKPotent antitumor activity[12]

Mechanistic Insights:

The anticancer activity of pyrazine derivatives is often linked to their ability to inhibit specific signaling pathways crucial for cancer cell growth and survival. For example, AKN-028 acts as a tyrosine kinase inhibitor, a well-established target in cancer therapy.[4] Other derivatives, like the chalcone-pyrazine hybrids, have been shown to induce apoptosis in cancer cells.[1]

Experimental Protocols: A Guide to Biological Assays

The evaluation of pyrazine derivatives relies on robust and standardized biological assays. Below are detailed protocols for two commonly used assays.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Methodology:

  • Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

  • Inoculation: Add the prepared inoculum to each well of the microplate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a universal solvent for many organic compounds and is generally non-toxic to mycobacteria at the concentrations used.

  • Middlebrook 7H9 broth with OADC: This is a standard and optimized growth medium for M. tuberculosis.

  • Alamar Blue (Resazurin): This indicator dye is reduced by metabolically active cells, providing a clear visual endpoint for cell viability.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[13]

Self-Validating System:

The inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle control) controls in each experiment is crucial for validating the assay's performance and ensuring the reliability of the results.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by pyrazine derivatives is essential for rational drug design.

Tyrosine Kinase Inhibition Pathway

Many pyrazine derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazine Pyrazine Derivative (e.g., AKN-028) Pyrazine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis

Caption: Pyrazine derivatives as tyrosine kinase inhibitors.

This diagram illustrates how a pyrazine-based tyrosine kinase inhibitor can block the activation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, particularly in the fields of tuberculosis and cancer, are well-documented. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrazine core for enhancing potency and selectivity. The standardized biological assays and a deeper understanding of their mechanisms of action will continue to drive the development of novel pyrazine-based therapeutics.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com, URL: )
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com, URL: )
  • The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. (Source: Benchchem, URL: )
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: vertexaisearch.cloud.google.com, URL: )
  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. (Source: PubMed, URL: )
  • Pyrazines in Drug Discovery. (Source: PharmaBlock, URL: )
  • Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. (Source: PubMed, URL: )
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (Source: PMC, URL: )
  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (Source: vertexaisearch.cloud.google.com, URL: )
  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. (Source: PMC - NIH, URL: )
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. (Source: MDPI, URL: )
  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • Synthesis and antimicrobial evaluation of 6-alkylamino-N-phenylpyrazine-2-carboxamides. (Source: vertexaisearch.cloud.google.com, URL: )
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (Source: MDPI, URL: )
  • Structure–activity relationship summary of tested compounds.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (Source: PMC - PubMed Central, URL: )
  • Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (Source: PubMed, URL: )
  • Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). (Source: Organic Chemistry Frontiers (RSC Publishing), URL: )
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (Source: NIH, URL: )
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (Source: NIH, URL: )
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (Source: vertexaisearch.cloud.google.com, URL: )
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (Source: RJPBCS, URL: )
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. (Source: PMC - NIH, URL: )
  • Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. (Source: Semantic Scholar, URL: )
  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. (Source: gsrs, URL: )
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (Source: MDPI, URL: )

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Phenylpyrazine-2-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-phenylpyrazine-2-carboxylic acid analogues, a class of heterocyclic compounds with significant therapeutic potential. By objectively comparing the performance of various analogues and providing supporting experimental data, this document aims to empower researchers in the rational design of more potent and selective drug candidates.

Introduction: The Versatile this compound Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with a phenyl group at the 6-position and a carboxylic acid or its amide derivative at the 2-position, the resulting this compound framework offers a versatile platform for developing novel therapeutics. Analogues of this scaffold have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.

The key to unlocking the full potential of this scaffold lies in understanding how subtle structural modifications influence its interaction with biological targets. This guide will dissect the SAR of these analogues, focusing on substitutions on both the pyrazine and phenyl rings, and their impact on antimycobacterial and anticancer activities.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents. Below, we compare the performance of various analogues based on experimental data from in vitro studies.

Antimycobacterial Activity

A significant body of research has focused on the antimycobacterial potential of 6-phenylpyrazine-2-carboxamides, inspired by the clinical success of the anti-tuberculosis drug pyrazinamide. The primary assay used for this evaluation is the Microplate Alamar Blue Assay (MABA), which determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[1][3]

Key SAR Insights for Antimycobacterial Activity:

  • Substitution at the 6-position of the pyrazine ring: Replacing the phenyl group with an alkylamino chain has been a fruitful strategy. The length of this alkyl chain is critical for activity. Generally, antimycobacterial activity increases with the prolongation of a simple alkyl chain, peaking at a heptylamino substitution.[4] Derivatives with modified alkyl chains, such as those containing terminal methoxy or hydroxy groups, or phenylalkylamino substituents, are largely inactive.[4]

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring of the carboxamide also play a crucial role. Halogen substitution, particularly chlorine, on the phenyl ring has been shown to be beneficial for activity.[5] For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide has demonstrated significant inhibitory activity against M. tuberculosis H37Rv.[5]

Table 1: Comparative Antimycobacterial Activity of 6-Substituted-N-phenylpyrazine-2-carboxamide Analogues against M. tuberculosis H37Rv

Compound ID6-SubstituentN-Phenyl SubstituentMIC (µM)Reference
1 -Cl4-Cl12.5 (as µg/mL)[5]
2 -Cl3,4-diCl>12.5 (as µg/mL)[5]
3 -NH-(CH₂)₅-CH₃Unsubstituted>100[4]
4 -NH-(CH₂)₆-CH₃Unsubstituted5-10[4]
5 -NH-(CH₂)₇-CH₃Unsubstituted10-20[4]
Anticancer Activity

Pyrazine derivatives have emerged as promising anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure the in vitro cytotoxic effects of these compounds.[6]

Key SAR Insights for Anticancer Activity:

  • Kinase Inhibitory Potential: The 3-amino-6-aryl-2-carboxamide substructure, which is closely related to the this compound scaffold, is present in numerous kinase inhibitors.[7] This suggests that these compounds may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8][9][10]

  • Substitution on the N-phenyl ring: The substitution pattern on the N-phenyl ring significantly impacts anticancer activity. For N-phenyl-3-aminopyrazine-2-carboxamide derivatives, a 4-trifluoromethyl (-CF₃) substituent on the phenyl ring resulted in an IC₅₀ value of 41.4 µM against the HepG2 human liver cancer cell line, whereas a 4-chloro (-Cl) substituent led to a loss of activity (IC₅₀ > 250 µM).[7]

Table 2: Comparative Anticancer Activity of N-Phenyl-3-aminopyrazine-2-carboxamide Analogues against HepG2 Cancer Cell Line

Compound IDR' (Substitution on Phenyl Ring)IC₅₀ (µM)Reference
16 4-Cl> 250[7]
17 2,4-diOCH₃> 50[7]
20 4-CF₃41.4[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analogue and the key biological assays used for its evaluation.

Synthesis of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

This protocol describes a common method for the synthesis of N-phenylpyrazine-2-carboxamides via an acyl chloride intermediate.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • 4-Chloroaniline

  • Dry pyridine

  • Dry acetone

  • Cold water

  • Aqueous ethanol

Procedure:

  • A mixture of 6-chloropyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

  • The excess thionyl chloride is removed by repeated evaporation with dry toluene under reduced pressure.

  • The crude 6-chloropyrazine-2-carbonyl chloride is dissolved in dry acetone (50 mL).

  • This solution is added dropwise to a stirred solution of 4-chloroaniline (50.0 mmol) in dry pyridine (50 mL) at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then poured into cold water (100 mL) to precipitate the crude product.

  • The crude amide is collected by filtration and recrystallized from aqueous ethanol to yield pure 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide.[5]

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol outlines the MABA for determining the MIC of compounds against Mycobacterium tuberculosis.[1][6]

Materials:

  • Sterile 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile deionized water

Procedure:

  • Add 200 µL of sterile deionized water to all outer perimeter wells of a sterile 96-well plate to minimize evaporation.

  • Add 98 µL of 7H9 broth to the wells in column 2 (rows B to G).

  • Add 50 µL of 7H9 broth to the remaining wells from B3 to G11.

  • Add 2 µL of the test compound stock solution to the wells in column 2.

  • Perform serial two-fold dilutions by transferring 50 µL from column 2 to column 3, and so on, up to column 10.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and add 50 µL to wells B2 to G11 to achieve a final concentration of 1 × 10⁵ CFU/mL.

  • Include a drug-free control (solvent and bacterial culture only).

  • Seal the plate and incubate at 37°C for 5 days.

  • Add 10 µL of Alamar Blue reagent to a control well. If it turns pink after 24 hours of re-incubation, add Alamar Blue to all other wells.

  • Re-incubate for an additional 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[6]

MTT Assay for Anticancer Activity

This protocol details the MTT assay for assessing the cytotoxicity of compounds against cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]

Mechanistic Insights and Signaling Pathways

The anticancer activity of many pyrazine-based compounds is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival.[12] Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.[12] Several pyrazine derivatives have been identified as inhibitors of this pathway.[8][9][10]

The inhibition of key kinases in this pathway, such as PI3K, Akt, or mTOR, by this compound analogues can lead to the downstream effects of decreased cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK PI3K PI3K RTK->PI3K Activates Pyrazine 6-Phenylpyrazine-2- carboxylic acid analogue Pyrazine->PI3K Inhibits Apoptosis Apoptosis Pyrazine->Apoptosis Induces PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Proposed mechanism of action of this compound analogues via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have revealed key structural features that govern the biological activity of these analogues. For antimycobacterial activity, the length of the alkylamino chain at the 6-position is a critical determinant. For anticancer activity, substitutions on the N-phenyl ring can significantly modulate cytotoxicity, likely through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade.

Future research in this area should focus on:

  • Expanding the diversity of substituents on both the pyrazine and phenyl rings to further probe the SAR and optimize activity.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising analogues.

  • Elucidating the precise molecular targets of these compounds to gain a deeper understanding of their mechanism of action and to guide the design of more selective inhibitors.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound analogues with improved therapeutic profiles.

References

  • F.A. C., & M.A. B. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

  • Doležal, M., et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8567-8581. [Link]

  • Doležal, M., et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. PubMed. [Link]

  • Doležal, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 674-681. [Link]

  • Berthel, S. J., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-cancer Drugs, 13(4), 359-366. [Link]

  • LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 9(4), 550-564. [Link]

  • Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]

  • Hollander, M. C., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4049-4073. [Link]

  • Hollander, M. C., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140. [Link]

  • Adhami, V. M., et al. (2012). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Current Cancer Drug Targets, 12(7), 788-800. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2426. [Link]

  • El-Gamel, N. E. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

  • Al-Warhi, T., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1655. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(1), 1-22. [Link]

  • ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of... ResearchGate. [Link]

  • Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1358-1362. [Link]

  • Al-Warhi, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Future Medicinal Chemistry, 16(1), 1-20. [Link]

  • Al-Warhi, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Phenylpyrazine-2-carboxylic Acid

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The pyrazine ring system is a common motif in pharmacologically active compounds, and the presence of a phenyl group at the 6-position and a carboxylic acid at the 2-position provides a versatile platform for further chemical modification and drug design. The objective of this guide is to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and desired purity.

Route 1: Cyclocondensation of Phenylglyoxal with Diaminomaleonitrile followed by Hydrolysis and Deamination

This route builds the pyrazine ring through the condensation of a 1,2-dicarbonyl compound (phenylglyoxal) with a 1,2-diamine (diaminomaleonitrile), followed by functional group transformations to yield the target carboxylic acid.

Mechanistic Rationale

The core of this synthesis lies in the formation of the pyrazine ring via a double condensation reaction. The lone pairs on the nitrogen atoms of diaminomaleonitrile nucleophilically attack the carbonyl carbons of phenylglyoxal, leading to the formation of a dihydropyrazine intermediate. Subsequent oxidation (often aerobic) of this intermediate results in the aromatic pyrazine ring. The nitrile groups are then hydrolyzed to carboxylic acids, and the amino group is subsequently removed to afford the final product.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 3-amino-6-phenylpyrazine-2-carbonitrile, will precipitate and can be collected by filtration.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Reaction Setup: Suspend the 3-amino-6-phenylpyrazine-2-carbonitrile in a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed to the corresponding carboxylic acid.

  • Work-up: Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-amino-6-phenylpyrazine-2-carboxylic acid.

Step 3: Deamination of 3-Amino-6-phenylpyrazine-2-carboxylic Acid

  • Diazotization: Dissolve the 3-amino-6-phenylpyrazine-2-carboxylic acid in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid). Cool the solution to 0-5 °C.

  • Reaction: Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • Deamination: The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group and yield this compound.

  • Purification: The final product can be purified by recrystallization.

Data Summary:
StepProductStarting MaterialsKey ReagentsTypical Yield
13-Amino-6-phenylpyrazine-2-carbonitrileDiaminomaleonitrile, PhenylglyoxalAcetic acidGood to excellent
23-Amino-6-phenylpyrazine-2-carboxylic acid3-Amino-6-phenylpyrazine-2-carbonitrileSulfuric acidModerate to good
3This compound3-Amino-6-phenylpyrazine-2-carboxylic acidNaNO₂, H₃PO₂Moderate
Workflow Diagram:

Route_1_Workflow cluster_0 Step 1: Pyrazine Ring Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Deamination start1 Diaminomaleonitrile + Phenylglyoxal proc1 Condensation (Ethanol, Acetic Acid, Reflux) start1->proc1 prod1 3-Amino-6-phenylpyrazine-2-carbonitrile proc1->prod1 proc2 Hydrolysis (H₂SO₄, H₂O, Reflux) prod1->proc2 prod2 3-Amino-6-phenylpyrazine-2-carboxylic acid proc2->prod2 proc3 Diazotization & Deamination (NaNO₂, H₃PO₂) prod2->proc3 prod3 This compound proc3->prod3

Caption: Synthetic workflow for Route 1.

Route 2: Oxidation of 2-Methyl-6-phenylpyrazine

This approach involves the synthesis of a methyl-substituted phenylpyrazine precursor, followed by the selective oxidation of the methyl group to a carboxylic acid.

Mechanistic Rationale

The synthesis of the 2-methyl-6-phenylpyrazine precursor can be achieved through the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound. For instance, the reaction of 1,2-diaminopropane with phenylglyoxal would yield the desired precursor. The subsequent oxidation of the methyl group to a carboxylic acid is a common transformation in heterocyclic chemistry. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed. The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group into a carboxylate, which is then protonated to the carboxylic acid upon acidic work-up.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-6-phenylpyrazine

  • Reaction Setup: In a suitable solvent such as ethanol, combine 1,2-diaminopropane and phenylglyoxal.

  • Reaction: The condensation reaction is often exothermic and can be controlled by cooling. The mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up: The solvent is removed under reduced pressure, and the crude 2-methyl-6-phenylpyrazine can be purified by distillation or chromatography.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-methyl-6-phenylpyrazine in an aqueous solution, often with a co-solvent like pyridine to improve solubility.

  • Reaction: Heat the solution and add a strong oxidizing agent, such as potassium permanganate, portion-wise. The reaction is typically monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The product can be further purified by recrystallization.

Data Summary:
StepProductStarting MaterialsKey ReagentsTypical Yield
12-Methyl-6-phenylpyrazine1,2-Diaminopropane, Phenylglyoxal-Good
2This compound2-Methyl-6-phenylpyrazineKMnO₄Moderate
Workflow Diagram:

Route_2_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation start1 1,2-Diaminopropane + Phenylglyoxal proc1 Condensation start1->proc1 prod1 2-Methyl-6-phenylpyrazine proc1->prod1 proc2 Oxidation (KMnO₄) prod1->proc2 prod2 This compound proc2->prod2

Caption: Synthetic workflow for Route 2.

Comparison of the Synthetic Routes

FeatureRoute 1: Cyclocondensation & Functional Group ManipulationRoute 2: Oxidation of a Methyl Precursor
Starting Materials Diaminomaleonitrile, Phenylglyoxal1,2-Diaminopropane, Phenylglyoxal
Number of Steps 32
Key Transformations Pyrazine formation, nitrile hydrolysis, deaminationPyrazine formation, methyl oxidation
Reagents & Conditions Acetic acid catalysis, strong acid hydrolysis, diazotization reagentsMild condensation, strong oxidizing agent
Potential Challenges Multi-step synthesis can lead to lower overall yield. Deamination can sometimes result in side products.The oxidation step may require careful control to avoid over-oxidation or ring cleavage. The precursor might not be commercially available and require synthesis.
Scalability Generally scalable, but handling of diazonium salts on a large scale requires caution.Scalable, with the main consideration being the safe handling of the strong oxidizing agent.
Overall Yield Potentially lower due to the number of steps.Potentially higher if the oxidation proceeds cleanly.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a versatile approach that builds the core heterocyclic structure from readily available acyclic precursors. While it involves more steps, it offers a high degree of control over the introduction of substituents. This route is particularly advantageous when a variety of substituted phenylglyoxals are available, allowing for the synthesis of a library of 6-arylpyrazine-2-carboxylic acids.

  • Route 2 is a more direct approach, provided that the 2-methyl-6-phenylpyrazine precursor is accessible. The oxidation of a methyl group is a well-established and generally reliable transformation. This route may be preferable for large-scale synthesis due to the fewer number of steps.

The choice between these routes will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. For exploratory work and the generation of diverse analogs, Route 1 offers greater flexibility. For the production of a specific target compound on a larger scale, the more convergent approach of Route 2 may be more efficient.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single source.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in neuroscience and immuno-oncology, the kynurenine pathway has emerged as a pivotal therapeutic target. This metabolic cascade, responsible for the degradation of tryptophan, produces several neuroactive and immunomodulatory metabolites.[1] At a critical juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), an enzyme that converts kynurenine to the potentially neurotoxic 3-hydroxykynurenine (3-HK).[1][2] Inhibition of KMO is a promising strategy to decrease the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, while simultaneously shunting the pathway toward the production of the neuroprotective kynurenic acid (KYNA).[2][3]

This guide focuses on 6-Phenylpyrazine-2-carboxylic acid, a compound with a structural motif suggesting potential KMO inhibitory action. Validating this proposed mechanism of action (MoA) is not merely an academic exercise; it is a cornerstone of preclinical drug development, essential for predicting efficacy, understanding potential side effects, and building a robust data package for further investigation.[4][5] We will delineate a logical, multi-tiered experimental strategy to rigorously confirm the MoA of this compound, comparing its performance with established KMO inhibitors.

The Scientific Imperative: Why Target KMO?

The rationale for inhibiting KMO is compelling. By catalyzing the formation of 3-HK, KMO initiates a sub-pathway leading to the production of the excitotoxic NMDA receptor agonist, quinolinic acid.[3] Both 3-HK and quinolinic acid are implicated as free-radical generators and mediators of neuronal damage in neurodegenerative conditions like Huntington's and Alzheimer's disease.[3][6][7] Therefore, a potent and selective KMO inhibitor could re-balance this pathway, reducing neurotoxicity and enhancing neuroprotection. This guide provides the experimental framework to determine if this compound is such an inhibitor.

Part 1: Foundational Evidence - Does the Compound Engage the Target?

The first principle of MoA validation is to confirm a direct physical interaction between the compound and its putative target.[4] Without target engagement, any observed biological effect could be due to off-target activities. We will compare two robust biophysical methods for this purpose.

Comparative Biophysical Techniques
Assay Technique Principle Advantages Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tm).[8][9][10]Measures target engagement in a native cellular or lysate environment; label-free.[8][11][12]Lower throughput in traditional Western blot formats; protein must exhibit a clear thermal shift.[10][12]Thermal Shift (ΔTm), Isothermal Dose-Response EC50.[12]
Surface Plasmon Resonance (SPR) Immobilized target protein binds to the analyte (inhibitor) in a flow system, causing a measurable change in the refractive index at the sensor surface.[13]Provides real-time kinetic data (kon, koff); highly sensitive; label-free.[13][14]Requires purified, active protein; protein immobilization can be challenging and may affect activity.[10][15]Equilibrium Dissociation Constant (KD), Association/Dissociation Rates (ka/kd).

Causality in Experimental Choice: We begin with CETSA as it provides evidence of target binding within a more biologically relevant context (cell lysate or intact cells), mitigating concerns that the interaction is an artifact of in-vitro conditions.[8][10] SPR serves as an orthogonal method to provide precise kinetic details of the binding event.[16]

Workflow for Target Engagement Validation

cluster_0 Tier 1: Target Engagement A Express & Purify Recombinant Human KMO D Surface Plasmon Resonance (SPR) A->D B Prepare Cell Lysate (e.g., HEK293 overexpressing KMO) C Cellular Thermal Shift Assay (CETSA) B->C E Analyze Data: Calculate ΔTm & Kd C->E D->E F Decision Point: Evidence of Binding? E->F

Caption: A logical workflow for confirming direct binding of a test compound to its target protein.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the thermal stabilization of KMO in cell lysate upon binding of this compound.

  • Cell Culture & Lysate Preparation:

    • Culture HEK293T cells stably overexpressing human KMO.

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse cells via freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed to remove cell debris. Determine protein concentration using a BCA assay.

  • Compound Treatment:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Aliquot the lysate into separate tubes. Treat with this compound (e.g., at 10x the expected IC50), a known KMO inhibitor (e.g., Ro 61-8048) as a positive control, and DMSO as a vehicle control.[17] Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Transfer aliquots from each treatment condition into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute hold at room temperature.

  • Separation and Detection:

    • Transfer the heated samples to new tubes and centrifuge at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

    • Analyze the amount of soluble KMO remaining in the supernatant by Western blot using a KMO-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble KMO as a function of temperature for each treatment condition.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each curve. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates thermal stabilization.

Part 2: Functional Validation - Does Binding Inhibit KMO Activity?

Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence—specifically, the inhibition of KMO's enzymatic activity.

The Experiment: In Vitro KMO Inhibition Assay

The most direct way to measure functional inhibition is through a biochemical assay that monitors KMO's catalytic activity.[18] Commercial kits are available for this purpose, often relying on measuring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[18][19] As KMO consumes NADPH during the conversion of L-kynurenine to 3-HK, a decrease in absorbance at 340 nm is proportional to enzyme activity.[19]

Detailed Protocol: KMO Enzymatic Inhibition Assay

This protocol is adapted from commercially available assay kits.[18][19]

  • Reagent Preparation:

    • Prepare a 1X KMO Assay Buffer.

    • Thaw recombinant human KMO enzyme, L-Kynurenine substrate, and NADPH cofactor on ice.

    • Prepare a serial dilution of this compound. For comparison, prepare identical dilutions of known potent KMO inhibitors like Ro 61-8048 (IC50 ≈ 37 nM) and UPF 648 (IC50 ≈ 20 nM).[20]

  • Assay Plate Setup (96-well UV-transparent plate):

    • Test Inhibitor Wells: Add assay buffer, diluted test compound, and diluted KMO enzyme.

    • Positive Control Wells: Add assay buffer, a known inhibitor (e.g., UPF 648), and diluted KMO enzyme.

    • "No Inhibitor" Control Wells: Add assay buffer, DMSO vehicle, and diluted KMO enzyme.

    • "Blank" (No Enzyme) Control: Add assay buffer, DMSO vehicle, and buffer (no enzyme).

  • Reaction Initiation and Measurement:

    • Prepare a master mix of L-Kynurenine and NADPH in assay buffer.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at room temperature for a set time (e.g., 90 minutes), protected from light.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "No Inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Inhibitor Performance (Illustrative Data)
Compound Reported Biochemical IC50 Mechanism of Action
This compound To be determinedHypothesized KMO Inhibitor
Ro 61-8048 37 nM[6][20][21]Potent, competitive KMO inhibitor
UPF 648 20 nM[22][23]Potent KMO inhibitor
GSK180 ~6 nM[24][25]Potent, selective KMO inhibitor

Part 3: Cellular Confirmation - Does Inhibition Occur in a Biological System?

Demonstrating inhibition in a purified enzyme system is crucial, but the ultimate validation comes from showing that the compound is active in a cellular context.[11][26] A cell-based assay accounts for factors like cell permeability, metabolic stability, and engagement with the target in its native mitochondrial membrane environment.[2]

The Experiment: Cellular Kynurenine Pathway Modulation

This assay measures the functional outcome of KMO inhibition within a cell: a decrease in the product (3-HK) and a corresponding increase in the substrate (kynurenine), which is then shunted to produce kynurenic acid (KYNA).

Workflow for Cellular MoA Validation

cluster_1 Tier 2: Cellular Validation G Culture Cells with KMO (e.g., SK-N-SH, or IFN-γ stimulated macrophages) H Treat cells with Test Compound, Positive Control, & Vehicle G->H I Add L-Tryptophan or L-Kynurenine Substrate H->I J Incubate for 24-48h I->J K Collect Supernatant J->K L LC-MS/MS Analysis of Metabolites (Kyn, 3-HK, KYNA) K->L M Conclusion: Cellular Target Engagement & Functional Effect? L->M

Caption: Experimental workflow to confirm functional target inhibition in a cellular context.

Detailed Protocol: LC-MS/MS-Based Cellular Metabolite Analysis
  • Cell Culture and Treatment:

    • Plate cells known to have an active kynurenine pathway, such as the human neuroblastoma cell line SK-N-SH or primary human macrophages stimulated with interferon-γ (IFN-γ) to upregulate pathway enzymes.[27][28][29]

    • Treat cells with a dilution series of this compound, a positive control inhibitor (e.g., GSK180), and a vehicle control (DMSO).[24]

    • Add the initial substrate, L-Tryptophan, to the media.

    • Incubate for 24-48 hours.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.

    • Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the supernatant.[30]

  • Data Analysis:

    • Normalize metabolite concentrations to the total protein content of the cells in each well.

    • Plot the concentrations of 3-HK (should decrease) and KYNA (should increase) as a function of inhibitor concentration.

    • This data confirms that the compound is cell-permeable and functionally inhibits KMO within the complex cellular milieu, leading to the expected shift in pathway flux.

The Kynurenine Pathway and Point of Inhibition

Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KATs HK 3-Hydroxykynurenine (3-HK) Kyn->HK KMO KMO KMO KAT KAT QUIN Quinolinic Acid (Neurotoxic) HK->QUIN Kynureninase, etc. Inhibitor 6-Phenylpyrazine- 2-carboxylic acid Inhibitor->HK Inhibits

Caption: The Kynurenine Pathway, highlighting the action of KMO and the intervention point for an inhibitor.

Conclusion: Building a Self-Validating Narrative

By systematically progressing from direct biophysical binding (CETSA, SPR) to functional enzymatic inhibition (biochemical assay) and finally to a functional outcome in a relevant biological system (cellular metabolite analysis), we construct a robust, multi-faceted validation of the mechanism of action for this compound. Each experimental stage serves to validate the previous one, creating a powerful and trustworthy data package. Comparing the quantitative results (ΔTm, KD, IC50) with well-characterized inhibitors like Ro 61-8048, UPF 648, and GSK180 provides essential context for its potency and potential as a valuable research tool or therapeutic lead.

References

  • Semantic Scholar. Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). [Link]

  • Frontiers in Neuroscience. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development. [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • PubMed. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. [Link]

  • ACS Publications. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. [Link]

  • ResearchGate. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]

  • Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • PubMed Central. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • European Pharmaceutical Review. Molecular Target Validation in preclinical drug discovery. [Link]

  • National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • ResearchGate. (PDF) Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. [Link]

  • PubMed Central. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. [Link]

  • PubMed. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. [Link]

  • PubMed Central. Characterization of the Kynurenine Pathway in Human Neurons. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

  • MDPI. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. [Link]

  • ResearchGate. (PDF) Characterization of the Kynurenine Pathway in Human Neurons. [Link]

  • PubMed Central. Major Developments in the Design of Inhibitors along the Kynurenine Pathway. [Link]

  • Portland Press. Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types | Biochemical Journal. [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Results for 6-Phenylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of empirical spectroscopic data with theoretical computational models provides a powerful paradigm for validating molecular structures and understanding their inherent electronic properties. This guide presents a comprehensive framework for the cross-validation of experimental and computational data for 6-Phenylpyrazine-2-carboxylic acid, a molecule of significant interest in medicinal and agricultural chemistry.[1] By integrating experimental insights with the predictive power of quantum chemistry, we can achieve a higher degree of confidence in our scientific findings.

The Rationale for a Dual-Pronged Approach: Experiment and Computation

Experimental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide a direct probe into the molecular structure and electronic transitions of a compound. However, the interpretation of this data can sometimes be ambiguous. Computational chemistry, particularly Density Functional Theory (DFT), offers a complementary perspective by predicting molecular geometries, vibrational frequencies, and electronic spectra from first principles.[2][3] The synergy between these two approaches allows for a comprehensive validation of the target molecule's identity and a deeper understanding of its behavior.

Experimental Characterization of this compound

The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of substituted pyrazine-2-carboxylic acid chlorides with appropriate reagents.[4] Once synthesized and purified, the compound is subjected to a battery of spectroscopic analyses.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically around 12-13 ppm in ¹H NMR.[5]

    • The aromatic protons on the pyrazine and phenyl rings will exhibit characteristic splitting patterns in the aromatic region (7-9 ppm).

    • The carboxyl carbon in the ¹³C NMR spectrum is anticipated to resonate in the range of 165-185 ppm.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

    • Key expected vibrational modes include:

      • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[5]

      • A strong C=O stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.[5]

      • C=N and C=C stretching vibrations from the pyrazine and phenyl rings in the 1400-1600 cm⁻¹ range.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic transitions within the molecule.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

    • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

    • The presence of conjugated systems, such as the phenyl and pyrazine rings, is expected to result in characteristic absorption bands.[6]

Computational Modeling of this compound

Density Functional Theory (DFT) is a robust method for predicting the properties of organic molecules, offering a good balance between accuracy and computational expense.[3]

Computational Methodology
  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.[3]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions is recommended for accurate predictions.

  • Procedure:

    • Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum (no imaginary frequencies).

    • NMR Chemical Shift Calculation: The GIAO (Gauge-Independent Atomic Orbital) method is used to predict the ¹H and ¹³C NMR chemical shifts.

    • Electronic Excitation Calculation: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimentally obtained data with the computationally predicted values.

Visualizing the Workflow

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_exp Experimental Arm cluster_comp Computational Arm cluster_crossval Cross-Validation Synthesis Synthesis & Purification NMR_exp NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_exp FTIR_exp FT-IR Spectroscopy Synthesis->FTIR_exp UVVis_exp UV-Vis Spectroscopy Synthesis->UVVis_exp Comparison Data Comparison & Analysis NMR_exp->Comparison FTIR_exp->Comparison UVVis_exp->Comparison GeoOpt Geometry Optimization (DFT) FreqCalc Frequency Calculation GeoOpt->FreqCalc NMR_comp NMR Prediction (GIAO) FreqCalc->NMR_comp TDDFT UV-Vis Prediction (TD-DFT) FreqCalc->TDDFT FreqCalc->Comparison NMR_comp->Comparison TDDFT->Comparison Conclusion Structural Confirmation & Insights Comparison->Conclusion

Caption: A flowchart illustrating the parallel experimental and computational workflows culminating in cross-validation.

Tabulated Comparison of Results
ParameterExperimental Value (Illustrative)Computational Prediction (DFT/B3LYP/6-311++G(d,p))
¹H NMR (ppm)
-COOH~13.0 (broad s)~12.8
Pyrazine-H~9.2 (s), ~8.8 (s)~9.1, ~8.7
Phenyl-H~8.1 (m), ~7.6 (m)~8.0, ~7.5
¹³C NMR (ppm)
-COOH~165~164
Pyrazine-C~140-150~139-148
Phenyl-C~128-135~127-134
FT-IR (cm⁻¹)
O-H stretch~3000 (broad)~3050
C=O stretch~1715~1720
C=N, C=C stretch~1580, 1450~1575, 1445
UV-Vis λmax (nm) ~260, ~310~255, ~305

Note: The experimental values are illustrative and based on typical ranges for similar compounds.

Discussion of Concordance and Discrepancies

A high degree of correlation between the experimental and computational data provides strong evidence for the correct structural assignment of this compound. Minor discrepancies are expected and can be attributed to several factors:

  • Solvent Effects: Experimental spectra are typically recorded in a solvent, while gas-phase calculations are the standard for computational predictions unless a solvent model is explicitly included.

  • Intermolecular Interactions: Experimental conditions involve intermolecular interactions (e.g., hydrogen bonding in the solid state for FT-IR), which are often not fully accounted for in standard computational models of a single molecule.

  • Systematic Errors: Both experimental techniques and computational methods have their own inherent limitations and potential for systematic errors.

By understanding these potential sources of deviation, researchers can make more informed interpretations of their data.

Conclusion

The cross-validation of experimental and computational results is a powerful strategy for the unambiguous characterization of novel molecules like this compound. This integrated approach not only confirms the molecular structure but also provides a deeper understanding of its spectroscopic and electronic properties. As a self-validating system, this dual-pronged methodology enhances the trustworthiness and scientific rigor of chemical research, providing a solid foundation for further studies in drug development and materials science.

References

  • Doležal, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 333-343. Available at: [Link]

  • Hosseini, S., et al. (2015). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 14(4), 1029–1040. Available at: [Link]

  • Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323. Available at: [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. LibreTexts. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conf. Ser.: Mater. Sci. Eng. 833 012057. Available at: [Link]

Sources

A Comparative Analysis of the Antimycobacterial Properties of 6-Phenylpyrazine-2-carboxylic Acid and Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the persistent global battle against tuberculosis (TB), the quest for novel antimycobacterial agents remains a paramount objective for researchers and drug development professionals. This guide provides a detailed comparative study of 6-Phenylpyrazine-2-carboxylic acid, a derivative of the core antitubercular scaffold pyrazine, and Isoniazid (INH), a cornerstone of first-line TB therapy for decades. This analysis is grounded in available experimental data and offers insights into their respective mechanisms of action, potency, and the standardized methodologies used for their evaluation.

Introduction: The Chemical Landscape of TB Treatment

Isoniazid, a hydrazide of isonicotinic acid, has been a primary bactericidal agent against Mycobacterium tuberculosis since the 1950s.[1] Its efficacy is rooted in its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] However, the emergence of INH-resistant strains of M. tuberculosis necessitates the exploration of new chemical entities. Pyrazine-2-carboxylic acid derivatives, structurally related to another first-line anti-TB drug, Pyrazinamide (PZA), represent a promising avenue of investigation. This guide focuses on this compound, exploring its potential as a viable antimycobacterial agent in comparison to the established efficacy of Isoniazid.

Comparative Antimycobacterial Activity: A Look at the Data

However, studies on closely related N-phenylpyrazine-2-carboxamides and other substituted pyrazine derivatives provide valuable insights into the potential activity of this class of compounds. For instance, certain N-phenylpyrazine-2-carboxamide derivatives have demonstrated significant activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL.[1][2] In comparison, Isoniazid typically exhibits potent activity against susceptible M. tuberculosis strains, with MIC values often ranging from 0.02 to 0.06 µg/mL.[3]

For the purpose of this comparative guide, and in the absence of direct experimental data for this compound, we will utilize the reported activity of its closely related amide derivatives as a proxy for its potential efficacy. It is crucial to note that the carboxylic acid moiety may exhibit different physicochemical properties and biological activity compared to its amide counterparts.

CompoundMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)Reference
Isoniazid H37Rv0.02 - 0.06 µg/mL[3]
N-phenylpyrazine-2-carboxamide derivatives H37Rv1.56 - 6.25 µg/mL[1][2]
Pyrazinamide H37Rv (at neutral pH)25 µg/mL[4]

Note: The activity of Pyrazinamide and its derivatives is highly dependent on an acidic pH environment. The provided MIC for Pyrazinamide is at a neutral pH for comparative purposes, though its in vivo activity is exerted in the acidic environment of phagolysosomes.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antimycobacterial activity data, standardized protocols are essential. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Step-by-Step MABA Protocol:
  • Preparation of Mycobacterial Culture:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) at 37°C until the mid-log phase of growth is reached.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound or Isoniazid) in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing fresh Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Inoculation:

    • Inoculate each well containing the drug dilutions with the prepared mycobacterial suspension.

    • Include a drug-free well as a positive control for bacterial growth and a well with media alone as a negative control for sterility.

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add a solution of Alamar Blue to each well.

    • Re-incubate the plate for an additional 24-48 hours.

  • Reading the Results:

    • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Causality Behind Experimental Choices:
  • Middlebrook 7H9 Broth with ADC supplement: This medium provides the necessary nutrients for the optimal growth of M. tuberculosis.

  • McFarland Standard: This ensures a standardized inoculum density, which is crucial for the reproducibility of MIC results.

  • Alamar Blue (Resazurin): This redox indicator provides a sensitive and visual endpoint for assessing mycobacterial viability, where metabolically active cells reduce the blue resazurin to the pink resorufin.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis H37Rv Culture C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue D->E F Incubate for 24-48 hours E->F G Read Color Change (Blue = Inhibition, Pink = Growth) F->G H Determine MIC G->H

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.

Unraveling the Mechanisms of Action

A critical aspect of comparing antimycobacterial agents is understanding their molecular targets and pathways of action.

Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its effect.[1] The catalase-peroxidase enzyme, KatG, encoded by the katG gene in M. tuberculosis, activates INH into a reactive species.[1] This activated form then covalently adducts with NAD(H), forming a complex that inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to cell death.

This compound: A Potential Disruptor of Cellular Homeostasis

The mechanism of action for this compound has not been definitively elucidated. However, based on its structural similarity to Pyrazinamide, it is hypothesized to function in a similar manner. PZA is also a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). The current understanding of POA's mechanism is multifaceted, with several proposed targets:

  • Disruption of Membrane Potential and Transport: POA is thought to act as a protonophore, accumulating in the cytoplasm and disrupting the proton motive force across the mycobacterial membrane, thereby interfering with cellular energy production and transport processes.

  • Inhibition of Coenzyme A Synthesis: Recent studies suggest that POA may target aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A.

  • Inhibition of Trans-translation: POA has also been proposed to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a ribosome rescue mechanism.

It is plausible that this compound, being a carboxylic acid derivative of pyrazine, may also function as a pro-drug that is converted to an active form, which then disrupts one or more of these critical cellular functions in M. tuberculosis. The presence of the phenyl group at the 6th position could influence its lipophilicity, cell wall penetration, and interaction with its molecular target(s), potentially leading to a different activity profile compared to PZA.

G cluster_inh Isoniazid (INH) Pathway cluster_ppca Proposed this compound Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated INH KatG->ActivatedINH InhA InhA (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Disruption MycolicAcid->CellWall Leads to PPCA This compound (Prodrug) PncA PncA-like? (Pyrazinamidase) PPCA->PncA Activation? ActivePPCA Active Form PncA->ActivePPCA Target1 Membrane Potential & Transport ActivePPCA->Target1 Disruption Target2 Coenzyme A Synthesis ActivePPCA->Target2 Inhibition Target3 Trans-translation (RpsA) ActivePPCA->Target3 Inhibition CellDeath Bacterial Cell Death Target1->CellDeath Target2->CellDeath Target3->CellDeath

Caption: Comparative mechanisms of action for Isoniazid and proposed pathways for this compound.

Conclusion and Future Directions

This comparative guide highlights the well-established antimycobacterial activity and mechanism of Isoniazid, while also exploring the potential of this compound as a promising, albeit less characterized, antitubercular agent. While direct comparative data for this compound is currently limited, the activity of its structural analogs suggests that the pyrazine-2-carboxylic acid scaffold is a valuable starting point for the development of new anti-TB drugs.

Future research should focus on the synthesis and in vitro evaluation of this compound to determine its precise MIC against various strains of M. tuberculosis, including drug-resistant isolates. Elucidating its specific mechanism of action will be crucial in understanding its potential role in future combination therapies. Further structure-activity relationship (SAR) studies, exploring different substitutions on the phenyl ring and the pyrazine core, could lead to the discovery of more potent and less toxic derivatives. The insights gained from such studies will be invaluable for the rational design of the next generation of antimycobacterial agents.

References

  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14826. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid? Available from: [Link]

  • Louw, G. E., et al. (2010). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(8), 3239–3245. Available from: [Link]

  • Im, H., et al. (2022). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 13, 1038743. Available from: [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 6-Phenylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of drug discovery evolves, the pyrazine scaffold continues to emerge as a privileged structure, with derivatives demonstrating a wide array of biological activities. Among these, 6-phenylpyrazine-2-carboxylic acid derivatives have garnered significant interest, particularly for their potential as modulators of metabolic pathways. However, the journey from a promising in vitro "hit" to a viable in vivo "lead" is fraught with challenges. A potent inhibitor in a cell-free assay does not guarantee therapeutic success in a complex biological system.

This guide provides a strategic framework for researchers and drug development professionals to systematically evaluate and compare the in-vitro and in-vivo efficacy of novel this compound derivatives. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental choices, ensuring a self-validating and robust approach to lead candidate selection.

The Foundational Principle: From Target Inhibition to Systemic Effect

The core challenge in translating in vitro potency to in vivo efficacy lies in the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD). A compound must not only interact with its intended target (PD) but also reach that target in sufficient concentration and for an adequate duration (PK). This guide is structured around a logical progression, starting from the molecular target and culminating in a whole-organism response.

For the purpose of this guide, we will use the well-documented activity of certain pyrazinecarboxylic acid derivatives as inhibitors of Stearoyl-CoA Desaturase (SCD) , an enzyme implicated in metabolic diseases, as an illustrative example.

Phase 1: In Vitro Characterization - Defining the Intrinsic Potency

The initial phase of any screening campaign is to determine a compound's direct effect on its molecular target and its subsequent impact on cellular functions. This stage is crucial for establishing a baseline potency and understanding the structure-activity relationship (SAR) across a library of derivatives.

Experiment 1: Target Engagement & Potency - The Enzyme Inhibition Assay

The first step is to quantify the direct inhibitory effect of the derivatives on the purified target enzyme. A microsomal SCD1 inhibition assay is a standard method.

Methodology: Microsomal SCD1 Inhibition Assay

  • Preparation of Microsomes: Isolate liver microsomes from a suitable animal model (e.g., Sprague-Dawley rats) known to have high SCD1 expression. Homogenize liver tissue and perform differential centrifugation to pellet the microsomal fraction.

  • Assay Reaction: In a 96-well plate, combine the microsomal preparation with a reaction buffer containing NADH, Coenzyme A, and the substrate, [³H]-stearoyl-CoA.

  • Compound Incubation: Add the this compound derivatives at a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction & Quenching: Incubate the plate at 37°C for a set period (e.g., 15 minutes). The reaction is then quenched by adding a strong base (e.g., KOH).

  • Extraction & Quantification: The product, [³H]-oleoyl-CoA, is separated from the unreacted substrate by solid-phase extraction. The radioactivity of the eluted product is measured using a scintillation counter.

  • Data Analysis: The rate of product formation is calculated. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Table 1: Hypothetical In Vitro Efficacy Data for this compound Derivatives

Compound IDR-Group ModificationSCD1 Inhibition IC50 (nM)HepG2 Cell Desaturation Index EC50 (nM)Cytotoxicity CC50 (µM)
PPA-0014-Chloro15.285.7> 50
PPA-0024-Trifluoromethyl5.830.1> 50
PPA-0033,4-Dichloro21.0112.445.2
PPA-0044-Methoxy150.6> 1000> 50
Experiment 2: Cellular Efficacy & Toxicity - The Cell-Based Assay

Moving from a cell-free system to a cellular context is a critical step to assess membrane permeability and potential cytotoxicity. A human hepatoma cell line like HepG2 is a relevant model for liver-centric metabolic targets like SCD1.

Methodology: HepG2 Cellular Desaturation Assay

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80-90% confluency.

  • Compound Treatment: Seed the cells in 96-well plates. After allowing them to adhere, treat the cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 24 hours).

  • Fatty Acid Profiling: After treatment, wash the cells, and perform a total lipid extraction. The fatty acids are then transesterified to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs profile using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the relative amounts of stearic acid (18:0) and oleic acid (18:1).

  • Data Analysis: The desaturation index is calculated as the ratio of oleic acid to stearic acid (18:1/18:0). The EC50, the concentration at which the compound reduces the desaturation index by 50%, is then determined.

  • Cytotoxicity Assessment: In parallel, a standard cytotoxicity assay (e.g., MTS or LDH release) should be run to determine the concentration that causes 50% cell death (CC50). A large window between the EC50 and CC50 (a high selectivity index) is desirable.

In_Vitro_Workflow cluster_0 Phase 1: In Vitro Evaluation Compound_Library 6-Phenylpyrazine-2- carboxylic acid derivatives Enzyme_Assay SCD1 Enzyme Inhibition Assay Compound_Library->Enzyme_Assay Cell_Assay HepG2 Cellular Desaturation Assay Compound_Library->Cell_Assay Data_IC50 Determine IC50 (Target Potency) Enzyme_Assay->Data_IC50 Toxicity_Assay Cytotoxicity Assay (e.g., MTS) Cell_Assay->Toxicity_Assay Data_EC50 Determine EC50 (Cellular Efficacy) Cell_Assay->Data_EC50 Data_CC50 Determine CC50 (Cytotoxicity) Toxicity_Assay->Data_CC50 SAR_Analysis Structure-Activity Relationship (SAR) Data_IC50->SAR_Analysis Data_EC50->SAR_Analysis Data_CC50->SAR_Analysis IVIVC_Logic cluster_1 Integrated Efficacy Model In_Vitro In Vitro Potency (IC50 / EC50) PD In Vivo Pharmacodynamics (PD) (e.g., Liver Desaturation Index) In_Vitro->PD Intrinsic Activity PK Pharmacokinetics (PK) (AUC, Cmax, t1/2) PK->PD Drug Exposure at Target Efficacy In Vivo Efficacy (e.g., Reduced Steatosis) PD->Efficacy Therapeutic Effect

A Technical Guide to Benchmarking 6-Phenylpyrazine-2-Carboxylic Acid-Based Kinase Inhibitors Against Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel class of kinase inhibitors based on the 6-phenylpyrazine-2-carboxylic acid scaffold, with a specific focus on their performance against the clinically relevant oncogenic driver, Anaplastic Lymphoma Kinase (ALK). For the purpose of this benchmark, we will evaluate key performance indicators of a representative compound from this class, herein designated as Compound 12c , a potent pyrazine-2-carboxamide derivative, against the established second and third-generation ALK inhibitors: Alectinib, Brigatinib, and Lorlatinib.

This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to facilitate informed decision-making in oncology drug discovery.

Introduction: The Significance of the Pyrazine-2-Carboxamide Scaffold in ALK Inhibition

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its utility as a scaffold for kinase inhibitors is well-documented, where the nitrogen atoms can serve as crucial hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding pocket.[2] The development of pyrazine-2-carboxamide derivatives represents a promising avenue for identifying novel, potent, and selective kinase inhibitors.[3]

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), point mutations, or gene amplification, becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4] This aberrant ALK activity stimulates downstream signaling pathways critical for cell proliferation and survival, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT cascades. Consequently, ALK has emerged as a key therapeutic target.

While first-generation inhibitors like Crizotinib showed initial efficacy, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. Alectinib, Brigatinib, and the third-generation inhibitor Lorlatinib have demonstrated improved potency, broader activity against resistance mutations, and better central nervous system (CNS) penetration. This guide will benchmark the performance of the novel pyrazine-2-carboxamide scaffold, represented by Compound 12c, within this competitive landscape.[3]

Comparative Performance Analysis

The central tenet of benchmarking inhibitor performance lies in the quantitative assessment of potency, selectivity, and cellular efficacy. The following sections present a comparative analysis of our representative this compound derivative against leading ALK inhibitors.

Biochemical Potency Against Wild-Type and Mutant ALK

The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data presented below compares the biochemical IC50 values of Compound 12c against wild-type EML4-ALK and key resistance mutations, benchmarked against established ALK inhibitors.

Kinase TargetCompound 12c (IC50, nM)Alectinib (IC50, nM)Brigatinib (IC50, nM)Lorlatinib (IC50, nM)
EML4-ALK (Wild-Type)1.1[3]1.9[5]0.62[6]0.07
ALK L1196M (Gatekeeper)Data Not Available1.9[5]Data Not Available0.15
ALK G1202R (Solvent Front)Data Not Available595[5]Data Not Available80[5]

Note: Direct comparative IC50 data for Compound 12c against specific ALK mutations was not available in the cited literature. This represents a critical data gap for a full comparative assessment.

Cellular Efficacy: Inhibition of Proliferation and ALK Signaling

To translate biochemical potency into a biologically relevant context, it is crucial to assess an inhibitor's activity in a cellular environment. This includes evaluating its ability to inhibit the proliferation of cancer cells dependent on ALK signaling and its capacity to suppress ALK autophosphorylation, the hallmark of its activation.

Table 2: Anti-Proliferative Activity in ALK-Positive Cancer Cell Lines

Cell LineGenetic BackgroundCompound 12c (IC50, nM)Alectinib (IC50, nM)Brigatinib (IC50, nM)Lorlatinib (IC50, nM)
NCI-H3122EML4-ALKData Not Available20299
Karpas-299NPM-ALKData Not Available31310

Note: While the source material for Compound 12c demonstrated potent in vivo anti-tumor activity, direct IC50 comparisons in these specific cell lines were not provided.[3]

The inhibition of ALK autophosphorylation is a direct measure of target engagement within the cell. Western blot analysis is the standard method for this assessment. A potent inhibitor is expected to reduce the levels of phosphorylated ALK (p-ALK) at low nanomolar concentrations.

Experimental Methodologies: A Self-Validating System

Scientific integrity demands that the protocols used for generating comparative data are robust, reproducible, and transparent. The following sections detail the step-by-step methodologies for the key experiments discussed in this guide. Explaining the causality behind experimental choices is paramount for trustworthiness.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is chosen for its high-throughput capability and direct measurement of inhibitor binding to the kinase active site, providing a true equilibrium dissociation constant (Ki) or a competitive IC50 value.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to a GST-tagged ALK protein. A fluorescently labeled ATP-competitive tracer binds to the ALK active site. When the tracer is bound, excitation of the Eu-chelate results in energy transfer to the tracer, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in the kinase buffer containing a fixed concentration of DMSO (e.g., 1%).

  • Reaction Setup: In a low-volume 384-well plate, add 2.5 µL of the serially diluted test compounds.

  • Kinase/Antibody Addition: Add 2.5 µL of a pre-mixed solution containing the ALK enzyme and the Eu-labeled anti-GST antibody.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer.

  • Incubation: Mix gently and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality of Experimental Choices:

  • TR-FRET: This technology minimizes background fluorescence from compounds and plates, increasing assay sensitivity and reliability.

  • Competition Binding Format: Directly measures the interaction of the inhibitor with the target, independent of substrate concentration or enzyme activity, which can be confounding factors in activity-based assays.

  • Equilibrium Incubation: A 60-minute incubation ensures that the binding of the inhibitor and tracer has reached a steady state, allowing for an accurate determination of potency.

G cluster_0 Biochemical Kinase Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Add Compounds to Plate Add Compounds to Plate Prepare Compound Dilutions->Add Compounds to Plate Add Kinase/Antibody Mix Add Kinase/Antibody Mix Add Compounds to Plate->Add Kinase/Antibody Mix Add Fluorescent Tracer Add Fluorescent Tracer Add Kinase/Antibody Mix->Add Fluorescent Tracer Incubate (60 min) Incubate (60 min) Add Fluorescent Tracer->Incubate (60 min) Read TR-FRET Signal Read TR-FRET Signal Incubate (60 min)->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Cellular Proliferation Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard method for evaluating the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture ALK-positive cancer cells (e.g., NCI-H3122) in appropriate media. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Causality of Experimental Choices:

  • 72-hour Incubation: This duration is typically sufficient to observe the effects of an anti-proliferative agent, allowing for multiple cell doubling times.

  • MTT Reagent: It provides a reliable and cost-effective method to assess cell viability on a large scale.

  • Vehicle Control: Essential for normalizing the data and ensuring that the observed effects are due to the compound and not the solvent.

G cluster_1 Cellular Proliferation Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compound Dilutions Treat with Compound Dilutions Seed Cells in 96-well Plate->Treat with Compound Dilutions Incubate (72 hr) Incubate (72 hr) Treat with Compound Dilutions->Incubate (72 hr) Add MTT Reagent Add MTT Reagent Incubate (72 hr)->Add MTT Reagent Incubate (4 hr) Incubate (4 hr) Add MTT Reagent->Incubate (4 hr) Solubilize Formazan Solubilize Formazan Incubate (4 hr)->Solubilize Formazan Read Absorbance (570 nm) Read Absorbance (570 nm) Solubilize Formazan->Read Absorbance (570 nm) Calculate IC50 Calculate IC50 Read Absorbance (570 nm)->Calculate IC50

Caption: Workflow for an MTT-based cellular proliferation assay.

Comparative Pharmacokinetic (ADME) Profile

A potent inhibitor is of little therapeutic value if it cannot reach its target in the body. Therefore, a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.

ParameterCompound 12cAlectinibBrigatinibLorlatinib
Oral Bioavailability (%) Good (in mice)[3]~37%~29%High
Metabolism Data Not AvailableCYP3A4CYP3A4, CYP2C8CYP3A4, UGT1A4
Primary Excretion Route Data Not AvailableFecesFeces, UrineFeces, Urine
CNS Penetration Data Not AvailableHighHighHigh

Note: Detailed pharmacokinetic parameters for Compound 12c in humans are not available as it is a preclinical candidate. The data for the approved drugs are derived from their respective prescribing information.

Discussion and Future Directions

The this compound scaffold, as exemplified by Compound 12c, demonstrates significant promise as a source of potent ALK inhibitors. The biochemical potency of Compound 12c against wild-type EML4-ALK is comparable to that of the highly effective second-generation inhibitor Alectinib and the third-generation inhibitor Lorlatinib.[3][5] Furthermore, its demonstrated in vivo anti-tumor activity in a xenograft model underscores its potential as a therapeutic candidate.[3]

However, a comprehensive benchmarking reveals critical areas for further investigation. The lack of publicly available data on the activity of Compound 12c against a panel of clinically relevant ALK resistance mutations, particularly the challenging G1202R solvent front mutation, is a significant gap. The superior performance of Lorlatinib against this and other mutations is a key differentiator for third-generation inhibitors.[5] Future studies should prioritize profiling pyrazine-2-carboxamide derivatives against a broad spectrum of ALK mutants to fully understand their potential in the resistance setting.

Similarly, while early indications of good oral bioavailability in preclinical models are encouraging, a more detailed pharmacokinetic and ADME profiling of this chemical series is necessary. Understanding the metabolic pathways, potential for drug-drug interactions, and, crucially, the capacity for CNS penetration will be vital for positioning these inhibitors against competitors like Alectinib, Brigatinib, and Lorlatinib, which all exhibit excellent efficacy against brain metastases.

G cluster_2 ALK Signaling Pathway cluster_3 Inhibitor Action ALK EML4-ALK Fusion (Constitutively Active) RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, and Evasion of Apoptosis Cell Proliferation, Survival, and Evasion of Apoptosis ERK->Cell Proliferation, Survival, and Evasion of Apoptosis STAT STAT JAK->STAT STAT->Cell Proliferation, Survival, and Evasion of Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival, and Evasion of Apoptosis Inhibitors This compound (e.g., Compound 12c) Alectinib, Brigatinib, Lorlatinib Inhibitors->ALK Inhibition of Autophosphorylation

Caption: Simplified ALK signaling pathway and the point of intervention for ALK inhibitors.

References

  • Iikubo, K., et al. Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry. 2019;27(8):1683-1692. [Link]

  • Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors. ResearchGate. Accessed January 12, 2026. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2369-2382. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. 2024;16(19):1537-1553. [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling and preliminary biological studies on crizotinib and alectinib analogues. ResearchGate. Accessed January 12, 2026. [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry. 2019;182:111571. [Link]

  • New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research. 2018;7(Suppl 1):S54-S70. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Molecules. 2017;22(2):304. [Link]

  • Synthesis and biological evaluation of benzo[1][4]imidazo[1,2-c]pyrimidine and benzo[1][4]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry. 2015;96:443-452. [Link]

  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology. 2015;7(5):258-273. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. 2004;9(12):1170-1180. [Link]

  • Pyrazine kinase inhibitors.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry. 2023;66(5):3541-3563. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Accessed January 12, 2026. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(4):1192. [Link]

  • Pyrazine-2-carboxamide-3-carboxylic acid.
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):31-43. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-phenylpyrazine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to ensure that this hazardous waste is managed in a manner that protects both laboratory personnel and the environment.

Core Principle: Hazard Assessment and Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound must always be the primary source of information, we can infer its likely hazard profile from its constituent chemical moieties: the pyrazine ring, the carboxylic acid group, and the phenyl group.

Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals and require careful handling.[1] The pyrazine-2-carboxylic acid structure, in particular, suggests potential hazards. Similar pyrazine carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] The carboxylic acid group itself can contribute to corrosivity, especially in aqueous solutions with a low pH.[5][6]

Table 1: Anticipated GHS Hazard Classifications for this compound

Pictogram Hazard Class Precautionary Statement Summary

|


| Skin Irritation (Category 2)[3][4][7] | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling.[2][8] |
| | Eye Irritation (Category 2A)[3][4][7] | Causes serious eye irritation. Wear eye protection. Rinse cautiously with water if in eyes.[2][8] |
| | Specific Target Organ Toxicity - Single Exposure (Category 3)[4] | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[2][4] |

Prudent laboratory practice dictates that all chemical waste should be treated as hazardous unless confirmed otherwise by an institution's environmental health and safety (EH&S) office.[9]

Regulatory Framework: Is It a Hazardous Waste?

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[5][10] this compound is not likely to be a specifically listed waste. Therefore, its classification as hazardous waste will depend on its characteristics:

  • Ignitability: Unlikely for this solid compound.

  • Reactivity: Unlikely under normal conditions.

  • Toxicity: This is a potential characteristic. The toxicological properties of this specific compound may not be fully investigated, a common reason to manage waste from research and development activities as hazardous.

  • Corrosivity: An aqueous solution of this waste could be considered hazardous if its pH is ≤ 2 or ≥ 12.5.[5][6]

Given the potential for irritation and unknown long-term toxicity, it is imperative to manage all waste containing this compound as hazardous waste.

The Disposal Protocol: A Step-by-Step Operational Plan

This protocol ensures compliance and safety from the point of generation to the final pickup by trained personnel.

Step 1: Waste Minimization

The first and most effective step in waste management is to minimize its generation.[5][11] This can be achieved by reducing the scale of experiments and substituting hazardous chemicals with less hazardous alternatives where scientifically feasible.[11][12]

Step 2: Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves, solid compound) separate from liquid waste (e.g., solutions in organic solvents, aqueous solutions).[12][13]

  • Chemical Incompatibility: Do not mix this acidic waste with bases, cyanides, azides, or hypochlorite solutions.[13][14] Store it separately from flammable liquids and oxidizers.[13] The SDS for any substance should always be checked for detailed information on incompatibilities.[13]

Step 3: Container Selection and Management

The integrity of the waste containment system is non-negotiable.

  • Compatibility: Use containers compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[11][12] Do not use metal containers for acidic waste, as corrosion can occur.[12]

  • Condition: Containers must be in good condition, leak-proof, and have a secure, screw-on cap.[9][14] Do not use Schott bottles, which are expensive laboratory glassware, for waste.[13]

  • Closure: Keep waste containers closed at all times except when adding waste.[5][11][14] Do not leave a funnel in an open waste container.[14]

Table 2: Recommended Waste Containers

Waste Form Primary Container Secondary Containment
Solid Waste (powder, contaminated consumables) Lined cardboard box or wide-mouth HDPE container N/A
Organic Solvent Solution Glass or HDPE carboy Spill tray or chemical cabinet

| Aqueous Solution | Glass or HDPE carboy | Spill tray or chemical cabinet |

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[5][13][14] The label must include:

  • The words "HAZARDOUS WASTE" .[14]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[14]

  • The names and approximate percentages of all other components in the container (e.g., "Methanol, ~80%"; "Water, ~20%").[14]

  • Relevant hazard pictograms (see Table 1).[13]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][11][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[5][11]

  • Inspection: The SAA must be inspected weekly for leaks or container degradation.[14]

Step 6: Requesting Disposal

Once a waste container is 90-95% full, or has been in storage for up to 12 months, a request for collection must be submitted to your institution's hazardous waste management program or EH&S office.[9][14] Follow your institution's specific procedures for waste pickup.

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste generated from experiments involving this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated state What is the physical state? start->state solid_waste Solid Waste (e.g., powder, contaminated labware) state->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, filtrate) state->liquid_waste Liquid solid_container Select Container: Wide-mouth HDPE or Lined Cardboard Box solid_waste->solid_container liquid_container Select Container: Glass or HDPE Carboy liquid_waste->liquid_container label_container Label Container: 'HAZARDOUS WASTE' List all chemical components and percentages solid_container->label_container liquid_container->label_container store_saa Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label_container->store_saa request_pickup Container Full? (or >12 months old) Request EH&S Pickup store_saa->request_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Phenylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like 6-Phenylpyrazine-2-carboxylic acid (CAS No. 13534-76-4) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the validity of your experimental outcomes.

Immediate Safety Profile & Hazard Assessment

For instance, 6-Methylpyrazine-2-carboxylic acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Similarly, Pyridine-2-carboxylic acid is harmful if swallowed (H302) and causes serious eye damage (H318). Therefore, we must operate under the assumption that this compound presents, at a minimum, the following risks:

  • Eye Damage/Irritation: High risk of serious irritation or damage upon contact.

  • Skin Irritation: Potential for irritation upon direct contact.

  • Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.

  • Oral Toxicity: Potential for harm if swallowed.

This assessment mandates a stringent PPE protocol to prevent any direct contact with the substance.

Core PPE Requirements for Standard Handling

The following table outlines the essential PPE for handling this compound in a solid form under standard laboratory conditions, such as weighing and solution preparation in a ventilated enclosure.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against dust and splashes. The face shield offers a critical secondary barrier against unexpected splashes or vigorous reactions, a necessary precaution given the high potential for serious eye damage.[2][3]
Hand Nitrile Gloves (disposable)Nitrile gloves offer protection against incidental splashes and contact with a wide range of chemicals.[2] They must be inspected before use and changed immediately upon contamination.
Body Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronThe lab coat protects skin and personal clothing from minor spills.[4] An apron provides an additional layer of chemical resistance when handling larger quantities or performing splash-prone procedures.
Respiratory Engineering Controls (Fume Hood)To prevent inhalation of fine dust particles, all handling of the solid chemical must be performed within a certified chemical fume hood or other ventilated enclosure.[1]
Footwear Closed-toe, closed-heel shoesProtects feet from spills. This is a fundamental requirement in any laboratory where chemicals are handled.[4]

Operational Plan: Step-by-Step PPE Protocols

Your choice of PPE must adapt to the specific task. Here are procedural guides for common laboratory operations.

A. Weighing and Preparing Stock Solutions
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Don all core PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Handling Solid: Perform all weighing of the powdered this compound on a weigh boat or paper inside the fume hood to contain any dust.[1]

  • Solution Preparation: When adding solvent, do so slowly to avoid splashing. If there is a significant risk of splashing, a face shield must be worn over safety goggles.[2]

  • Completion: After sealing the solution container, wipe it down with a damp towel to remove any residual chemical. Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water.[1]

B. Spill & Emergency Response
  • Assess the Situation: If a spill occurs, alert personnel in the immediate area.

  • Cleanup of Small Spills (Solid): For minor powder spills within a fume hood, gently sweep up the material using a brush and dustpan, avoiding dust generation.[5][6] Place the collected material and cleaning tools into a sealed, labeled waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Exposure Protocol:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7]

    • Skin Contact: Wash the affected area thoroughly with soap and running water.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.[8][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and place waste in a properly labeled container.

  • Contaminated PPE: Used gloves, weigh boats, and any other disposable materials that have come into contact with the chemical should be collected in a sealed bag or container and disposed of as solid hazardous waste.[1][5] Do not discard them in the regular trash.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from initial task assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Assess Task (Weighing, Reaction, etc.) B 2. Consult SDS / Hazard Info A->B C 3. Select Appropriate PPE (Core + Task-Specific) B->C D 4. Don PPE C->D E 5. Perform Operation (Weigh, Dissolve, React) D->E F 6. Monitor for Spills/Exposure E->F G 7. Clean Work Area F->G Spill Spill or Exposure? F->Spill H 8. Dispose of Waste (Chemical & Contaminated PPE) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J Spill->G No Emergency Execute Emergency Protocol Spill->Emergency Yes Emergency->G

Caption: Workflow for Safe Handling of this compound.

References

  • Sunway Pharm Ltd. This compound - CAS:13534-76-4.
  • TCI EUROPE N.V. 6-Phenylpyridine-2-carboxylic Acid SDS.
  • Sigma-Aldrich.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • HS chemicals. 6-Phenylpyridine-2-carboxylic acid|39774-28-2.
  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • Apollo Scientific.
  • Apollo Scientific.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • TCI Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylpyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Phenylpyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.